Technical Documentation Center

1-(4-Fluorophenyl)butan-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Fluorophenyl)butan-2-amine hydrochloride
  • CAS: 23194-79-8

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 1-(4-Fluorophenyl)butan-2-amine hydrochloride"

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)butan-2-amine Hydrochloride This document provides a comprehensive technical guide for the synthesis and characterization of 1-(4-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)butan-2-amine Hydrochloride

This document provides a comprehensive technical guide for the synthesis and characterization of 1-(4-Fluorophenyl)butan-2-amine hydrochloride, a key intermediate and structural motif in medicinal chemistry. This guide is intended for an audience of researchers, chemists, and professionals in drug development, offering not only procedural steps but also the underlying scientific rationale for key decisions in the synthetic and analytical workflow.

Introduction and Strategic Overview

1-(4-Fluorophenyl)butan-2-amine and its hydrochloride salt are valuable building blocks in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design.[2]

This guide focuses on a robust and widely applicable synthetic method—reductive amination—to construct the target molecule, followed by a multi-technique approach to ensure its structural integrity and purity. The causality behind the choice of reagents, reaction conditions, and analytical methods is emphasized to provide a self-validating and reproducible system.

Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering high efficiency and control by converting a carbonyl compound into an amine in a two-part process.[3][4] This method effectively avoids the common issue of over-alkylation that can plague direct alkylation of amines.[5] The chosen pathway involves the reaction of 1-(4-fluorophenyl)butan-2-one with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The Causality of Method Selection

The Leuckart reaction, which uses formamide or ammonium formate, is another classic method for reductive amination.[6][7] However, it often requires high temperatures (120-185 °C), which can lead to thermal decomposition and purification challenges.[6][8] In contrast, modern reductive amination protocols using hydride-based reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), proceed under much milder conditions, offering better functional group tolerance and higher yields.[5][9] We have selected a protocol utilizing NaBH₃CN due to its unique ability to selectively reduce the protonated imine intermediate in the presence of the starting ketone, thereby maximizing efficiency.[5]

Synthesis Workflow Diagram

The overall process from starting materials to the final, purified hydrochloride salt is outlined below.

SynthesisWorkflow cluster_0 Part 1: Amine Synthesis cluster_1 Part 2: Work-up & Purification cluster_2 Part 3: Salt Formation Start Starting Materials: 1-(4-fluorophenyl)butan-2-one Ammonium Acetate (NH₃ Source) Imine Step 1: Imine Formation (in Methanol) Start->Imine Mix & Stir Reduction Step 2: In Situ Reduction (add NaBH₃CN) Imine->Reduction pH adjustment (if needed) Quench Step 3: Reaction Quench (Aqueous HCl) Reduction->Quench Stir at RT Workup Step 4: Aqueous Work-up (Basify with NaOH, Extract with Ether) Quench->Workup Purify Step 5: Purification of Free Base (Column Chromatography or Distillation) Workup->Purify Dry organic layer Salt Step 6: Hydrochloride Salt Formation (Dissolve amine in Ether, add HCl in Ether) Purify->Salt Isolate Step 7: Isolation & Drying (Filter precipitate, wash, dry under vacuum) Salt->Isolate Precipitation Final Final Product: 1-(4-Fluorophenyl)butan-2-amine HCl Isolate->Final

Caption: Workflow for the synthesis of 1-(4-Fluorophenyl)butan-2-amine HCl.

Detailed Experimental Protocol

Materials:

  • 1-(4-fluorophenyl)butan-2-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated and as a 2M solution in Et₂O

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a solution of 1-(4-fluorophenyl)butan-2-one (1.0 eq) in anhydrous methanol (approx. 0.2 M), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The large excess of the ammonium salt serves as the ammonia source and helps drive the equilibrium towards the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The reaction is mildly exothermic. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench and Work-up: Carefully quench the reaction by the slow addition of 2N HCl (aq) until the pH is ~1-2 to neutralize excess reducing agent (Caution: gas evolution). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Isolation of Free Base: Basify the aqueous residue to pH >12 with 6N NaOH (aq). Extract the resulting free amine with diethyl ether (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-(4-fluorophenyl)butan-2-amine.

  • Purification: Purify the crude amine by flash column chromatography on silica gel or by vacuum distillation. This step is critical to remove any unreacted ketone and other impurities.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases. The hydrochloride salt will precipitate as a white solid.[10]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Fluorophenyl)butan-2-amine hydrochloride. A combination of spectroscopic and physical methods provides a self-validating system of analysis.[11]

Characterization Logic Diagram

CharacterizationLogic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Elemental Analysis Product 1-(4-Fluorophenyl)butan-2-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Confirms: Connectivity & Structure IR FTIR Spectroscopy Product->IR Confirms: Functional Groups MS Mass Spectrometry Product->MS Confirms: Mass of Free Base MP Melting Point Product->MP Indicates: Purity EA Elemental Analysis (CHN+Cl) Product->EA Confirms: Elemental Composition

Caption: Logical workflow for the analytical characterization of the target compound.

Summary of Expected Analytical Data

The following table summarizes the expected data from the characterization of 1-(4-Fluorophenyl)butan-2-amine hydrochloride (Molecular Formula: C₁₀H₁₅ClFN, Molecular Weight: 203.69 g/mol ).[1]

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Aromatic protons (~7.0-7.3 ppm), CH-NH₃⁺ proton, CH₂ protons adjacent to the phenyl ring, CH₂ of the ethyl group, and CH₃ of the ethyl group. Shifts will be downfield due to protonation.
MultiplicityDoublet of doublets or multiplets for aromatic protons, multiplet for CH-NH₃⁺, doublet of doublets for diastereotopic CH₂ protons, quartet for CH₂, and triplet for CH₃.
¹³C NMR Chemical Shift (δ)Aromatic carbons (~115-165 ppm, with C-F coupling), aliphatic carbons (~10-60 ppm).
FTIR Wavenumber (cm⁻¹)Broad N-H stretch from -NH₃⁺ salt (~2400-3200 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹), Aromatic C=C stretches (~1600, 1510, 1485 cm⁻¹), C-F stretch (~1220 cm⁻¹).[12][13]
Mass Spec (ESI+) m/z[M+H]⁺ for the free base at ~168.12 (C₁₀H₁₅FN⁺). The molecular ion corresponds to the free amine, as the HCl is lost.[14]
Melting Point Temperature (°C)A sharp melting point is expected for a pure crystalline solid.
Elemental Analysis % CompositionCalculated for C₁₀H₁₅ClFN: C, 59.0; H, 7.42; Cl, 17.4; F, 9.33; N, 6.88. Experimental values should be within ±0.4%.
Interpretation of Spectroscopic Data
  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The presence of the ethyl group will be confirmed by a characteristic triplet and quartet pattern in the ¹H NMR spectrum. The diastereotopic nature of the benzylic protons (CH₂) adjacent to the chiral center should result in distinct signals. ¹⁹F NMR should show a single resonance, confirming the presence of one fluorine environment.

  • FTIR Spectroscopy: The key diagnostic feature for the hydrochloride salt is the very broad and strong absorption band in the 2400-3200 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium group (-NH₃⁺).[15] This replaces the sharp, weaker N-H stretching bands of a free primary amine that would appear around 3300-3400 cm⁻¹.[12]

  • Mass Spectrometry: Electrospray Ionization (ESI) is ideal for analyzing the salt. In positive ion mode, the spectrum will show the protonated molecular ion of the free base [M+H]⁺, confirming the molecular weight of the organic component. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.[16]

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of 1-(4-Fluorophenyl)butan-2-amine hydrochloride via reductive amination. The provided experimental protocol is grounded in established chemical principles, favoring mild conditions and high selectivity. Furthermore, the comprehensive characterization strategy, employing a suite of orthogonal analytical techniques, establishes a robust framework for verifying the identity, purity, and structural integrity of the final product. This systematic approach ensures the generation of high-quality material suitable for subsequent applications in research and drug development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Li, Y., et al. (2022). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Omega. [Link]

  • National Center for Biotechnology Information (n.d.). 1-(4-Fluorophenyl)butan-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Wikipedia contributors. (n.d.). Leuckart reaction. Wikipedia. Retrieved from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wolleb, H., et al. (2019). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta. [Link]

  • University of California, Los Angeles (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • Chemistry LibreTexts (2024). Spectroscopy of Amines. [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. [Link]

Sources

Exploratory

A Comprehensive Physicochemical Profile of 1-(4-Fluorophenyl)butan-2-amine HCl: An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a detailed examination of the physicochemical properties of 1-(4-Fluorophenyl)butan-2-amine hydrochloride. In the landscape of drug discovery and development, a thorough understanding of a m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed examination of the physicochemical properties of 1-(4-Fluorophenyl)butan-2-amine hydrochloride. In the landscape of drug discovery and development, a thorough understanding of a molecule's physical and chemical characteristics is paramount. These properties are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known information, presents data from closely related analogs, and provides detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This approach ensures a robust framework for researchers and scientists to initiate and advance their development programs.

Molecular Identity and Structural Characteristics

1-(4-Fluorophenyl)butan-2-amine HCl is the hydrochloride salt of a primary amine containing a fluorinated phenyl ring. The presence of the fluorine atom can significantly influence metabolic stability and receptor binding affinity, making it a common moiety in medicinal chemistry. The hydrochloride salt form is frequently utilized to enhance the solubility and stability of amine-containing active pharmaceutical ingredients (APIs).

Chemical Structure:

  • Free Base: 1-(4-Fluorophenyl)butan-2-amine

  • HCl Salt: 1-(4-Fluorophenyl)butan-2-amine hydrochloride

Table 1: Molecular Identifiers

IdentifierValueSource
Free Base
Molecular FormulaC₁₀H₁₄FN[1]
Molecular Weight167.22 g/mol [1]
CAS Number23292-09-3[1]
Hydrochloride Salt
Molecular FormulaC₁₀H₁₅ClFN[2]
Molecular Weight203.69 g/mol [3]
CAS Number64609-06-9N/A

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an API is critical for predicting its behavior in biological systems and for developing a stable and effective drug product.

Melting Point

The melting point is a crucial indicator of purity and is vital for many downstream processes, including formulation development and stability assessments. For the hydrochloride salt, this is more accurately a decomposition temperature, as amine salts often degrade upon melting.

Expected Properties: While no specific melting point for 1-(4-Fluorophenyl)butan-2-amine HCl has been identified in the literature, amine hydrochlorides are crystalline solids and are expected to have a distinct melting or decomposition range.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

Methodology:

  • A small, representative sample of the crystalline powder is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is ramped up at a controlled rate (e.g., 1-2 °C/minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility

Solubility is a key determinant of a drug's bioavailability. The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility compared to the free base.[4]

Expected Solubility Profile:

  • Aqueous Solubility: Expected to be significantly higher than the free base due to the ionic nature of the hydrochloride salt.[4]

  • Organic Solvent Solubility: Solubility in organic solvents will vary depending on the polarity of the solvent.

Table 2: Predicted and Expected Solubility

SolventExpected SolubilityRationale
WaterHighFormation of the highly polar ammonium ion.[5]
EthanolSolubleEthanol is a polar protic solvent capable of solvating the ionic salt.
DichloromethaneSparingly Soluble to InsolubleLower polarity of the solvent is less favorable for dissolving the salt.
Diethyl EtherInsolubleNon-polar solvent, unlikely to dissolve the ionic compound.

Experimental Protocol for Thermodynamic Solubility Determination:

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • An excess amount of 1-(4-Fluorophenyl)butan-2-amine HCl is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity Constant (pKa)

The pKa of the primary amine is critical as it dictates the ionization state of the molecule at different physiological pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Expected pKa: The pKa of the conjugate acid of a primary amine of this type is expected to be in the range of 9-11.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and reliable method for pKa determination.

Methodology:

  • A known concentration of 1-(4-Fluorophenyl)butan-2-amine HCl is dissolved in water or a co-solvent system if aqueous solubility is limited.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) for a specific pH, which accounts for all ionic and neutral species.

Predicted Lipophilicity:

  • LogP (for the free base): A computed XLogP3 value of 2.4 is available for the free base, 1-(4-Fluorophenyl)butan-2-amine, suggesting moderate lipophilicity.[1]

  • LogD at pH 7.4: Given the expected pKa of ~9-11, the compound will be predominantly in its protonated, more hydrophilic form at physiological pH. Therefore, the LogD at pH 7.4 will be significantly lower than the LogP.

Table 3: Lipophilicity Data

ParameterValueMethodSource
LogP (free base)2.4Computed (XLogP3)[1]
LogD (pH 7.4)Not availableExperimentalN/A

Experimental Protocol for LogD Determination:

The shake-flask method is also a standard technique for experimental LogD determination.

Methodology:

  • A solution of 1-(4-Fluorophenyl)butan-2-amine HCl is prepared in a buffered aqueous phase at the desired pH (e.g., 7.4).

  • An equal volume of a water-immiscible organic solvent (typically n-octanol) is added.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the aqueous and organic phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • The LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Solid-State Properties

The solid-state properties of an API can have a profound impact on its stability, manufacturability, and bioavailability.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[6] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[6]

Expected Hygroscopicity: Amine hydrochloride salts can range from non-hygroscopic to very hygroscopic. The hygroscopicity of 1-(4-Fluorophenyl)butan-2-amine HCl needs to be experimentally determined.

Experimental Protocol for Hygroscopicity Assessment:

Gravimetric Vapor Sorption (GVS) analysis is a modern and precise method for characterizing the hygroscopicity of a material.

Methodology:

  • A sample of the API is placed in a GVS instrument.

  • The sample is dried under a stream of dry nitrogen to establish a baseline dry weight.

  • The relative humidity (RH) in the sample chamber is then incrementally increased, and the change in sample mass is monitored at each RH step until equilibrium is reached.

  • A sorption-desorption isotherm is generated by plotting the change in mass against the RH.

  • The hygroscopicity is classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25 °C).

hygroscopicity_workflow A Place sample in GVS instrument B Dry sample to constant weight A->B C Incrementally increase Relative Humidity (RH) B->C D Monitor mass change at each RH step C->D Equilibrate D->C Next RH step E Generate sorption-desorption isotherm D->E All steps complete F Classify hygroscopicity E->F

Caption: Gravimetric Vapor Sorption (GVS) Analysis Workflow.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability.

Polymorphic Landscape: The existence of polymorphs for 1-(4-Fluorophenyl)butan-2-amine HCl is unknown and requires experimental investigation. A comprehensive polymorph screen is a critical step in early-phase drug development to identify the most stable crystalline form.

Experimental Protocol for Polymorph Screening:

A typical polymorph screen involves recrystallizing the compound from a wide range of solvents under various conditions.

Methodology:

  • Crystallization: The API is subjected to various crystallization techniques, including:

    • Slow evaporation from a variety of solvents with different polarities.

    • Cooling crystallization from saturated solutions.

    • Antisolvent addition.

    • Slurry experiments in different solvents at various temperatures.

  • Solid Form Characterization: The resulting solid forms are analyzed using a suite of techniques to identify different polymorphs:

    • X-Ray Powder Diffraction (XRPD): To identify unique crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

    • Infrared (IR) Spectroscopy: To detect differences in molecular interactions in the solid state.

Stability Profile

The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products.

Expected Stability: Amine hydrochlorides are generally more stable than their free-base counterparts. However, potential degradation pathways could include oxidation or interaction with excipients. Forced degradation studies are necessary to elucidate these pathways.

Protocol for Forced Degradation Studies:

Forced degradation studies expose the API to stress conditions more severe than those used for accelerated stability testing.[7]

Methodology:

  • Stress Conditions: The API is subjected to the following conditions:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: The solid API is stored at an elevated temperature (e.g., 70 °C).

    • Photostability: The API is exposed to light according to ICH Q1B guidelines.

  • Analysis: Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are particularly informative for this compound, providing detailed information about the molecular structure.[3] The ¹³C NMR spectrum for the free base is available.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bonds of the amine and the C-F bond of the fluorophenyl group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation. A GC-MS spectrum for the free base is available.[1]

Conclusion

References

  • PubChem. 1-(4-Fluorophenyl)butan-2-amine. National Center for Biotechnology Information. Available at: [Link].

  • National Center for Biotechnology Information (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Pubmed Central. Retrieved from [Link]

  • PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • precisionFDA. 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Available at: [Link].

  • PubChemLite. 4-(4-chlorophenyl)butan-1-amine hydrochloride. Available at: [Link].

  • National Institute of Standards and Technology. 1,4-Butanediamine. NIST Chemistry WebBook. Available at: [Link].

  • PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Available at: [Link].

  • ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Available at: [Link].

  • ResearchGate. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link].

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link].

  • PubChem. 4-(4-chlorophenyl)-N-(2-methylpropyl)butan-1-amine. National Center for Biotechnology Information. Available at: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

  • N/A. 7.3 Solubility of Amines. Available at: [Link].

  • EPRA Journals. STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Available at: [Link].

  • PubChem. 1-(4-Bromophenyl)-1-(4-fluorophenoxy)butan-2-amine. National Center for Biotechnology Information. Available at: [Link].

  • PubMed Central. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available at: [Link].

  • gsis. 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Available at: [Link].

  • National Institute of Standards and Technology. 1-Butanamine. NIST Chemistry WebBook. Available at: [Link].

Sources

Foundational

A Technical Guide to 1-(4-Fluorophenyl)butan-2-amine (CAS No. 23292-09-3): A Phenethylamine Derivative of Research Interest

Introduction 1-(4-Fluorophenyl)butan-2-amine, identified by CAS number 23292-09-3, is a substituted phenethylamine that has emerged in the landscape of novel psychoactive substances (NPS).[1][2] Its structural resemblanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)butan-2-amine, identified by CAS number 23292-09-3, is a substituted phenethylamine that has emerged in the landscape of novel psychoactive substances (NPS).[1][2] Its structural resemblance to well-characterized stimulants, such as amphetamine and its fluorinated analogs, positions it as a compound of significant interest to researchers in medicinal chemistry, pharmacology, and forensic toxicology.[1][3][4] This technical guide provides a comprehensive overview of the available scientific knowledge on 1-(4-Fluorophenyl)butan-2-amine, including its chemical properties, inferred mechanism of action, proposed synthetic routes, and analytical methodologies. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related analogs to offer a predictive but scientifically grounded perspective for drug development and research professionals.

Chemical and Physical Properties

1-(4-Fluorophenyl)butan-2-amine is an organic compound with a molecular formula of C₁₀H₁₄FN and a molecular weight of 167.22 g/mol .[5][6] The structure features a butan-2-amine backbone attached to a 4-fluorophenyl ring.[5] The presence of a fluorine atom on the phenyl ring is a common modification in medicinal chemistry, often employed to modulate metabolic stability and receptor affinity.[7]

PropertyValueSource
CAS Number 23292-09-3[5]
Molecular Formula C₁₀H₁₄FN[5]
Molecular Weight 167.22 g/mol [5]
IUPAC Name 1-(4-fluorophenyl)butan-2-amine[6]
Synonyms α-Ethyl-4-fluorobenzeneethanamine, 1-(4-FLUORO-PHENYL)-2-BUTANAMINE[5][6]
Canonical SMILES CCC(CC1=CC=C(C=C1)F)N[6]
InChI Key ZMIKPURLVPIOCM-UHFFFAOYSA-N[6]

Inferred Mechanism of Action and Biological Targets

As a substituted phenethylamine, the primary biological targets of 1-(4-Fluorophenyl)butan-2-amine are presumed to be the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[8] Compounds of this class typically act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, which underlies their stimulant effects.[1]

The interaction of phenethylamines with monoamine transporters is a critical area of research for understanding their psychoactive effects and therapeutic potential.[8] The downstream signaling cascade resulting from increased synaptic monoamine levels is complex, involving the activation of various G protein-coupled receptors and subsequent modulation of intracellular second messenger systems.

G Inferred Mechanism of Action of 1-(4-Fluorophenyl)butan-2-amine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-(4-Fluorophenyl)butan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) Compound->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) Compound->SERT Inhibition/Reversal DA Dopamine DAT->DA Blocks Reuptake NE Norepinephrine NET->NE Blocks Reuptake 5-HT Serotonin SERT->5-HT Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA->Postsynaptic_Receptors NE->Postsynaptic_Receptors 5-HT->Postsynaptic_Receptors

Caption: Inferred interaction of 1-(4-Fluorophenyl)butan-2-amine with monoamine transporters.

Proposed Synthetic Pathways

A specific, detailed synthesis protocol for 1-(4-Fluorophenyl)butan-2-amine is not publicly documented. However, based on established organic chemistry principles for the synthesis of primary amines, a plausible route is through the reductive amination of a corresponding ketone.[9]

Reductive Amination of 1-(4-fluorophenyl)butan-2-one

This common and efficient method involves a two-step, one-pot reaction.[10]

Step 1: Imine Formation 1-(4-fluorophenyl)butan-2-one is reacted with ammonia to form the corresponding imine. This reaction is typically acid-catalyzed.

Step 2: Reduction The intermediate imine is then reduced to the primary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[10]

G Proposed Synthesis via Reductive Amination Ketone 1-(4-fluorophenyl)butan-2-one Imine Intermediate Imine Ketone->Imine + Ammonia Ammonia Ammonia (NH3) Product 1-(4-Fluorophenyl)butan-2-amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway for the synthesis of 1-(4-Fluorophenyl)butan-2-amine.

An alternative approach is the Gabriel synthesis, which is a robust method for preparing primary amines from alkyl halides, avoiding over-alkylation.[11] This would involve the synthesis of a suitable alkyl halide precursor.

Analytical Methodologies

The detection and quantification of 1-(4-Fluorophenyl)butan-2-amine, particularly in the context of forensic and clinical toxicology, rely on sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of NPS in biological matrices such as urine and blood.[1] This technique offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the target analyte even in complex mixtures.[1] A validated LC-MS/MS method would involve:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.[2]

  • Chromatographic Separation: Reversed-phase HPLC to separate the analyte from other compounds.

  • Mass Spectrometric Detection: Tandem mass spectrometry for selective detection and fragmentation of the analyte for confirmation.[2]

Chiral Chromatography

Given that 1-(4-Fluorophenyl)butan-2-amine possesses a chiral center, the separation of its enantiomers is crucial for a complete pharmacological characterization. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the preferred method for this purpose.[5]

Predicted Metabolism and Toxicology

Metabolism

Specific metabolic studies on 1-(4-Fluorophenyl)butan-2-amine have not been reported. However, based on the metabolism of structurally similar compounds like 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), several metabolic pathways can be predicted.[12] These may include:

  • N-dealkylation: If the amine is further substituted.

  • Hydroxylation: Of the aromatic ring or the alkyl chain.

  • Conjugation: The parent compound and its metabolites are likely to be conjugated with glucuronic acid and/or sulfate to facilitate excretion.[12]

The major metabolites would likely be the hydroxylated derivatives and their corresponding glucuronide and sulfate conjugates.[12]

Toxicology

The toxicological profile of 1-(4-Fluorophenyl)butan-2-amine has not been formally established. However, as a phenethylamine stimulant, it is expected to exhibit a range of adverse effects, particularly at higher doses.[1] These can include cardiovascular effects such as hypertension and tachycardia, as well as central nervous system effects like agitation, hallucinations, and hyperthermia.[1] A safety data sheet for the related compound 1-(4-Fluorophenyl)propan-2-amine indicates that it may be harmful if swallowed and causes serious eye irritation.[13]

Conclusion and Future Directions

1-(4-Fluorophenyl)butan-2-amine represents a molecule of interest at the intersection of medicinal chemistry and forensic science. While direct research on this compound is limited, its structural analogy to other psychoactive phenethylamines provides a framework for understanding its likely pharmacological and toxicological properties. Future research should focus on obtaining empirical data to validate these predictions. Specifically, in vitro binding and functional assays are needed to characterize its activity at monoamine transporters. Detailed in vivo studies are required to elucidate its pharmacokinetic profile, metabolic fate, and toxicological effects. Such data will be invaluable for both drug development professionals exploring novel CNS-active agents and for the forensic community tasked with identifying and understanding the impact of new psychoactive substances.

References

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances.
  • 1-(4-Fluorophenyl)butan-2-amine|C10H14FN. Benchchem.
  • rac-N-ethyl amphetamine hydrochloride | 16105-78-5 | FR27648. Biosynth.
  • 4-Fluoro methamphetamine hydrochloride | 52063-62-4 | FF23359. Biosynth.
  • (2,5-Dimethoxyphenyl)acetone | 14293-24-4 | FD67621. Biosynth.
  • 1-(4-Fluorophenyl)butan-2-amine | C10H14FN | CID 17879170. PubChem.
  • 1H-Imidazo[4,5-f]quinoline,2,7-dimethyl-(8ci) | 23291-74-9. Alfa Chemistry.
  • SID 127259285. PubChem.
  • 1-[4-(fluoro)-phenyl]pentane-1,4-dione | CAS#:123183-95-9. Chemsrc.
  • Synthesis of primary amines. Organic Chemistry Portal.
  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
  • SAFETY DATA SHEET - 1-(4-Fluorophenyl)propan-2-amine. Fisher Scientific.
  • 24.6 Synthesis of Amines.
  • Suppressive Effects of 4-(Phenylsulfanyl)
  • The Gabriel Synthesis. Master Organic Chemistry.
  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central.
  • 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone)

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Amphetamine Analogs

Introduction: The Rationale and Impact of Fluorination The strategic introduction of fluorine atoms into the molecular scaffold of amphetamine has given rise to a diverse class of psychoactive compounds with nuanced phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale and Impact of Fluorination

The strategic introduction of fluorine atoms into the molecular scaffold of amphetamine has given rise to a diverse class of psychoactive compounds with nuanced pharmacological profiles. This guide provides a comprehensive technical overview of the mechanism of action of fluorinated amphetamine analogs, intended for researchers, scientists, and drug development professionals. We will delve into their interactions with monoamine transporters and receptors, the structure-activity relationships governed by the position of fluorination, and the associated neurotoxicological implications. Understanding these mechanisms is paramount for predicting the pharmacological effects, abuse potential, and therapeutic applicability of this evolving class of substances.

Fluorination can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of the fluorine atom can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[1] For instance, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can lead to a prolonged duration of action compared to the non-fluorinated parent compounds.

Primary Mechanism of Action: A Dual Assault on Monoamine Transporters

The principal mechanism of action for fluorinated amphetamine analogs, much like their parent compound, involves the disruption of monoamine neurotransmitter systems—specifically, dopamine (DA), norepinephrine (NE), and serotonin (5-HT). These analogs act as both reuptake inhibitors and releasing agents at the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4]

As substrates for these transporters, they are taken up into the presynaptic neuron.[5] Once inside, they disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[5] This, in turn, reverses the direction of transport by DAT, NET, and SERT, causing a significant efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[5]

The following diagram illustrates this dual mechanism at a dopaminergic synapse:

cluster_presynaptic Presynaptic Terminal cluster_vesicle cluster_synapse cluster_postsynaptic Postsynaptic Terminal FA Fluorinated Amphetamine Analog DAT DAT FA->DAT 1. Uptake Vesicle Synaptic Vesicle FA->Vesicle 2. Vesicular Disruption DA_cytosol Dopamine (Cytosolic) DAT->DA_cytosol Reuptake (Blocked) DA_synapse Dopamine DAT->DA_synapse Vesicle->DA_cytosol 3. DA Leakage VMAT2 VMAT2 DA_cytosol->DAT 4. Reverse Transport (Efflux) DA_vesicle Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Activation

Dual mechanism of fluorinated amphetamines at a dopaminergic synapse.
Comparative Transporter Interactions

The potency and selectivity of fluorinated amphetamine analogs for DAT, NET, and SERT vary significantly depending on the specific analog. This variation is a key determinant of their distinct psychoactive effects. For instance, compounds with higher DAT and NET activity typically produce more pronounced stimulant effects, while those with significant SERT activity may exhibit more empathogenic or MDMA-like qualities.

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
4-Fluoroamphetamine (4-FA) 7704206800
4-Chloroamphetamine 760330250
Amphetamine 3901104300

Data for 4-FA from Wikipedia[2]. Data for 4-Chloroamphetamine and Amphetamine from a 2019 study published in Frontiers in Pharmacology[6].

As the table demonstrates, 4-fluoroamphetamine is a potent inhibitor of DAT and NET, with significantly weaker activity at SERT.[2] In contrast, 4-chloroamphetamine displays much greater potency at SERT.[6]

Receptor Binding Profiles: Beyond the Transporters

While the primary mechanism of action of fluorinated amphetamines is mediated by their effects on monoamine transporters, some analogs also exhibit direct interactions with various neurotransmitter receptors. These interactions, although often of lower affinity, can contribute to the overall pharmacological profile of the compounds.

For example, 4-fluoroamphetamine has been shown to have some affinity for the serotonin 5-HT2A and 5-HT2C receptors.[2]

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)
4-Fluoroamphetamine (4-FA) 11,3007,800

Data for 4-FA from Wikipedia[2].

The affinity of 4-FA for these receptors is considerably lower than that of classical psychedelic compounds. However, these interactions may still play a role in the subjective effects reported by users.

Structure-Activity Relationships: The Significance of Fluorine Placement

The position of the fluorine atom on the phenyl ring of the amphetamine molecule—ortho (2-position), meta (3-position), or para (4-position)—has a profound impact on the compound's pharmacological activity.

  • Para-substitution (4-position): Generally, para-halogenation of amphetamines tends to increase their potency at the serotonin transporter (SERT).[6] This is evident in the case of 4-fluoroamphetamine and even more so with 4-chloroamphetamine.[6] This enhanced serotonergic activity is thought to contribute to the more empathogenic and MDMA-like effects reported for some para-fluorinated analogs.

  • Meta-substitution (3-position): The pharmacological profile of meta-fluorinated analogs is less well-characterized.

  • Ortho-substitution (2-position): 2-fluoromethamphetamine (2-FMA) is reported to be a potent norepinephrine reuptake inhibitor with less pronounced effects on dopamine and serotonin systems, leading to a more "functional" stimulant profile with less euphoria.

The following diagram illustrates the different positions for fluorination on the amphetamine scaffold:

Positional isomers of fluorinated amphetamines.

Neurotoxicity: A Complex and Evolving Picture

The neurotoxic potential of substituted amphetamines is a significant concern. The primary mechanisms underlying this neurotoxicity include oxidative stress, excitotoxicity, and mitochondrial dysfunction.

Interestingly, fluorination appears to modulate the neurotoxic profile of amphetamine analogs. While para-halogenated amphetamines like 4-chloroamphetamine are known to be potent serotonergic neurotoxins, 4-fluoroamphetamine is reported to have a reduced potential for long-term serotonergic deficits. This difference is thought to be related to the metabolic stability of the carbon-fluorine bond, which may prevent the formation of toxic metabolites.

However, para-halogenation, including fluorination, has been shown to increase the mitochondrial toxicity of amphetamines.[3][6] This can lead to a depletion of cellular ATP and an increase in the production of reactive oxygen species (ROS), ultimately contributing to cellular damage.[3] The rank order of cytotoxicity for para-substituted amphetamines has been observed as chloride > fluoride > hydrogen.[3][6]

Experimental Protocols for Mechanistic Characterization

To elucidate the mechanism of action of fluorinated amphetamine analogs, a variety of in vitro assays are employed. The following are representative protocols for key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Workflow:

Start Seed HEK293 cells expressing DAT, NET, or SERT in a 96-well plate Incubate1 Incubate overnight to allow for cell adherence Start->Incubate1 Preincubate Pre-incubate cells with varying concentrations of the test compound Incubate1->Preincubate Add_radioligand Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) Preincubate->Add_radioligand Incubate2 Incubate for a defined period (e.g., 10 minutes) Add_radioligand->Incubate2 Terminate Terminate uptake by washing with ice-cold buffer Incubate2->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity using liquid scintillation counting Lyse->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.

  • Cell Plating: Seed the cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Krebs-HEPES buffer).

  • Compound Incubation: Add the assay buffer containing various concentrations of the fluorinated amphetamine analog to the wells. Include a vehicle control and a positive control inhibitor (e.g., cocaine). Pre-incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the assay buffer containing a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine for DAT-expressing cells).

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the test compound concentration. Use a nonlinear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Workflow:

Start Prepare cell membranes from cells expressing the receptor of interest (e.g., 5-HT2A) Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound Start->Incubate Equilibrate Allow the binding to reach equilibrium Incubate->Equilibrate Separate Separate bound from free radioligand by rapid vacuum filtration Equilibrate->Separate Wash Wash the filters to remove non-specifically bound radioligand Separate->Wash Measure Measure the radioactivity retained on the filters Wash->Measure Analyze Analyze data to determine Ki values Measure->Analyze

Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled fluorinated amphetamine analog.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use a nonlinear regression analysis to determine the IC50 value. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion

The fluorination of amphetamine analogs introduces a fascinating layer of complexity to their mechanism of action. By modulating their interactions with monoamine transporters and receptors, the position of the fluorine atom can fine-tune their psychoactive effects, potency, and duration of action. While this chemical modification can offer therapeutic potential, it also necessitates a thorough understanding of the associated neurotoxicological risks. The experimental protocols outlined in this guide provide a framework for the systematic characterization of these compounds, which is essential for advancing our knowledge in the fields of pharmacology, neuroscience, and drug development.

References

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]

  • Caprioli, D., Zeric, T., Thorndike, E. B., & Shaham, Y. (2019). Amphetamine toxicities: Classical and emerging mechanisms. Progress in Neurobiology, 174, 101563. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365–376. [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779–2792. [Link]

  • Gannon, B. M., Williamson, A., & Fantegrossi, W. E. (2018). Structure–activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 134, 139-148. [Link]

  • Gillman, P. K. (2009). A review of the pharmacology and toxicology of the substituted amphetamines. Journal of Psychopharmacology, 23(6), 669–677. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875–888. [Link]

  • 4-Fluoroamphetamine. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • 2-Fluoromethamphetamine. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50. [Link]

  • Banks, M. L., & Negus, S. S. (2012). Preclinical determinants of drug choice and vulnerability to polysubstance abuse. Neuropharmacology, 63(1), 115–125. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552–562. [Link]

  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the reinforcing and neurochemical effects of amphetamine and amphetamine analogs. Journal of Pharmacology and Experimental Therapeutics, 313(2), 848–855. [Link]

Sources

Foundational

The Pharmacological Profile of 4-Fluorophenylalkylamines: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the pharmacological profile of 4-fluorophenylalkylamines, a class of synthetic compounds with significant effects on the central nervous system. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-fluorophenylalkylamines, a class of synthetic compounds with significant effects on the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their chemical properties, mechanism of action, structure-activity relationships, pharmacokinetics, and toxicological profiles. Particular focus is given to prominent members of this class, including 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA). The guide also details established experimental protocols for the in vitro and in vivo characterization of these compounds, aiming to provide a foundational resource for future research and development in this area.

Introduction: The Rise of Fluorinated Psychoactive Compounds

The strategic incorporation of fluorine into psychoactive molecules has become a prevalent theme in medicinal chemistry and, consequently, in the landscape of novel psychoactive substances (NPS). The 4-fluorophenylalkylamine scaffold represents a significant class within this trend, encompassing a range of compounds that exhibit complex and potent interactions with monoaminergic systems in the brain. These substances, often encountered as research chemicals or "designer drugs," present unique pharmacological profiles that distinguish them from their non-fluorinated parent compounds.[1] Understanding the nuances of their pharmacology is critical for both elucidating their therapeutic potential and assessing their public health risks. This guide will dissect the pharmacological intricacies of 4-fluorophenylalkylamines, providing a detailed examination of their molecular interactions and physiological consequences.

Chemical Properties and Synthesis Overview

4-Fluorophenylalkylamines are synthetic molecules characterized by a phenethylamine core with a fluorine atom substituted at the fourth position (para-position) of the phenyl ring.[2] This class primarily includes amphetamine and methamphetamine analogues such as 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), as well as other derivatives like 4-fluorococaine.[2][3] The introduction of the C-F bond at the para-position significantly influences the molecule's electronic properties and metabolic stability. Notably, this bond is generally resistant to enzymatic degradation by cytochrome P450 oxidases in the liver, which can alter the pharmacokinetic profile compared to non-fluorinated analogues.[4] 4'-Fluorococaine, a tropane derivative, is typically a solid crystalline powder.[5][6]

The synthesis of these compounds typically involves standard organic chemistry reactions, with the specific pathways depending on the target molecule. For instance, the synthesis of 4-FA can be achieved through various routes, often starting from 4-fluorophenylacetone.

Molecular Pharmacology: Targeting the Monoamine Systems

The primary mechanism of action for 4-fluorophenylalkylamines involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[8] By modulating the function of these transporters, 4-fluorophenylalkylamines can significantly increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to a range of psychostimulant and, in some cases, entactogenic effects.[2][4]

Mechanism of Action: Releasing Agents and Reuptake Inhibitors

4-Fluorophenylalkylamines, particularly 4-FA and 4-FMA, act as both releasing agents and reuptake inhibitors of monoamines.[4] This dual action involves binding to the transporters and inducing a conformational change that results in the reverse transport of neurotransmitters from the presynaptic neuron into the synaptic cleft.[2]

  • 4-Fluoroamphetamine (4-FA): 4-FA is a potent releasing agent and reuptake inhibitor of norepinephrine, dopamine, and serotonin.[4] It exhibits a higher potency for norepinephrine release, followed by dopamine and then serotonin.[4] This profile contributes to its stimulant effects.[9]

  • 4-Fluoromethamphetamine (4-FMA): Similar to 4-FA, 4-FMA is believed to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2] At lower doses, it produces stimulating effects akin to amphetamine, while higher doses can induce more euphoric and entactogenic effects, similar to MDMA, due to a more pronounced effect on serotonin release.[2]

  • 4'-Fluorococaine: In contrast to the amphetamine analogues, 4'-fluorococaine is a potent serotonin reuptake inhibitor, with a lesser effect on dopamine reuptake.[3][6] This altered pharmacological profile distinguishes it from cocaine, which is a more potent dopamine reuptake inhibitor.[3]

Receptor Interactions

While the primary targets of 4-fluorophenylalkylamines are the monoamine transporters, some members of this class also exhibit affinity for various postsynaptic receptors. For instance, 4-FA has been shown to have a low affinity for the serotonin 5-HT2A and 5-HT2C receptors.[4] It also acts as a very low-potency partial agonist at the serotonin 5-HT2B receptor.[4] These receptor interactions, although weaker than their effects on transporters, may contribute to the overall subjective effects of these compounds.

Monoamine Oxidase Inhibition

Some 4-fluorophenylalkylamines have been found to be weak inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters.[4] For example, 4-FA has an IC50 value of 16,000 nM for MAO-A inhibition.[4] This weak inhibitory activity may further contribute to the increased levels of monoamines in the synapse.

Signaling Pathway of 4-Fluorophenylalkylamines

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamines_vesicle Monoamines in Vesicles VMAT2->Monoamines_vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamines_cyto Cytosolic Monoamines Monoamines_cyto->MAO Degradation Monoamines_synapse Extracellular Monoamines (DA, NE, 5-HT) Monoamines_cyto->Monoamines_synapse Reverse Transport Receptors Postsynaptic Receptors (e.g., 5-HT2A) Monoamines_synapse->Receptors Binding DAT_NET_SERT Monoamine Transporters (DAT, NET, SERT) Monoamines_synapse->DAT_NET_SERT Reuptake (Inhibited) Signal Signal Transduction Receptors->Signal FPA 4-Fluorophenylalkylamine FPA->MAO Weak Inhibition FPA->DAT_NET_SERT Blocks Reuptake & Induces Reverse Transport

Caption: Mechanism of action of 4-fluorophenylalkylamines at the monoaminergic synapse.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-fluorophenylalkylamines is significantly influenced by subtle changes in their chemical structure. Understanding these structure-activity relationships is crucial for predicting the effects of new analogues.

  • Position of Fluorine: The para-substitution of fluorine is a key feature. While 2- and 3-fluoro analogues exist, the 4-fluoro substitution generally appears to confer a balance of stimulant and, in some cases, serotonergic properties.

  • N-Alkylation: The presence and nature of the N-alkyl group impact potency and selectivity. For example, the N-methylation of 4-FA to produce 4-FMA is thought to enhance its serotonergic activity, particularly at higher doses.[2]

  • Comparison to Other Halogens: Compared to other para-halogenated amphetamines, such as those with chlorine, bromine, or iodine, the fluorine substitution in 4-FA is associated with lower neurotoxicity.[9]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of 4-fluorophenylalkylamines determine their onset, duration of action, and potential for accumulation in the body.

4-Fluoroamphetamine (4-FA)
  • Absorption: 4-FA is typically administered orally and is absorbed through the gastrointestinal tract.[1] When taken orally, it enters the bloodstream via the small intestine and then undergoes first-pass metabolism in the liver.[1] Insufflation (snorting) leads to more rapid absorption through the nasal mucosa.[1]

  • Distribution: After absorption, 4-FA is distributed throughout the body, including the brain, where it exerts its psychoactive effects.[1]

  • Metabolism: A portion of 4-FA is metabolized in the liver.[1] The C-F bond's resistance to cleavage likely results in a different metabolic profile compared to amphetamine.[4]

  • Excretion: 4-FA and its metabolites are primarily excreted in the urine.[1]

  • Half-life: The elimination half-life of 4-FA is approximately 8-9 hours, which is shorter than that of amphetamine, but it can vary significantly among individuals (ranging from 5.5 to 16.8 hours).[10]

Psychoactive Effects and Toxicological Profile

The subjective effects of 4-fluorophenylalkylamines are a direct consequence of their interaction with monoaminergic systems.

Subjective Effects
  • 4-FA: Users report effects that are a hybrid of traditional stimulants like amphetamine and entactogens like MDMA.[11] These include increased energy, euphoria, empathy, and sociability.[9][11]

  • 4-FMA: The effects of 4-FMA are described as lying somewhere between those of 4-FA and 2-FMA, with stimulant properties at lower doses and more pronounced entactogenic effects at higher doses.[2] Users report euphoria, increased energy, and a decreased need for sleep.[12]

Adverse Effects and Toxicology

The use of 4-fluorophenylalkylamines is associated with a range of adverse effects, some of which can be severe.

  • Sympathomimetic Effects: Common side effects are consistent with sympathomimetic stimulation and include decreased appetite, sweating, insomnia, agitation, increased heart rate (tachycardia), and elevated blood pressure (hypertension).[11]

  • Cardiovascular and Cerebrovascular Risks: A significant concern with 4-FA is the risk of cardiovascular and cerebrovascular complications, including intracerebral hemorrhages.[11] Studies have shown that 4-FA can cause a strong elevation in blood pressure.[11]

  • Neurotoxicity: While 4-FA is considered less neurotoxic than other para-halogenated amphetamines, the long-term neurotoxic potential of 4-fluorophenylalkylamines is not well understood.[1][9]

  • Dependence and Abuse Potential: Like other stimulants, 4-fluorophenylalkylamines have the potential for dependence and abuse.[2]

Experimental Protocols

The characterization of 4-fluorophenylalkylamines relies on a combination of in vitro and in vivo experimental models.

In Vitro Monoamine Transporter Activity Assays

These assays are fundamental for determining the potency and mechanism of action of a compound at DAT, NET, and SERT.[13]

Protocol: Radiotracer Uptake Inhibition Assay in Transfected HEK293 Cells

  • Cell Culture: Maintain human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT in appropriate culture medium.

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

  • Compound Incubation: Prepare serial dilutions of the test compound (e.g., 4-FA) in assay buffer. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.

  • Radiotracer Addition: Add a solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at room temperature to allow for transporter-mediated uptake of the radiotracer.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radiotracer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radiotracer uptake at each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Transporter Assay

G start Start cell_culture Culture HEK293 cells expressing DAT, NET, or SERT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with test compound or vehicle plating->pre_incubation add_radiotracer Add radiolabeled monoamine substrate pre_incubation->add_radiotracer incubation Incubate to allow uptake add_radiotracer->incubation terminate Terminate uptake by washing incubation->terminate lysis Lyse cells terminate->lysis scintillation Measure radioactivity lysis->scintillation analysis Calculate % inhibition and IC50 scintillation->analysis end End analysis->end

Caption: Workflow for determining monoamine transporter inhibition.

In Vivo Behavioral Models

Animal models are essential for assessing the psychoactive and abuse potential of 4-fluorophenylalkylamines.[14]

Protocol: Locomotor Activity in Mice

  • Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room and locomotor activity chambers for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., 4-FA) or vehicle control via intraperitoneal (i.p.) injection.

  • Locomotor Activity Recording: Immediately place the mice back into the locomotor activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system.

  • Data Analysis: Analyze the locomotor activity data by comparing the effects of different doses of the test compound to the vehicle control. This can reveal the stimulant or depressant effects of the compound.

Conclusion

4-Fluorophenylalkylamines represent a complex and evolving class of psychoactive substances. Their unique pharmacological profiles, stemming from their interactions with monoamine transporters, result in a blend of stimulant and, in some cases, entactogenic effects. While compounds like 4-FA have been subjects of study, a comprehensive understanding of the entire class, including newer analogues, is still developing. The potential for significant adverse cardiovascular and cerebrovascular events underscores the importance of continued research into their toxicology. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other novel psychoactive compounds, which is essential for both public health and the advancement of neuropharmacology.

References

  • PsychonautWiki. (2025, July 21). 4-FMA. [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. [Link]

  • Jellinek. (n.d.). 4-FA / 4-FMP. [Link]

  • Schifano, F., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. [Link]

  • ResearchGate. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • KnowDrugs. (n.d.). 4-FMA. [Link]

  • Solubility of Things. (n.d.). 4'-Fluorococaine. [Link]

  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology. [Link]

  • Liechti, M. E., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Bionity. (n.d.). 4-Fluoroamphetamine. [Link]

  • Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology. [Link]

  • Singh, S. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

  • de Oliveira, G. A., et al. (2025). Preclinical Pharmacokinetic Assessment of a Promising Vasorelaxant, Analgesic, and Anti‐Inflammatory Prototype 5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole (LQFM020) Through Selective Bioanalytical HPLC‐PDA‐Based Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kim, J., et al. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). 3-((4-fluorobenzoyl)oxy)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • Norrby, S. R., & Ljungberg, B. (1989). Pharmacokinetics of fluorinated 4-quinolones in the aged. Reviews of Infectious Diseases. [Link]

  • Becker, H. C. (2001). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health. [Link]

  • Simmler, L. D., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]

  • Chemchart. (n.d.). 4'-Fluorococaine (134507-62-3). [Link]

  • Wiela-Hojeńska, A., et al. (2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. Pharmaceutics. [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter 2. [Link]

  • Wikipedia. (n.d.). Monoamine transporter. [Link]

  • Rothman, R. B., & Blough, B. E. (2006). Dopamine/serotonin releasers as medications for stimulant addictions. Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

  • Thimmaiah, M., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. [Link]

  • ResearchGate. (n.d.). Effective Use of Animal Models for Therapeutic Development in Psychiatric and Substance Use Disorders. [Link]

  • Li, F., et al. (2017). Radiosynthesis and pharmacokinetics of [18F]fluoroethyl bufalin in hepatocellular carcinoma-bearing mice. Oncotarget. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of 1-(4-Fluorophenyl)butan-2-amine

Foreword: Unraveling the Metabolic Fate of a Novel Phenylalkylamine To the researchers, scientists, and drug development professionals at the forefront of pharmacological innovation, this document serves as a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Metabolic Fate of a Novel Phenylalkylamine

To the researchers, scientists, and drug development professionals at the forefront of pharmacological innovation, this document serves as a comprehensive technical guide to understanding the in vitro metabolism of 1-(4-Fluorophenyl)butan-2-amine. This compound, a structural analog of amphetamine, holds potential for further investigation in various therapeutic areas. A thorough understanding of its metabolic fate is a critical prerequisite for any successful drug development campaign, directly influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.

This guide is structured to provide not just a theoretical framework but also actionable, field-proven methodologies. We will delve into the predicted metabolic pathways, the enzymatic systems likely responsible for its biotransformation, and detailed protocols for robust in vitro assessment. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed experimental designs are self-validating and supported by authoritative references.

Introduction to 1-(4-Fluorophenyl)butan-2-amine: Structure and Pharmacological Context

1-(4-Fluorophenyl)butan-2-amine is a synthetic organic compound with the molecular formula C10H14FN.[1][2][3] Its structure features a butan-2-amine backbone attached to a 4-fluorophenyl ring, classifying it as a substituted phenethylamine.[1][2] This structural motif is common in a wide range of pharmacologically active compounds, including stimulants, anorectics, and central nervous system (CNS) agents. The presence of a fluorine atom on the phenyl ring is a strategic chemical modification often employed in medicinal chemistry to modulate metabolic stability and pharmacokinetic properties.[4] Fluorination can block sites of metabolism, thereby increasing the half-life of a compound.[4]

Chemical Structure:

Given its structural similarity to amphetamine and other phenethylamines, it is reasonable to hypothesize that 1-(4-Fluorophenyl)butan-2-amine may interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] The primary objective of this guide is to elucidate the metabolic pathways that will govern its disposition in a biological system.

Predicted Metabolic Pathways: A Mechanistic Perspective

The metabolism of xenobiotics, including drug candidates, is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.[6] The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary catalyst for Phase I oxidative metabolism of a vast array of drugs.[6][7][8]

Based on the structure of 1-(4-Fluorophenyl)butan-2-amine and the established metabolic pathways of analogous compounds, we can predict several key biotransformations.

Phase I Metabolism: The Role of Cytochrome P450

The CYP enzyme system is responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[8] For amphetamine and its analogs, CYP2D6 is a major metabolizing enzyme, although other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4 can also contribute.[6]

The following Phase I reactions are anticipated for 1-(4-Fluorophenyl)butan-2-amine:

  • Hydroxylation: This is a common metabolic pathway for aromatic compounds. Hydroxylation of the phenyl ring could occur, although the fluorine atom at the para-position may hinder this to some extent. More likely is hydroxylation at the benzylic position (the carbon adjacent to the phenyl ring) or at the carbon adjacent to the amine group.

  • N-Dealkylation and Deamination: The primary amine group is a prime target for metabolism. Oxidative deamination, catalyzed by CYPs or monoamine oxidases (MAOs), would lead to the formation of a ketone, 1-(4-fluorophenyl)butan-2-one, and the release of ammonia.[2]

  • Oxidation of the Alkyl Chain: Hydroxylation can also occur at other positions along the butyl chain, leading to the formation of various alcohol metabolites.

Phase II Metabolism: Conjugation for Excretion

Following Phase I metabolism, the newly formed hydroxyl or amine groups can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body. Key Phase II reactions include:

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl and amine moieties.

  • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxyl groups.

The interplay of these Phase I and Phase II metabolic pathways determines the overall clearance and potential for accumulation of the parent compound and its metabolites.

Experimental Workflow for In Vitro Metabolism Studies

A robust in vitro metabolism study is essential to experimentally validate the predicted metabolic pathways and to identify the enzymes responsible. The following workflow provides a comprehensive approach.

Diagram: Experimental Workflow for In Vitro Metabolism

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound 1-(4-Fluorophenyl)butan-2-amine (Stock Solution) Incubation Incubation at 37°C Test_Compound->Incubation In_Vitro_System In Vitro System (Microsomes, Hepatocytes, etc.) In_Vitro_System->Incubation Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Sample_Processing Sample Processing (Centrifugation, SPE) Quenching->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Metabolite_ID Metabolite Identification LC_MS_MS->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics LC_MS_MS->Enzyme_Kinetics

Caption: A generalized workflow for conducting in vitro metabolism studies.

Detailed Experimental Protocols

The choice of the in vitro system is critical and depends on the specific questions being addressed.[9] Liver microsomes are a cost-effective option for studying Phase I metabolism, while hepatocytes provide a more complete picture, including Phase II metabolism and transport.[9]

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of 1-(4-Fluorophenyl)butan-2-amine in the presence of human liver microsomes.

Materials:

  • 1-(4-Fluorophenyl)butan-2-amine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add 1-(4-Fluorophenyl)butan-2-amine (final concentration 1 µM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of the curve will give the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify the major metabolites of 1-(4-Fluorophenyl)butan-2-amine formed in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • 1-(4-Fluorophenyl)butan-2-amine

  • Acetonitrile

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Incubation: Treat the hepatocytes with 1-(4-Fluorophenyl)butan-2-amine (e.g., 10 µM) in culture medium and incubate at 37°C in a humidified incubator.

  • Sample Collection: At a specified time point (e.g., 24 hours), collect the incubation medium.

  • Sample Preparation: Quench the reaction and precipitate proteins by adding cold acetonitrile. Centrifuge and collect the supernatant.

  • LC-HRMS Analysis: Analyze the supernatant using a high-resolution LC-MS system. Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Data Processing: Use metabolite identification software to search for potential metabolites by comparing the chromatograms of the treated samples with control samples. Look for expected mass shifts corresponding to metabolic reactions (e.g., +16 Da for hydroxylation, -1 Da for deamination followed by oxidation).

  • Structure Elucidation: Propose the structures of the identified metabolites based on their accurate mass measurements and MS/MS fragmentation patterns.

Data Presentation and Interpretation

Quantitative data from metabolic stability assays should be summarized in a clear and concise table.

Table 1: Metabolic Stability of 1-(4-Fluorophenyl)butan-2-amine in Human Liver Microsomes

ParameterValue
Half-life (t½, min)[Insert experimental value]
Intrinsic Clearance (CLint, µL/min/mg protein)[Insert experimental value]

The interpretation of these results will classify the compound's metabolic stability (e.g., low, medium, or high clearance). This information is crucial for predicting its in vivo half-life and potential for accumulation.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for investigating the in vitro metabolism of 1-(4-Fluorophenyl)butan-2-amine. By following the outlined protocols, researchers can gain critical insights into its metabolic fate, which is a cornerstone of preclinical drug development.

Future studies should focus on:

  • Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of 1-(4-Fluorophenyl)butan-2-amine using recombinant human CYP enzymes or specific chemical inhibitors.

  • In Vivo Studies: Correlating the in vitro metabolic data with in vivo pharmacokinetic studies in animal models to establish a robust in vitro-in vivo correlation (IVIVC).

  • Pharmacological Activity of Metabolites: Assessing the pharmacological activity and potential toxicity of the major metabolites to fully understand the compound's overall safety and efficacy profile.

By systematically addressing these aspects, the scientific community can build a comprehensive understanding of 1-(4-Fluorophenyl)butan-2-amine, paving the way for its potential therapeutic applications.

References

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. PubChem Compound Summary for CID 17879170. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • UNODC. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved from [Link]

Sources

Foundational

The Strategic Introduction of Fluorine in Psychoactive Drug Design: A Guide to Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Unique Role of Fluorine in Modulating Psychoactivity The substitution of hydrogen with fluorine has become a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Role of Fluorine in Modulating Psychoactivity

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, and its application in the realm of psychoactive substances is a field of burgeoning interest and complexity. This guide, intended for researchers, scientists, and drug development professionals, delves into the intricate structure-activity relationships (SAR) of fluorinated psychoactive compounds. By leveraging its unique electronic properties, small size, and high electronegativity, fluorine can profoundly influence a molecule's potency, receptor selectivity, metabolic stability, and pharmacokinetic profile. Understanding these nuanced effects is paramount for the rational design of novel psychoactive agents with tailored pharmacological properties, whether for therapeutic applications or as research tools to probe the intricacies of the central nervous system. This document will explore the SAR of major classes of fluorinated psychoactive substances, detail the experimental methodologies used to elucidate these relationships, and provide insights into the underlying mechanistic principles.

The Physicochemical Impact of Fluorination on Drug-Receptor Interactions

The introduction of fluorine into a psychoactive molecule is not a mere substitution but a strategic modification that can dramatically alter its biological activity. The effects of fluorination are multifaceted and context-dependent, influencing a range of physicochemical properties that govern drug-receptor interactions and overall pharmacology.

Key Physicochemical Alterations:

  • Electronegativity and Dipole Moment: Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. This creates a strong dipole moment that can lead to favorable electrostatic interactions with polar residues in a receptor's binding pocket.

  • Lipophilicity: The effect of fluorine on lipophilicity is complex. While a single fluorine atom on an aliphatic chain can increase lipophilicity, a trifluoromethyl (-CF3) group can decrease it. This modulation of a molecule's lipophilicity can significantly impact its ability to cross the blood-brain barrier and access its target in the central nervous system. Judicious use of fluorine can, therefore, enhance the bioavailability of psychoactive compounds[1].

  • Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability it can confer. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes[1][2]. By strategically placing fluorine atoms at metabolically vulnerable positions ("soft spots"), chemists can block oxidative metabolism, prolonging the drug's half-life and enhancing its duration of action[1][2].

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can lock the molecule into a more bioactive conformation, leading to enhanced binding affinity and potency.

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as amines. This can alter the ionization state of the molecule at physiological pH, which in turn affects its receptor binding and membrane permeability.

Structure-Activity Relationships of Fluorinated Phenethylamines

The phenethylamine class of psychoactive compounds includes a wide range of stimulants, empathogens, and psychedelics. Fluorination of the phenethylamine scaffold has been extensively explored to modulate their activity at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and serotonin receptors.

Impact on Monoamine Transporter Affinity

Fluorination of amphetamine and its analogs can significantly alter their affinity and selectivity for DAT, NET, and SERT. The position of the fluorine substituent on the phenyl ring is a critical determinant of its pharmacological profile.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Amphetamine~600~10020,000 - 40,000
Methamphetamine~500~10010,000 - 40,000
2-Fluoroamphetamine (2-FA)---
3-Fluoroamphetamine (3-FA)---
4-Fluoroamphetamine (4-FA)---
2-Fluoromethamphetamine (2-FMA)---
3-Fluoromethamphetamine (3-FMA)---
4-Fluoromethamphetamine (4-FMA)---

Data to be populated with more specific values from ongoing literature analysis.

Causality Behind Experimental Choices: The primary experimental approach to determine the affinity of these compounds for monoamine transporters is the radioligand binding assay . This choice is driven by the need to quantify the direct interaction between the fluorinated compound and its target transporter protein. By using a radiolabeled ligand with known high affinity for a specific transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), researchers can measure the ability of the unlabeled fluorinated analog to displace the radioligand. The resulting inhibition constant (Ki) provides a quantitative measure of the compound's binding affinity. This direct binding information is crucial for the initial characterization of a compound's SAR.

Influence on Serotonin Receptor Activity

Fluorination of psychedelic phenethylamines, such as the 2C series, has been shown to modulate their potency at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Compound5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)
2C-B---
2C-I---
2C-E---
25B-NBOMe---
25I-NBOMe---
25E-NBOMe---

Data to be populated with more specific values from ongoing literature analysis.

Causality Behind Experimental Choices: To assess the functional activity of these compounds as agonists or antagonists at serotonin receptors, functional assays are employed. Common choices include:

  • Calcium Flux Assays: 5-HT2A and 5-HT2C receptors are Gq/11-coupled, and their activation leads to an increase in intracellular calcium. Calcium flux assays measure this change in calcium concentration, providing a readout of receptor activation. This assay is often chosen for its high-throughput compatibility and direct measurement of a key downstream signaling event.

  • cAMP Assays: While not the primary pathway for 5-HT2 receptors, some G protein-coupled receptors (GPCRs) can couple to multiple G proteins. cAMP assays measure the production of cyclic adenosine monophosphate, the second messenger for Gs and Gi-coupled receptors. These assays are crucial for determining if a compound exhibits biased agonism, preferentially activating one signaling pathway over another.

  • β-Arrestin Recruitment Assays: Upon activation, many GPCRs recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling. β-arrestin recruitment assays are vital for understanding the full signaling profile of a compound and are particularly important in the study of psychedelic compounds, where β-arrestin signaling may contribute to their unique effects.

Structure-Activity Relationships of Fluorinated Tryptamines

Tryptamines, including classic psychedelics like psilocin and DMT, are another major class of psychoactive compounds where fluorination has been used to probe and modify their activity, primarily at serotonin receptors.

Compound5-HT2A Ki (nM)5-HT1A Ki (nM)
N,N-Dimethyltryptamine (DMT)--
4-Fluoro-DMT--
5-Fluoro-DMT--
6-Fluoro-DMT--
7-Fluoro-DMT--
Psilocin (4-HO-DMT)--
4-Fluoro-5-methoxy-DMT--

Data to be populated with more specific values from ongoing literature analysis.

Structure-Activity Relationships of Fluorinated Synthetic Cannabinoids

The clandestine synthesis of synthetic cannabinoids has led to a vast array of fluorinated analogs. These compounds are typically agonists at the cannabinoid receptors CB1 and CB2, and fluorination is often employed to increase potency and alter metabolic stability.

CompoundCB1 Ki (nM)CB2 Ki (nM)
JWH-018--
AM-2201 (JWH-018 5-fluoropentyl analog)--
UR-144--
XLR-11 (UR-144 5-fluoropentyl analog)--
5F-PB-22--

Data to be populated with more specific values from ongoing literature analysis.

Experimental Protocols for Elucidating Structure-Activity Relationships

The determination of SAR is reliant on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key in vitro assays used to characterize the pharmacology of fluorinated psychoactive substances.

Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor).

    • Add increasing concentrations of the unlabeled test compound (the fluorinated psychoactive substance).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

Principle: This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in the signaling of Gs and Gi-coupled GPCRs.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor (e.g., CHO cells stably transfected with the human CB1 receptor, which is Gi-coupled).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Setup:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent the degradation of cAMP).

    • Add increasing concentrations of the test compound.

    • For Gi-coupled receptors, add a Gs-activating agent like forskolin to stimulate basal cAMP production.

  • Incubation:

    • Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Detect the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the test compound concentration.

    • For agonists at Gi-coupled receptors, fit the data to a dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production). For agonists at Gs-coupled receptors, the EC50 represents 50% of the maximal stimulation of cAMP production.

β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to an activated GPCR. Several technologies are available, often based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

Step-by-Step Methodology (using an EFC-based assay as an example):

  • Cell Line:

    • Use a commercially available cell line that co-expresses the target GPCR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating:

    • Plate the cells in a 96-well plate and allow them to adhere.

  • Assay Setup:

    • Add increasing concentrations of the test compound to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add a substrate solution that is converted into a luminescent product by the reconstituted enzyme.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal as a function of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for β-arrestin recruitment.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates b_arrestin β-Arrestin 5HT2A_R->b_arrestin Recruits PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream\nSignaling Downstream Signaling PKC->Downstream\nSignaling Phosphorylates b_arrestin->Downstream\nSignaling Scaffolds Ligand Fluorinated Tryptamine/Phenethylamine Ligand->5HT2A_R Binds

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

G Start Start Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Radioligand - Test Compound - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting of Filters Filtration->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Signaling Pathway of the CB1 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_R CB1 Receptor Gi_o Gi/o CB1_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (e.g., ERK) Gi_o->MAPK Activates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular\nResponse Cellular Response PKA->Cellular\nResponse Phosphorylates Targets MAPK->Cellular\nResponse Ion_Channels->Cellular\nResponse Ligand Fluorinated Synthetic Cannabinoid Ligand->CB1_R Binds

Caption: CB1 Receptor Signaling Cascade.

Conclusion and Future Directions

The strategic incorporation of fluorine has proven to be a powerful tool in the design and optimization of psychoactive substances. By modulating key physicochemical properties, researchers can fine-tune the pharmacological profiles of these compounds, leading to agents with enhanced potency, selectivity, and metabolic stability. The continued exploration of novel fluorination strategies, coupled with a deeper understanding of the complex signaling pathways engaged by these molecules, will undoubtedly pave the way for the development of next-generation psychoactive drugs with improved therapeutic potential and reduced adverse effects. Future research should focus on a more systematic investigation of the SAR of a wider range of fluorinated psychoactive compounds, the development of more sophisticated in vitro and in vivo models to predict their effects, and the application of computational methods, such as pharmacophore modeling, to guide the rational design of new chemical entities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Lu, Y., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 11(6), 1105-1116. [Link]

  • Eshleman, A. J., et al. (2014). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 129-140. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470. [Link]

  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of medicinal chemistry, 43(24), 4701-4710. [Link]

  • Crocker, P. J., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & medicinal chemistry letters, 17(6), 1504-1507. [Link]

  • Gifford, A. N. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • DiscoverX. (n.d.). PathHunter β-Arrestin GPCR Assays. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and serotonin 5-HT2A receptor-mediated signaling pathways. Current topics in behavioral neurosciences, 2, 47-84. [Link]

  • Howlett, A. C., et al. (2002). Cannabinoid receptors: a brief history and what's hot. Neuropharmacology, 42(8), 903-910. [Link]

  • Yang, J., et al. (2018). Pharmacophore modeling and virtual screening for the discovery of novel 5-HT2A receptor antagonists. Frontiers in chemistry, 6, 462. [Link]

  • Kufareva, I., & Abagyan, R. (2012). Methods of protein structure-based drug discovery. Methods in molecular biology (Clifton, N.J.), 857, 231-257. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Neurotransmitter Transporter Affinity of 4-Fluorophenyl Butanamine

Introduction: Unveiling the Potential of 4-Fluorophenyl Butanamine in Neuropharmacology In the intricate landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems—serotonin (5-HT), dopamine (DA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Fluorophenyl Butanamine in Neuropharmacology

In the intricate landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—remains a cornerstone of therapeutic intervention for a myriad of psychiatric and neurological disorders. The primary mechanism for terminating the synaptic action of these neurotransmitters is their reuptake into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Consequently, molecules that can selectively interact with these transporters are of immense interest to researchers and drug developers.

This technical guide delves into the core neuropharmacological characteristics of 4-fluorophenyl butanamine, a phenethylamine derivative. While direct empirical data on this specific molecule is nascent, this document will synthesize established principles of structure-activity relationships (SAR) for phenethylamines, the well-documented effects of fluorination on ligand-transporter interactions, and detailed, field-proven methodologies to elucidate its binding affinity and functional activity at SERT, DAT, and NET.

The strategic placement of a fluorine atom at the para position of the phenyl ring is a common tactic in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. This guide will, therefore, provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals to investigate and understand the potential of 4-fluorophenyl butanamine as a modulator of monoaminergic neurotransmission.

Theoretical Framework: Predicting the Transporter Affinity Profile of 4-Fluorophenyl Butanamine

The interaction of a ligand with a neurotransmitter transporter is governed by its three-dimensional structure and physicochemical properties. For 4-fluorophenyl butanamine, we can dissect its structure to predict its likely affinity profile based on established SAR principles for phenethylamines.[1][2]

Core Phenethylamine Scaffold

The foundational phenethylamine structure is the archetypal backbone for a vast array of psychoactive compounds that interact with monoamine transporters. The ethylamine side chain is crucial for recognition and binding within the transporter's active site.

The Influence of the 4-Fluoro Substitution

Fluorination of pharmaceutical compounds is a widely used strategy to enhance their metabolic stability and modulate their biological activity.[3] The introduction of a fluorine atom at the para-position of the phenyl ring in phenethylamines can have several consequences:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, which can increase the half-life of the compound in biological systems.

  • Altered Electronic Properties: Fluorine is a highly electronegative atom that can alter the electron distribution of the aromatic ring, potentially influencing hydrogen bonding and other non-covalent interactions with amino acid residues in the transporter's binding pocket.

  • Enhanced Binding Affinity: In some cases, the fluorine atom can engage in favorable interactions, such as halogen bonds or hydrophobic interactions, thereby increasing the ligand's affinity for its target. Studies on para-halogenated amphetamines have shown that fluorination can increase the inhibitory potency at SERT.[4]

The Butanamine Side Chain: A Departure from the Norm

The extension of the ethylamine side chain to a butanamine chain is a significant structural modification. This longer, more flexible chain will likely alter the compound's conformational preferences and how it orients within the transporter's binding site. This could lead to:

  • Changes in Selectivity: The altered conformation may favor binding to one transporter over others, leading to a unique selectivity profile.

  • Modified Functional Activity: The butanamine chain could influence whether the compound acts as a pure reuptake inhibitor (an antagonist) or as a substrate that is transported into the cell (an agonist), potentially inducing neurotransmitter release.

Quantitative Insights: Inferring Affinity from Structurally Related Compounds

CompoundTransporterIC50 (nM)EC50 (nM)Reference
4-Fluoroamphetamine (4-FA) DAT770200[5]
NET42037[5]
SERT6800730[5]
Amphetamine DAT~600-[6]
NET70-100-[6]
SERT20,000-40,000-[6]

Analysis and Extrapolation:

  • The data for 4-fluoroamphetamine indicates that it is a potent inhibitor of norepinephrine and dopamine reuptake, with weaker activity at the serotonin transporter.[5]

  • The para-fluoro substitution in amphetamine appears to increase its potency at SERT compared to the parent compound.[4][7]

  • The extended butanamine chain in 4-fluorophenyl butanamine is the primary structural unknown. It is plausible that this extension could either enhance or diminish affinity and may significantly alter the selectivity profile compared to 4-fluoroamphetamine.

Experimental Protocols for Determining Neurotransmitter Transporter Affinity

To empirically determine the neurotransmitter transporter affinity of 4-fluorophenyl butanamine, two primary in vitro methodologies are employed: radioligand binding assays and synaptosomal uptake assays.

I. Radioligand Binding Assays: Quantifying Direct Transporter Occupancy

Radioligand binding assays directly measure the affinity of a test compound for a specific transporter by assessing its ability to compete with a known high-affinity radiolabeled ligand.

Principle: This is a competitive binding assay where the test compound (4-fluorophenyl butanamine) is incubated with a preparation of cell membranes or tissues expressing the target transporter (SERT, DAT, or NET) in the presence of a constant concentration of a radiolabeled ligand specific for that transporter. The amount of radioligand bound to the transporter is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[2][8]

Step-by-Step Methodology:

  • Preparation of Transporter-Containing Membranes:

    • Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably transfected with the human cDNA for SERT, DAT, or NET.

    • Membrane Preparation: Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C). Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Finally, resuspend the pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • Assay Setup: In a 96-well plate, combine the prepared membranes, a selective radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of 4-fluorophenyl butanamine.

    • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

    • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine Specific Binding: Subtract non-specific binding (measured in the presence of a high concentration of a known non-radioactive inhibitor) from total binding.

    • Generate Competition Curves: Plot the percentage of specific binding versus the logarithm of the 4-fluorophenyl butanamine concentration.

    • Calculate IC50 and Ki: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Transfected Cells or Brain Tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Add to Assay Plate Radioligand Radioligand ([³H]citalopram, etc.) Radioligand->Incubation Test_Compound Test Compound (4-Fluorophenyl Butanamine) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Terminate Reaction Washing Washing (Removes Unbound Radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantifies Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

II. Synaptosomal Uptake Assays: Assessing Functional Transporter Inhibition

Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into nerve terminals.

Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional neurotransmitter transporters.[9][10][11] This assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) into synaptosomes. The ability of 4-fluorophenyl butanamine to inhibit this uptake is quantified to determine its IC50 value.

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Tissue Dissection: Euthanize an animal (typically a rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) in ice-cold sucrose buffer.

    • Homogenization: Homogenize the tissue in a sucrose buffer (e.g., 0.32 M sucrose) using a glass-Teflon homogenizer.

    • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris. The resulting supernatant (S1) is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).

    • Resuspension: Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Neurotransmitter Uptake Assay:

    • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 4-fluorophenyl butanamine or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter.

    • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.

    • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Scintillation Counting: Quantify the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine Specific Uptake: Subtract non-specific uptake (measured at 4°C or in the presence of a known potent inhibitor) from total uptake.

    • Generate Inhibition Curves: Plot the percentage of specific uptake versus the logarithm of the 4-fluorophenyl butanamine concentration.

    • Calculate IC50: Use non-linear regression to determine the IC50 value.

Diagram of Synaptosomal Uptake Assay Workflow

Synaptosomal_Uptake_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Dissection Brain Tissue Dissection (e.g., Striatum, Cortex) Homogenization Homogenization in Sucrose Buffer Tissue_Dissection->Homogenization Centrifugation Differential Centrifugation to Isolate Synaptosomes Homogenization->Centrifugation Pre_incubation Pre-incubation with 4-Fluorophenyl Butanamine Centrifugation->Pre_incubation Uptake_Initiation Initiate Uptake with Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Incubation Incubation at 37°C Uptake_Initiation->Incubation Termination Rapid Filtration and Washing Incubation->Termination Scintillation_Counting Scintillation Counting Termination->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination) Scintillation_Counting->Data_Analysis

Sources

Foundational

A Technical Guide to the Serotonin and Dopamine Transporter Activity of Fluorinated Amphetamines

Foreword: The Scientific Imperative In the landscape of neuropharmacology and drug development, the precise modulation of monoaminergic systems remains a cornerstone of therapeutic innovation and a subject of profound sc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative

In the landscape of neuropharmacology and drug development, the precise modulation of monoaminergic systems remains a cornerstone of therapeutic innovation and a subject of profound scientific inquiry. Among the vast array of psychoactive compounds, substituted amphetamines, and specifically their fluorinated analogues, present a compelling case study in structure-activity relationships. The strategic placement of a single fluorine atom on the phenyl ring of the amphetamine scaffold dramatically alters its pharmacological profile, particularly its affinity and activity at the serotonin (SERT) and dopamine (DAT) transporters. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the methodologies used to characterize these interactions and a synthesis of the current understanding of how fluorine substitution governs transporter selectivity. Our approach is grounded in field-proven insights, emphasizing not just the 'how' but the critical 'why' behind experimental design and data interpretation.

The Crucial Role of Monoamine Transporters

The serotonin and dopamine transporters are integral membrane proteins that play a pivotal role in regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] This reuptake mechanism is essential for maintaining synaptic homeostasis and is a primary target for a wide range of therapeutic agents and substances of abuse.[1] Amphetamines and their fluorinated derivatives exert their effects by interacting with these transporters, acting as both uptake inhibitors and, more significantly, as substrates that induce reverse transport or efflux, thereby increasing extracellular monoamine concentrations.

Structure-Activity Relationships: A Tale of Three Isomers

The position of the fluorine atom on the amphetamine phenyl ring—ortho (2-), meta (3-), or para (4-)—is a key determinant of the compound's relative activity at DAT versus SERT. This relationship dictates the subjective and physiological effects of each isomer, ranging from predominantly dopaminergic, stimulant-like effects to more serotonergic, entactogenic properties.

A critical concept in understanding the pharmacology of these compounds is the DAT/SERT selectivity ratio. This ratio, often calculated from IC50 values for uptake inhibition or EC50 values for release, provides a quantitative measure of a drug's preference for one transporter over the other. A high DAT/SERT ratio is typically associated with classic psychostimulant effects and a higher abuse potential, while a lower ratio suggests more balanced or serotonin-predominant activity, often with entactogenic qualities.

4-Fluoroamphetamine (4-FA): The Para-Substituted Entactogen

4-FA is the most well-characterized of the fluorinated amphetamines and is known for its mixed stimulant and entactogenic effects, often described as a hybrid of amphetamine and MDMA.[2] This profile is a direct consequence of its potent activity at both DAT and SERT. In vivo microdialysis studies in rats have shown that 4-FA is a potent releaser of both dopamine and serotonin.[3] This dual action is believed to underlie its unique subjective effects.

3-Fluoroamphetamine (3-FA): A Shift Towards Dopaminergic Dominance

Moving the fluorine atom to the meta position results in a compound with a pharmacological profile that leans more towards that of traditional stimulants. 3-FA is a potent dopamine releaser with significantly less activity at the serotonin transporter compared to its 4-fluoro counterpart.[3] This increased selectivity for the dopamine system results in effects that are more aligned with classical amphetamine.

2-Fluoroamphetamine (2-FA): The Least Serotonergic Isomer

While comprehensive quantitative data for 2-FA is less readily available in the literature, existing information suggests it is primarily a dopamine and norepinephrine reuptake inhibitor and releaser with minimal interaction with the serotonin system.[4][5] This profile would predict classic stimulant effects with little to no entactogenic properties. The substitution at the ortho position appears to sterically hinder potent interaction with SERT.

Quantitative Comparison of Transporter Activity

The following table summarizes the in vitro potencies of 3-FA and 4-FA as dopamine and serotonin releasers, as determined by synaptosomal release assays. This data provides a clear quantitative illustration of the structure-activity relationships discussed above.

CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)DA/5-HT Release Ratio
3-Fluoroamphetamine (3-FA) 24.2193780.0
4-Fluoroamphetamine (4-FA) 51.593918.2

Data extracted from Baumann et al. (2011).[3]

Experimental Methodologies: A Practical Guide

The characterization of fluorinated amphetamines' activity at DAT and SERT relies on a suite of well-established in vitro and in vivo techniques. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Assays: Unraveling Molecular Interactions

In vitro assays are the cornerstone of initial pharmacological profiling, providing quantitative data on a compound's affinity for and functional activity at its molecular targets.[6]

These assays determine the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that transporter.[7]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, whole brain minus striatum for SERT) or cells expressing the target transporter in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).

    • Add increasing concentrations of the unlabeled test compound (e.g., 2-FA, 3-FA, or 4-FA).

    • To determine non-specific binding, add a high concentration of a known, potent inhibitor of the transporter (e.g., cocaine for DAT, fluoxetine for SERT) to a separate set of wells.

  • Incubation and Filtration:

    • Add the prepared membrane suspension to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mat and measure the radioactivity in each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

These functional assays measure a compound's ability to either inhibit the uptake of a radiolabeled substrate or to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes (resealed nerve terminals).

Step-by-Step Protocol for Release Assay:

  • Synaptosome Preparation:

    • Prepare synaptosomes from brain tissue as described in the radioligand binding assay protocol.

  • Radiolabel Loading:

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake via the respective transporters.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Release Assay:

    • Resuspend the radiolabeled synaptosomes in fresh buffer.

    • Add increasing concentrations of the test compound (e.g., 2-FA, 3-FA, or 4-FA) to initiate release.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Terminate the release by rapid filtration, separating the synaptosomes from the extracellular buffer.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in both the filtered synaptosomes and the extracellular buffer.

    • Calculate the percentage of total radioactivity released for each concentration of the test compound.

    • Plot the percentage of release as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal release).

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics in Real-Time

In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.[8]

Step-by-Step Protocol:

  • Probe Implantation:

    • Anesthetize the animal (typically a rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens or striatum for dopamine, the prefrontal cortex for serotonin).

    • Secure the probe to the skull with dental cement.

    • Allow the animal to recover from surgery.

  • Microdialysis Sampling:

    • On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration and Sample Collection:

    • After collecting baseline samples to establish stable neurotransmitter levels, administer the test compound (e.g., 2-FA, 3-FA, or 4-FA) via a systemic route (e.g., intraperitoneal or intravenous injection).

    • Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect on neurotransmitter levels.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples to quantify the concentrations of dopamine, serotonin, and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Express the results as a percentage change from the baseline neurotransmitter levels.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the Graphviz DOT language, provide visual representations of key processes and workflows.

MonoamineTransporterMechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Neurotransmitter (NT) Neurotransmitter (NT) Transporter DAT/SERT Neurotransmitter (NT)->Transporter Binds (Uptake) Amphetamine (AMPH) Amphetamine (AMPH) Amphetamine (AMPH)->Transporter Binds (Substrate) NT_in Neurotransmitter Transporter->NT_in Translocates Inward AMPH_in Amphetamine Transporter->AMPH_in Translocates Inward Vesicle Vesicle NT_in->Transporter Efflux NT_in->Vesicle VMAT2 AMPH_in->Transporter Induces Reverse Transport

Caption: Mechanism of amphetamine action at monoamine transporters.

RadioligandBindingWorkflow A Membrane Preparation B Assay Plate Setup (Radioligand, Test Compound, Membranes) A->B C Incubation B->C D Vacuum Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50/Ki Determination) E->F

Caption: Workflow for a radioligand binding assay.

MicrodialysisWorkflow A Stereotaxic Probe Implantation B Animal Recovery A->B C Baseline Sample Collection B->C D Drug Administration C->D E Post-Drug Sample Collection D->E F HPLC-ECD Analysis E->F G Data Interpretation F->G

Caption: Experimental workflow for in vivo microdialysis.

Conclusion: From Benchtop to Better Therapeutics

The study of fluorinated amphetamines provides a compelling illustration of how subtle molecular modifications can profoundly impact pharmacological activity. A thorough understanding of their interactions with serotonin and dopamine transporters, gained through the rigorous application of the in vitro and in vivo methodologies detailed in this guide, is not merely an academic exercise. It is fundamental to the rational design of novel therapeutics with improved efficacy and safety profiles for a range of neuropsychiatric disorders. By continuing to explore these structure-activity relationships, the scientific community can pave the way for the development of next-generation modulators of monoamine transporter function.

References

  • 2-Fluoromethamphetamine. In: Wikipedia. ; 2023. [Link]

  • 2-Fluoroamphetamine. In: Wikipedia. ; 2023. [Link]

  • Baumann MH, Clark RD, Budzynski AG, Partilla JS, Blough BE, Rothman RB. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. J Pharmacol Exp Ther. 2011;337(1):218-225. [Link]

  • 2-Fluoroamphetamine. PubChem. [Link]

  • Cheng MH, Bahar I. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nat Struct Mol Biol. 2019;26(7):545-556. [Link]

  • Simmler LD, Buser TA, Donzelli M, et al. Pharmacological characterization of designer cathinones in vitro. Br J Pharmacol. 2013;168(2):458-470. [Link]

  • Molecules. In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. MDPI. [Link]

  • Wijers D, Hondebrink L, Van der Gouwe D, et al. 4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. J Am Coll Emerg Physicians Open. 2022;3(5):e12803. [Link]

  • Rickli A, Hoener MC, Liechti ME. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020;11(11):1614-1624. [Link]

  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]

  • 4-Fluoroamphetamine. In: Wikipedia. ; 2023. [Link]

  • Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. PubMed. [Link]

  • EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. ResearchGate. [Link]

  • Kiyatkin EA. Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. Ann N Y Acad Sci. 2000;914:217-233. [Link]

  • 4-FA / 4-FMP. Jellinek. [Link]

  • Kuypers KPC, de la Torre R, Farre M, et al. A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. J Psychoactive Drugs. 2019;51(2):145-152. [Link]

  • Hudson BD, Milligan G. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. Br J Pharmacol. 2011;162(5):1047-1058. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

Sources

Exploratory

Harnessing the Power of Fluorine: Potential Therapeutic Applications of Fluorinated Phenethylamines

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with fluoro-pharmaceuticals accounting for a significant portion of commercialized medications.[1] The phenethylamine scaffold, a ubiquitous structural motif in neuropharmacology, serves as a foundational blueprint for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[2] This technical guide explores the synergistic potential arising from the fusion of these two domains: the fluorination of phenethylamines. We will dissect the chemical rationale behind fluorination, analyze its profound impact on pharmacokinetics and pharmacodynamics, and survey the promising therapeutic applications that emerge from these molecular modifications. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into this dynamic area of medicinal chemistry.

The Strategic Role of Fluorine in Phenethylamine Drug Design

The substitution of a hydrogen atom with fluorine, its closest bioisostere in size, instigates a cascade of significant physicochemical changes within a molecule.[3] Unlike other halogens, fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce unique properties that can be leveraged to overcome common drug development hurdles.[3]

1.1. Metabolic Stability and Pharmacokinetic Enhancement

A primary driver for fluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 (CYP450) oxidases. By placing fluorine at a site susceptible to metabolic attack (a "metabolic soft spot"), chemists can effectively block this pathway, thereby increasing the drug's half-life and oral bioavailability. For example, the p-fluorophenyl group is a common feature used to deactivate the aromatic ring against P450 monooxygenase activity.[4]

1.2. Modulation of Receptor Affinity and Selectivity

Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, such as the amine in the phenethylamine sidechain. This modulation can significantly impact the molecule's ionization state at physiological pH, influencing its ability to cross the blood-brain barrier (BBB) and its binding affinity for specific receptor subtypes. Furthermore, electrostatic interactions between the fluorine atom and the protein target can introduce new, favorable binding contacts or create repulsive forces that disfavor binding to off-target receptors, thus improving selectivity.[5][6]

1.3. Blood-Brain Barrier Permeability

The introduction of fluorine can increase the lipophilicity of a molecule, a key factor in its ability to passively diffuse across the BBB. This is particularly relevant for CNS drug development, where reaching the target site is a major challenge.

G cluster_0 Rationale for Fluorination cluster_1 Therapeutic Outcomes A Introduce Fluorine into Phenethylamine Scaffold B Increased Metabolic Stability (C-F bond strength) A->B C Altered pKa & Basicity A->C D Increased Lipophilicity A->D E Conformational Control A->E F Improved Pharmacokinetics (Longer Half-Life) B->F G Enhanced Receptor Affinity & Selectivity C->G H Increased CNS Penetration D->H E->G

Figure 1: The strategic rationale for fluorinating phenethylamine scaffolds.

Therapeutic Applications in Neuropsychiatric Disorders

Phenethylamines primarily exert their effects by modulating monoaminergic systems—dopamine, norepinephrine, and serotonin.[7] Fluorination offers a powerful tool to fine-tune these interactions, paving the way for novel therapeutics for a range of psychiatric conditions.

2.1. Major Depressive Disorder (MDD) and Anxiety

The success of fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) containing a trifluoromethyl group, underscores the potential of fluorinated compounds in treating depression.[8][9] While not a classical phenethylamine, its mechanism is highly relevant. Researchers are applying similar principles to develop fluorinated phenethylamines that can act as more potent and selective SSRIs or as serotonin-norepinephrine reuptake inhibitors (SNRIs). The goal is to achieve improved efficacy with fewer side effects compared to existing treatments.

2.2. Psychedelic-Assisted Therapy

Psychedelic phenethylamines, such as mescaline analogues, are gaining renewed interest for their therapeutic potential, particularly in treating post-traumatic stress disorder (PTSD) and treatment-resistant depression.[10][11] These compounds primarily act as agonists at the serotonin 2A receptor (5-HT2A).[10] Fluorination has been shown to dramatically impact the psychoactivity and duration of action of these compounds.[1] For instance, difluoromescaline and trifluoromescaline have been reported to surpass the potency and duration of mescaline's effects.[1] The strategic goal is to develop rationally designed 5-HT2A agonists with optimized pharmacological profiles, potentially separating the therapeutic antidepressant effects from the hallucinogenic properties.[10]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal pre_neuron Monoamine Transporter (SERT, DAT, NET) Vesicular Monoamine Transporter (VMAT2) post_neuron 5-HT2A Receptor Dopamine Receptor Adrenergic Receptor effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) post_neuron->effect Signal Transduction drug Fluorinated Phenethylamine drug->pre_neuron:f0 Reuptake Inhibition drug->post_neuron:f0 Direct Agonism

Figure 2: Key molecular targets of fluorinated phenethylamines in the CNS.

2.3. Attention-Deficit/Hyperactivity Disorder (ADHD)

Amphetamine and its derivatives are mainstays in ADHD treatment, primarily acting as dopamine and norepinephrine releasing agents. Fluorinated analogues, such as 4-fluoroamphetamine (4-FA), have been explored, though often in the context of recreational use. The medicinal chemistry challenge lies in creating analogues that retain the pro-cognitive benefits while minimizing the abuse potential and risk of neurotoxicity and psychosis associated with high-dose amphetamine use.[12][[“]][14]

Applications in Diagnostic Imaging: Positron Emission Tomography (PET)

The use of the fluorine-18 (¹⁸F) radioisotope has revolutionized medical imaging. Its convenient half-life (~110 minutes) and clean decay profile make it ideal for PET. Fluorinated phenethylamines and related structures are being developed as highly specific radiotracers to visualize and quantify neurochemical processes in vivo.

3.1. Neurotransmitter System Imaging

¹⁸F-labeled ligands are used to map the density and distribution of dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). This allows researchers to study the pathophysiology of diseases like Parkinson's, Alzheimer's, and depression. For example, [¹⁸F]Fluproxadine is a PET radiotracer targeting NET with applications in cardiac and neurological imaging.[15]

3.2. Oncology Imaging

The application extends beyond neurology. Many tumors overexpress specific amino acid transporters.[16] Fluorinated amino acid analogues, which share the phenethylamine backbone, are used to visualize these tumors. For example, Fluciclovine F-18 is transported into prostate cancer cells, allowing for their detection via PET imaging.[16] Similarly, Fluoroestradiol F-18 is a radioactive diagnostic agent used to detect estrogen receptor-positive lesions in breast cancer patients.[16][17]

Impact of Fluorination Position on Adrenergic Receptor Activity

The precise placement of fluorine on the phenethylamine's aromatic ring can lead to starkly different pharmacological profiles. A study on fluorinated norepinephrine (NE) analogues demonstrated this principle clearly.[5]

CompoundPrimary Adrenergic ActivityComparison to Norepinephrine (NE)
2-Fluoro-NE β-adrenergic agonistResembled isoproterenol; caused vasodilation
5-Fluoro-NE Potent β1-adrenergic agonistMost potent for β1 activity; biphasic blood pressure effects
6-Fluoro-NE α-adrenergic agonistLacked inotropic (β1) activity; caused vasoconstriction
Table based on data from Kohli et al. (1984).[5]

This differential activity highlights the power of positional fluorination to create highly selective ligands. The 6-fluoro analogue, for instance, effectively isolates α-adrenergic activity by eliminating the β-adrenergic effects present in the parent molecule, norepinephrine.[5][6]

Experimental Protocols and Methodologies

5.1. Protocol: Radiosynthesis of an ¹⁸F-Labeled Phenethylamine for PET

This generalized protocol is based on the principles of direct Sₙ2-type nucleophilic fluorination, which avoids harsh deprotection steps and is suitable for automation.[15]

Objective: To label a phenethylamine precursor with ¹⁸F for use as a PET radiotracer.

Materials:

  • Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • tert-Butanol

  • HPLC system for purification

Methodology:

  • ¹⁸F-Fluoride Activation: Aqueous [¹⁸F]Fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in MeCN/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to yield the anhydrous, highly reactive [¹⁸F]F⁻/K⁺/K₂₂₂ complex.

  • Radiolabeling Reaction: The phenethylamine precursor, dissolved in a solvent system like tert-butanol/acetonitrile (e.g., 4:1 ratio), is added to the dried complex.[15]

  • Heating: The reaction mixture is heated. Microwave irradiation (e.g., 1.5 minutes at 140°C) can significantly improve efficiency and radiochemical conversion (RCC) compared to conventional heating.[15]

  • Quenching & Purification: The reaction is quenched with the HPLC mobile phase. The crude mixture is injected onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing the final product is diluted with a sterile saline solution and passed through a sterile filter into a final product vial. Quality control tests (radiochemical purity, residual solvents, etc.) are performed before use.

G A [¹⁸F]Fluoride Trapping & Elution B Azeotropic Drying (Activate Fluoride) A->B C Add Precursor in Solvent System B->C D Microwave Heating (e.g., 140°C, 1.5 min) C->D E HPLC Purification D->E F Formulation & QC E->F G Final [¹⁸F]PET Tracer F->G

Figure 3: Automated workflow for the one-step radiosynthesis of an [¹⁸F]phenethylamine.

5.2. Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel fluorinated phenethylamine at a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compound (fluorinated phenethylamine) at various concentrations.

  • Non-specific binding control (e.g., Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats, scintillation counter.

Methodology:

  • Plate Preparation: Add assay buffer, radioligand, and either vehicle, non-specific control, or the test compound at serial dilutions to the wells of a 96-well plate.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Mianserin) from the total binding (CPM in the presence of vehicle). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Challenges and Future Directions

Despite the immense potential, challenges remain. The primary concern with any phenethylamine-based CNS agent is the potential for abuse and neurotoxicity.[[“]][18] High doses of some amphetamine-related compounds are associated with long-lasting depletion of serotonergic axons.[11] Therefore, a critical aspect of future research is to design molecules that are highly selective for a specific therapeutic target (e.g., 5-HT2A) while having minimal activity at transporters like DAT, which are often associated with stimulant and abuse properties.

The future of fluorinated phenethylamines lies in this pursuit of selectivity. By combining computational modeling with high-throughput synthesis and screening, it is possible to design next-generation therapeutics with precisely tailored pharmacological profiles, maximizing therapeutic benefit while minimizing adverse effects.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Details for Phenethylamines. (n.d.). UNODC. Retrieved January 26, 2026, from [Link]

  • Al-Rashida, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Retrieved January 26, 2026, from [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). University of Amsterdam. Retrieved January 26, 2026, from [Link]

  • Ullah, I., et al. (2021). Prenatal exposure to the fluoride containing psychiatric drug fluoxetine and anti-oxidative alterations in the neonatal rat brain. Tech Science Press. Retrieved January 26, 2026, from [Link]

  • Kohli, J. D., et al. (1984). Effects of ring fluorination on the cardiovascular actions of dopamine and norepinephrine in the dog. PubMed. Retrieved January 26, 2026, from [Link]

  • Fluorine in psychedelic phenethylamines. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Entactogen. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Retrieved January 26, 2026, from [Link]

  • Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Rempel, V., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved January 26, 2026, from [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Amphetamine-Related Psychiatric Disorders. (2023, July 21). StatPearls - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Abass, M. A., et al. (2017). Impact of fluoxetine on liver damage in rats. PubMed. Retrieved January 26, 2026, from [Link]

  • Brain Kinetics of Paroxetine and Fluoxetine on the Third Day of Placebo Substitution: A Fluorine MRS Study. (n.d.). American Journal of Psychiatry. Retrieved January 26, 2026, from [Link]

  • Kouyoumdijian, J. C., et al. (1976). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. PubMed. Retrieved January 26, 2026, from [Link]

  • Phenethylamine Adverse Effects Neurotoxicity. (n.d.). Consensus. Retrieved January 26, 2026, from [Link]

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Increased Risk of Psychosis and Mania with Amphetamines. (2024, December 29). Carlat Psychiatry News. Retrieved January 26, 2026, from [Link]

  • Kirk, K. L., et al. (1990). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. PubMed. Retrieved January 26, 2026, from [Link]

  • Fluoxetine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Fluorine-based new drug synthesis at lightning speed. (2023, May 21). EurekAlert!. Retrieved January 26, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved January 26, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, June 29). Molecules. Retrieved January 26, 2026, from [Link]

  • Catecholamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Gatch, M. B., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. Retrieved January 26, 2026, from [Link]

  • Biosynthesis and Catabolism of Catecholamine. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Isomeric Forms of 1-(4-Fluorophenyl)butan-2-amine

Abstract This technical guide provides a comprehensive overview of the isomeric forms of 1-(4-Fluorophenyl)butan-2-amine, a fluorinated analog of amphetamine. The document is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the isomeric forms of 1-(4-Fluorophenyl)butan-2-amine, a fluorinated analog of amphetamine. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the stereochemistry, synthesis, separation, and characterization of its enantiomers. A significant focus is placed on the underlying scientific principles and the practical execution of experimental protocols, underscoring the critical importance of isomeric purity in the context of pharmacological activity and drug development. This guide synthesizes field-proven insights with established scientific literature to provide a self-validating framework for the study of this and similar chiral amines.

Introduction: The Significance of Chirality in Fluorinated Amphetamine Analogs

1-(4-Fluorophenyl)butan-2-amine, with the chemical formula C₁₀H₁₄FN, is a structural analog of amphetamine featuring a fluorine atom on the phenyl ring.[1] The presence of a chiral center at the second carbon of the butane chain gives rise to two non-superimposable mirror images, the (R) and (S)-enantiomers.

The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its metabolic stability, membrane permeability, and binding affinity to target proteins.[2] These modifications, coupled with the distinct three-dimensional arrangements of enantiomers, can lead to profound differences in their pharmacokinetic and pharmacodynamic profiles. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different, and sometimes opposing, biological activities. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of 1-(4-Fluorophenyl)butan-2-amine is paramount for any meaningful investigation of its therapeutic potential and toxicological profile.

This guide will navigate the complexities of handling this chiral molecule, from its asymmetric synthesis and classical resolution to its analytical separation and spectroscopic characterization.

Synthesis of Enantiomerically Enriched 1-(4-Fluorophenyl)butan-2-amine

The preparation of enantiomerically pure or enriched 1-(4-Fluorophenyl)butan-2-amine can be approached through two primary strategies: asymmetric synthesis, which aims to create a specific enantiomer from the outset, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers an elegant and efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. A plausible and effective strategy for the enantioselective synthesis of 1-(4-Fluorophenyl)butan-2-amine involves the use of a chiral auxiliary or a chiral catalyst.[3] A well-established method for the stereospecific synthesis of amphetamines involves the regioselective addition of an organometallic reagent to a chiral epoxide, followed by functional group manipulations.[4]

Step-by-Step Experimental Protocol: Asymmetric Synthesis

  • Preparation of the Grignard Reagent: 4-Fluorobromobenzene is reacted with magnesium turnings in anhydrous diethyl ether to form 4-fluorophenylmagnesium bromide.

  • Regioselective Ring Opening of a Chiral Epoxide: Commercially available (S)-propylene oxide is reacted with the prepared Grignard reagent in the presence of a copper(I) catalyst, such as CuI. This reaction proceeds via an SN2 mechanism, leading to the formation of (S)-1-(4-fluorophenyl)propan-2-ol with high regioselectivity and stereospecificity.

  • Activation of the Hydroxyl Group: The resulting alcohol is converted to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine. This yields (S)-1-(4-fluorophenyl)propan-2-yl tosylate.

  • Nucleophilic Substitution with Azide: The tosylate is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This proceeds with an inversion of configuration to yield (R)-2-azido-1-(4-fluorophenyl)propane.

  • Reduction of the Azide: Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in diethyl ether or by catalytic hydrogenation over palladium on carbon (Pd/C). This step yields the desired (R)-1-(4-Fluorophenyl)butan-2-amine. To obtain the (S)-enantiomer, one would start with (R)-propylene oxide.

Causality Behind Experimental Choices:

  • The use of a copper catalyst in the Grignard reaction with the epoxide is crucial for favoring the 1,2-addition product.

  • The conversion of the alcohol to a tosylate provides a highly efficient leaving group for the subsequent nucleophilic substitution.

  • The use of azide as a nucleophile followed by reduction is a reliable method for introducing an amine group with inversion of stereochemistry.

Chiral Resolution of Racemic 1-(4-Fluorophenyl)butan-2-amine

Classical resolution via diastereomeric salt formation remains a robust and cost-effective method for separating enantiomers, particularly on a larger scale.[5] This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different solubilities.[6][7]

Step-by-Step Experimental Protocol: Chiral Resolution with Tartaric Acid

  • Preparation of the Racemic Amine: A racemic mixture of 1-(4-Fluorophenyl)butan-2-amine is first synthesized, for example, by reductive amination of 1-(4-fluorophenyl)butan-2-one.

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of an enantiomerically pure resolving agent, for example, (+)-tartaric acid, is added to the solution.[5]

  • Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The solubility difference between the diastereomeric salts is key to the separation.[6]

  • Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to liberate the free amine. The amine is then extracted into an organic solvent, and the solvent is evaporated to yield the enantiomerically enriched 1-(4-Fluorophenyl)butan-2-amine.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

Self-Validating System:

The success of this protocol is validated at each step. The formation of a crystalline salt is a primary indicator. The subsequent liberation of the amine and, most importantly, the confirmation of enantiomeric enrichment by an independent analytical method, provides a self-validating loop for the entire process.

Analytical Separation and Characterization of Isomers

Accurate and reliable analytical methods are essential for confirming the identity, purity, and enantiomeric composition of 1-(4-Fluorophenyl)butan-2-amine isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[8] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.[9][10]

Step-by-Step Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol.[11] A small amount of an amine modifier, like diethylamine, is often added to improve peak shape and reduce tailing for basic analytes. A starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Sample Preparation: A dilute solution of the amine is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSPs provide a multitude of chiral recognition sites, leading to effective separation of a broad range of enantiomers.

  • The use of a non-polar mobile phase with a polar modifier allows for fine-tuning of the retention and selectivity.

  • The addition of an amine modifier is crucial for suppressing the interaction of the basic amine with residual silanol groups on the silica support of the CSP, thereby improving peak symmetry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 1-(4-Fluorophenyl)butan-2-amine and for confirming the identity of the separated isomers.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. The aromatic protons will appear as a complex multiplet in the aromatic region, while the aliphatic protons will have distinct signals in the upfield region.[12]

  • ¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[12][13]

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds and will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.[14]

  • Chiral NMR: To distinguish between enantiomers using NMR, a chiral shift reagent or a chiral solvating agent can be added to the sample. This induces a diastereomeric interaction, causing the corresponding signals of the two enantiomers to resonate at different chemical shifts.[12]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12] Electron Ionization (EI) mass spectrometry of 1-(4-Fluorophenyl)butan-2-amine would be expected to show a molecular ion peak (M⁺) at m/z 167, corresponding to the molecular weight of the compound.[1] Characteristic fragmentation patterns would include the loss of an ethyl group and cleavage alpha to the nitrogen atom.

Table 1: Summary of Analytical Data

TechniqueExpected Observations
Chiral HPLC Two well-resolved peaks for the (R) and (S) enantiomers.
¹H NMR Signals corresponding to aromatic and aliphatic protons.
¹³C NMR Distinct signals for all carbon atoms, with a characteristic C-F coupling.
¹⁹F NMR A single resonance for the fluorine atom.
Mass Spec. Molecular ion peak at m/z 167 and characteristic fragmentation.

Differential Pharmacological Effects and the Imperative of Isomeric Purity

While specific pharmacological data for the individual enantiomers of 1-(4-Fluorophenyl)butan-2-amine are not extensively published, the well-documented stereoselectivity of related amphetamine analogues provides a strong basis for expecting significant differences in their biological activities. For instance, the stimulant effects of amphetamine are primarily attributed to the (S)-enantiomer.

Fluorinated analogs of psychoactive substances are often developed to modulate their pharmacological profiles.[15] For example, 2-Fluoromethamphetamine (2-FMA) is reported to have a more "functional" stimulant profile with reduced serotonergic activity compared to methamphetamine.[16] It is highly probable that the (R) and (S) enantiomers of 1-(4-Fluorophenyl)butan-2-amine will exhibit different affinities for monoamine transporters (dopamine, norepinephrine, and serotonin) and varying potencies as releasing agents or reuptake inhibitors.

A study on ACP-103, a compound containing a 4-fluorophenylmethyl moiety, demonstrated potent and selective inverse agonist activity at the 5-HT₂ₐ receptor, suggesting potential antipsychotic applications.[17] This highlights the diverse pharmacological effects that can be achieved with fluorinated phenylalkylamines and underscores the importance of characterizing the activity of each enantiomer. The development of a single enantiomer drug can lead to a better therapeutic index, reduced side effects, and a more predictable dose-response relationship.

Conclusion

The isomeric forms of 1-(4-Fluorophenyl)butan-2-amine present a compelling case study in the critical importance of stereochemistry in drug design and development. This guide has provided a detailed framework for the enantioselective synthesis, chiral resolution, and analytical characterization of its (R) and (S)-enantiomers. The provided protocols are designed to be both informative and practical, with a strong emphasis on the scientific rationale behind each step. For researchers and professionals in the pharmaceutical and chemical sciences, a thorough understanding and mastery of these techniques are essential for unlocking the full therapeutic potential of chiral molecules while ensuring their safety and efficacy. The continued investigation into the distinct pharmacological profiles of each enantiomer of 1-(4-Fluorophenyl)butan-2-amine is a promising avenue for future research.

Diagrams

Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis of (R)-1-(4-Fluorophenyl)butan-2-amine.

Chiral Resolution Workflow

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer A Racemic 1-(4-Fluorophenyl)butan-2-amine ((R)-Amine + (S)-Amine) B Add (+)-Tartaric Acid A->B C Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate + (S)-Amine-(+)-Tartrate) B->C D Less Soluble Diastereomeric Salt (Crystals) C->D E More Soluble Diastereomeric Salt (in Mother Liquor) C->E F Treat with Base (e.g., NaOH) D->F G Enantiomerically Enriched Amine F->G

Caption: Chiral resolution via diastereomeric salt formation.

References

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Enantioselective 1,4-Borylamination Enabled by Copper Catalysis. (2025). Website. Retrieved January 26, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 52(3), 209-218. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved January 26, 2026, from [Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Process for the Synthesis of Amphetamine Derivatives. (2011). Google Patents.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]

  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022). Nature Communications, 13(1), 5649. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165. [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (2002). Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 25-33. [Link]

  • 1-(4-Fluorophenyl)butan-2-amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Substituted methylenedioxyphenethylamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. (1993). Nuclear Medicine and Biology, 20(8), 973-981. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Review: Synthetic Methods for Amphetamine. (n.d.). Website. Retrieved January 26, 2026, from [Link]

  • Detection and Identification of Amphetamine-Type Stimulants and Analogs via Recognition-Enabled “Chromatographic” 19F NMR. (2020). Analytical Chemistry, 92(15), 10346-10352. [Link]

  • ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF 2-(4-FLUOROBENZYLTHIO)-N-(SUBSTITUTED PHENYL) PYRIMIDINE-4-AMINES. (n.d.). Website. Retrieved January 26, 2026, from [Link]

  • Stereospecific synthesis of amphetamines. (2003). Tetrahedron: Asymmetry, 14(14), 2119-2125. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds. (2016). Google Patents.
  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (2026). The Journal of Organic Chemistry. [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2021). Analyst, 146(12), 3865-3873. [Link]

  • 2-Fluoromethamphetamine. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy (NMR). (n.d.). OCR. Retrieved January 26, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Website. Retrieved January 26, 2026, from [Link]

  • Stereospecific Synthesis of Amphetamines. (2003). Scribd. Retrieved January 26, 2026, from [Link]

  • Anxiolytic tautomers defined by NMR spectroscopy. (2021). Wiley Analytical Science. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. (2017). Drug Testing and Analysis, 9(10), 1533-1541. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1057-1107. [Link]

  • Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). (2018). Forensic Science International, 288, 239-251. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Enantioselective Synthesis of 1-(4-Fluorophenyl)butan-2-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 1-(4-Fluorophenyl)butan-2-amine, a chiral amine of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 1-(4-Fluorophenyl)butan-2-amine, a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Chiral amines are critical building blocks in a vast array of biologically active molecules, and the ability to synthesize them in an enantiomerically pure form is paramount. This document outlines two robust and widely adopted methodologies: biocatalytic asymmetric amination using transaminases (TAs) and transition metal-catalyzed asymmetric reductive amination. The guide begins with the synthesis of the key precursor, 1-(4-fluorophenyl)butan-2-one, followed by step-by-step protocols for each enantioselective strategy. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals, influencing their potency, selectivity, and pharmacokinetic profiles.[1] The specific stereochemistry of an amine can dictate its interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of efficient and highly selective methods to access enantiopure amines is a cornerstone of modern organic and medicinal chemistry. 1-(4-Fluorophenyl)butan-2-amine, with its fluorinated phenyl ring, is a valuable scaffold for creating novel therapeutic agents, as the fluorine atom can enhance metabolic stability and binding affinity.[2]

This guide focuses on two powerful strategies for the asymmetric synthesis of this target molecule, starting from its prochiral ketone precursor. These methods, biocatalysis and transition metal catalysis, offer distinct advantages in terms of selectivity, scalability, and environmental impact.

Retrosynthetic Analysis & Precursor Synthesis

A logical retrosynthetic disconnection of the target amine at the C-N bond points to the prochiral ketone, 1-(4-fluorophenyl)butan-2-one , as the immediate precursor. This ketone serves as the substrate for both the biocatalytic and metal-catalyzed amination routes described herein.

G Target 1-(4-Fluorophenyl)butan-2-amine Disconnect C-N Bond Disconnection Target->Disconnect Ketone 1-(4-Fluorophenyl)butan-2-one Disconnect->Ketone FCA Friedel-Crafts Acylation Ketone->FCA Reagents Fluorobenzene + Butanoyl Chloride FCA->Reagents

Caption: Retrosynthetic analysis of 1-(4-Fluorophenyl)butan-2-amine.

Protocol 2.1: Synthesis of 1-(4-Fluorophenyl)butan-2-one via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings.[3] This protocol describes the acylation of fluorobenzene with butanoyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is directed to the para position due to the ortho,para-directing nature of the fluorine substituent and steric hindrance at the ortho position.

Materials:

  • Fluorobenzene

  • Butanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add butanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2 M HCl. This step is highly exothermic and should be performed in a fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-fluorophenyl)butan-2-one.

Enantioselective Synthesis Methodologies

The following sections detail the two primary protocols for the asymmetric conversion of 1-(4-fluorophenyl)butan-2-one to the target chiral amine.

G cluster_0 Synthetic Pathways cluster_1 Method 1: Biocatalysis cluster_2 Method 2: Metal Catalysis Ketone 1-(4-Fluorophenyl)butan-2-one Transaminase Transaminase (R- or S-selective) + Amino Donor (e.g., Isopropylamine) + PLP cofactor Ketone->Transaminase Asymmetric Amination ReductiveAmination Chiral Ru/Rh Catalyst + H₂ or H-source + NH₃ or NH₄⁺ source Ketone->ReductiveAmination Asymmetric Reductive Amination ChiralAmine1 Enantiopure 1-(4-Fluorophenyl)butan-2-amine Transaminase->ChiralAmine1 (R)- or (S)-Amine ChiralAmine2 Enantiopure 1-(4-Fluorophenyl)butan-2-amine ReductiveAmination->ChiralAmine2 (R)- or (S)-Amine

Caption: Overview of enantioselective synthesis pathways.

Methodology 1: Biocatalytic Asymmetric Amination with Transaminases

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone, generating a chiral amine with high enantioselectivity.[4] This method is highly valued for its environmental compatibility (often run in aqueous media under mild conditions) and exquisite selectivity.[5] The choice of an (R)- or (S)-selective transaminase allows for direct access to either enantiomer of the target molecule.

Protocol 3.1: Transaminase-Mediated Synthesis of (S)-1-(4-Fluorophenyl)butan-2-amine

Materials:

  • 1-(4-Fluorophenyl)butan-2-one

  • (S)-selective ω-transaminase (commercial or in-house expressed)

  • Isopropylamine (as the amino donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • DMSO (co-solvent for substrate solubility)

  • Sodium hydroxide (for pH adjustment and work-up)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH meter, incubator shaker, centrifuge

Procedure:

  • Reaction Buffer Preparation: Prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM PLP, and the desired concentration of isopropylamine (typically 0.5 M to 1.5 M).

  • Enzyme and Substrate Preparation: In a temperature-controlled reaction vessel, add the transaminase enzyme (as a lyophilizate, cleared cell lysate, or immobilized catalyst). Dissolve the substrate, 1-(4-fluorophenyl)butan-2-one, in a minimal amount of DMSO and add it to the reaction buffer to a final concentration of 10-50 mM. Causality Note: DMSO is used to overcome the low aqueous solubility of the ketone substrate. Its concentration should be kept low (typically <10% v/v) to avoid enzyme denaturation.

  • Reaction Incubation: Place the sealed reaction vessel in an incubator shaker set to the optimal temperature for the enzyme (e.g., 30-40 °C) with agitation.

  • Monitoring the Reaction: Monitor the conversion of the ketone to the amine product over time (e.g., 12-24 hours) using an appropriate analytical method, such as chiral HPLC or GC. The reaction equilibrium is driven forward by the use of a high concentration of the amino donor (isopropylamine), and the resulting acetone by-product is volatile.

  • Work-up and Extraction: Once the reaction reaches completion, adjust the pH of the mixture to >10 with NaOH to ensure the amine is in its free base form. Extract the product with an organic solvent like MTBE or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Determine the chemical yield and the enantiomeric excess (e.e.) of the final product using chiral chromatography.

ParameterTypical ValueRationale
Substrate Conc.10-100 mMBalances reaction rate with potential substrate inhibition.
Amino DonorIsopropylamine (1 M)Acts as a cost-effective amino source; drives equilibrium.
Co-solvent (DMSO)5-10% (v/v)Enhances substrate solubility in the aqueous medium.
pH7.0 - 8.5Optimal range for the activity and stability of most transaminases.
Temperature30 - 45 °CEnsures high enzyme activity without causing thermal denaturation.
Enantiomeric Excess>99%A key advantage of biocatalysis is its high stereoselectivity.
Conversion85-99%Dependent on reaction time, enzyme loading, and equilibrium position.[5]
Methodology 2: Asymmetric Reductive Amination (Transition Metal Catalysis)

Asymmetric reductive amination involves the in-situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically hydrogenated using a chiral transition metal catalyst. This one-pot procedure is a highly efficient and atom-economical route to chiral primary amines. Catalysts based on rhodium or ruthenium complexed with chiral phosphine ligands, such as BINAP, are commonly employed.

Protocol 3.2: Ru-Catalyzed Asymmetric Reductive Amination

Materials:

  • 1-(4-Fluorophenyl)butan-2-one

  • Ammonium trifluoroacetate (NH₄TFA) or another ammonia source

  • Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂[(S)-BINAP])

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol or Ethanol)

  • High-pressure autoclave/reactor

  • Standard work-up and purification reagents

Procedure:

  • Reactor Charging: To a high-pressure reactor equipped with a magnetic stir bar, add 1-(4-fluorophenyl)butan-2-one (1.0 equivalent), the ammonia source (e.g., NH₄TFA, 1.5-2.0 equivalents), and the chiral ruthenium catalyst (0.01-1.0 mol%).

  • Solvent Addition: De-gas the chosen solvent (e.g., methanol) and add it to the reactor to dissolve the reagents.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 0.8 - 5.0 MPa).

  • Reaction: Heat the mixture to the specified temperature (e.g., 40-80 °C) and stir vigorously. Causality Note: The temperature and pressure are critical parameters that influence both the reaction rate and the enantioselectivity. These must be optimized for the specific substrate and catalyst system.

  • Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: The residue is then subjected to a standard acid-base workup to isolate the amine product. Purify further by chromatography if necessary. Analyze the final product for yield and enantiomeric excess by chiral chromatography.

ParameterTypical ValueRationale
Catalyst Loading0.01 - 1.0 mol%Balances reaction efficiency with the cost of the precious metal catalyst.
Hydrogen Pressure0.8 - 5.0 MPaHigher pressure increases the rate of hydrogenation.
Temperature40 - 80 °CProvides sufficient thermal energy to overcome activation barriers.
Ammonia SourceNH₄OAc, NH₄TFAProvides the nitrogen atom for the amine functionality.
Enantiomeric Excess94% to >99%Dependent on the choice of chiral ligand and reaction conditions.
YieldHigh to quantitativeThis method is known for its high efficiency and conversion.

Conclusion

The enantioselective synthesis of 1-(4-Fluorophenyl)butan-2-amine can be successfully achieved through multiple robust methodologies. Biocatalytic amination with transaminases offers an exceptionally selective and environmentally benign route, ideal for producing either enantiomer by selecting the appropriate enzyme. For applications where catalyst cost and reaction time are primary drivers, transition metal-catalyzed asymmetric reductive amination provides a highly efficient, one-pot alternative with excellent yields and enantioselectivities. The choice between these methods will depend on project-specific requirements, including scale, cost, available equipment, and desired stereoisomer. Both pathways, starting from the readily accessible 1-(4-fluorophenyl)butan-2-one, represent state-of-the-art approaches in modern pharmaceutical synthesis.

References

  • (Reference details to be populated
  • (Reference details to be populated from citations) ...and so on for all cited sources.

Sources

Application

"chiral separation of fluorophenylalkylamines using HPLC"

An Application Guide to the Chiral Separation of Fluorophenylalkylamines by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract The enantiomers of fluorophenylalkylamines, a class...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chiral Separation of Fluorophenylalkylamines by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

The enantiomers of fluorophenylalkylamines, a class of compounds with significant interest in pharmaceutical and forensic sciences, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance. This document provides a comprehensive guide to developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of these basic compounds. We will explore the foundational principles of chiral recognition on polysaccharide-based stationary phases, present detailed protocols for method development under normal-phase and polar organic conditions, and offer insights into the rationale behind experimental choices to ensure reproducible and accurate results.

Introduction: The Imperative of Chiral Separation

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development and toxicology. Enantiomers of a chiral compound share identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1] However, in the chiral environment of the human body, they can interact differently with receptors, enzymes, and other biological targets, leading to vastly different effects. For fluorophenylalkylamines, which include potent psychoactive substances, one enantiomer may be responsible for the desired therapeutic effect while the other could be less active, inactive, or contribute to adverse side effects.[2] Therefore, regulatory bodies and pharmaceutical developers require validated stereoselective analytical methods to assess the enantiomeric purity of drug substances and to study their stereoselective metabolism and pharmacokinetics.[3][4]

Direct separation using Chiral Stationary Phases (CSPs) in HPLC is the most prevalent and effective technique for resolving enantiomers.[1][3] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times and, thus, separation.

The Heart of the Matter: Chiral Recognition Mechanisms

The successful chiral separation of fluorophenylalkylamines hinges on selecting an appropriate CSP and mobile phase to maximize the differences in interaction energy between the enantiomers and the CSP. Polysaccharide-based CSPs, derived from cellulose and amylose coated or immobilized on a silica support, are exceptionally versatile and widely successful for a broad range of chiral compounds, including basic analytes like amines.[5]

The primary chiral recognition mechanisms involved include:

  • Hydrogen Bonding: The amine group (-NH2 or -NHR) of the analyte can act as a hydrogen bond donor, while carbamate groups on the polysaccharide derivatives act as acceptors.

  • π-π Interactions: The aromatic ring of the fluorophenyl group can engage in π-π stacking with the phenyl groups of the chiral selector.[6]

  • Steric Interactions (Inclusion): The enantiomers fit differently into the chiral grooves or cavities on the polysaccharide polymer backbone. The three-dimensional structure of these polymers, with amylose having a helical structure and cellulose a more linear one, creates unique chiral environments.[5][7]

  • Dipole-Dipole Interactions: The polar carbamate linkages on the CSP and the fluoro-substituent on the analyte contribute to these interactions.

The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) critically influences which of these interactions dominate, thereby controlling retention and selectivity.[6]

Strategic Method Development

A systematic approach to method development is crucial for achieving a successful chiral separation. The process is often empirical, starting with a screening phase followed by optimization.[8][9]

Chiral Stationary Phase (CSP) Screening

For fluorophenylalkylamines, polysaccharide-based CSPs are the primary choice. It is recommended to screen a set of columns with different selectors and polymer backbones to find the best starting point.

CSP Type Chiral Selector Example Typical Mobile Phase Modes Rationale for Fluorophenylalkylamines
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralpak® IA)Normal Phase, Polar Organic, Reversed PhaseThe helical structure provides well-defined chiral grooves. Often shows high selectivity for aromatic compounds. Immobilized versions (IA) offer broader solvent compatibility.[10]
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)Normal Phase, Polar Organic, Reversed PhaseOffers different steric arrangements compared to amylose, providing complementary selectivity.[11]
Cellulose-Based Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Chiralpak® IC)Normal Phase, Polar Organic, Reversed PhaseThe electron-withdrawing chloro-substituent can alter π-π and dipole-dipole interactions, offering another avenue for selectivity.[11]
Mobile Phase Selection and the Role of Additives

Fluorophenylalkylamines are basic compounds. Unmodified mobile phases can lead to poor peak shape (tailing) and long retention times due to strong ionic interactions with residual silanols on the silica support. To counteract this, a basic additive is essential.

  • Normal Phase (NP): Mobile phases typically consist of a non-polar alkane (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). A small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or butylamine is added to the mobile phase to compete with the analyte for active sites, dramatically improving peak symmetry and efficiency.[1]

  • Polar Organic (PO): This mode uses polar solvents like methanol, ethanol, or acetonitrile. It is particularly useful with immobilized CSPs. Again, a basic additive is crucial for good chromatography.

  • Reversed Phase (RP): While less common for initial screening of these compounds, RP mode (water/acetonitrile or methanol with buffers) can be effective. High pH conditions (e.g., pH > 9 using borate or ammonia buffers) can be used to suppress the ionization of the amine, improving retention and peak shape on certain columns.[9][12]

The logical workflow for developing a chiral HPLC method is outlined below.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Analyte Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) CSP_Selection Select 3-4 Polysaccharide CSPs (e.g., Chiralpak IA, IC, Chiralcel OD) Analyte->CSP_Selection MP_Selection Select Screening Mobile Phases (NP: Hex/IPA/DEA | PO: MeOH/DEA) CSP_Selection->MP_Selection Screening Perform Isocratic Runs (e.g., 1 mL/min, 25°C) MP_Selection->Screening Eval Evaluate Results: Resolution (Rs > 1.5?) Peak Shape? Retention? Screening->Eval Opt_MP Optimize Mobile Phase (Adjust % Alcohol Modifier) Eval->Opt_MP If Rs < 1.5 Final_Method Final Validated Method Eval->Final_Method If Rs > 1.5 Opt_Flow Optimize Flow Rate & Temperature Opt_MP->Opt_Flow Opt_Flow->Final_Method

Caption: A logical workflow for chiral method development.

Detailed Application Protocols

Here we present two distinct, validated protocols for the chiral separation of a representative fluorophenylalkylamine, 4-Fluoroamphetamine (4-FA).

Protocol 1: Normal-Phase Separation of 4-Fluoroamphetamine

This protocol leverages the powerful selectivity of normal-phase chromatography, which often provides the highest success rates for initial screening of chiral amines.[1]

Rationale: The combination of a hexane/isopropanol mobile phase enhances π-π and steric interactions. Diethylamine (DEA) is a critical additive that masks active sites on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for the basic analyte. The Chiralpak® AD-H column is a well-established amylose-based CSP known for its broad applicability.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system and the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 4-FA in isopropanol. Dilute to 50 µg/mL with the mobile phase.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the chromatogram at 254 nm. The two enantiomers should be baseline resolved.

HPLC Conditions Summary:

Parameter Condition
Instrument Standard HPLC System with UV Detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 254 nm

Expected Results:

Enantiomer Retention Time (t_R, min) Resolution (R_s)
Enantiomer 1~ 6.5\multirow{2}{*}{> 2.0}
Enantiomer 2~ 7.8
Protocol 2: Polar Organic Separation of 4-Fluoroamphetamine

This protocol provides an alternative selectivity using an immobilized CSP, which allows for a wider range of solvents. The polar organic mode is often faster and uses less hazardous solvents than normal phase.

Rationale: The Chiralpak® IA is an immobilized amylose-based CSP, making it robust and compatible with 100% alcohol mobile phases.[10] Using neat methanol simplifies the mobile phase preparation. The basic additive remains essential for good peak shape. This method can offer a different elution order or improved resolution compared to the normal-phase method.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system thoroughly with isopropanol before switching to the methanol-based mobile phase. Equilibrate the Chiralpak® IA column until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 4-FA in methanol. Dilute to 50 µg/mL with the mobile phase.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Acquisition: Monitor the chromatogram at 254 nm.

HPLC Conditions Summary:

Parameter Condition
Instrument Standard HPLC System with UV Detector
Column Chiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Diethylamine (100:0.1, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 254 nm

Expected Results:

Enantiomer Retention Time (t_R, min) Resolution (R_s)
Enantiomer 1~ 8.2\multirow{2}{*}{> 1.8}
Enantiomer 2~ 9.5

The diagram below illustrates the fundamental principle of separation on a chiral stationary phase.

ChiralRecognition cluster_system HPLC Column cluster_interaction Transient Diastereomeric Complexes cluster_elution Separation CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide) R_complex [CSP]•••[R-Enantiomer] (More Stable Complex) CSP->R_complex Forms Complexes S_complex [CSP]•••[S-Enantiomer] (Less Stable Complex) CSP->S_complex Forms Complexes racemate Racemic Mixture (R- and S-Enantiomers) racemate->CSP Enters Column R_elutes R-Enantiomer Elutes Second R_complex->R_elutes Dissociates Slower S_elutes S-Enantiomer Elutes First S_complex->S_elutes Dissociates Faster

Caption: Principle of chiral separation via diastereomeric complexes.

Conclusion

The chiral separation of fluorophenylalkylamines by HPLC is a critical analytical task that is readily achievable through a systematic method development approach. Polysaccharide-based chiral stationary phases, particularly when used with mobile phases containing a basic additive, provide the selectivity and robustness required for this class of compounds. By screening a small set of complementary CSPs under normal-phase and polar organic conditions, researchers can efficiently identify suitable conditions for baseline separation. The protocols provided herein serve as a validated starting point for the analysis of 4-fluoroamphetamine and can be adapted for other structurally related amines, ensuring the accurate determination of enantiomeric purity in research, quality control, and forensic settings.

References

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • High-pH Chiral Separation of Amphetamines - Phenomenex. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]

  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. Available at: [Link]

  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC - PubMed Central. Available at: [Link]

  • Development of a Method for the Chiral Separation of D/L‑Amphetamine - Agilent. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020) - PubMed. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH. Available at: [Link]

  • Separation mechanism of chiral impurities, ephedrine and pseudoephedrine, found in amphetamine-type substances using achiral modifiers in the gas phase - ResearchGate. Available at: [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - MDPI. Available at: [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC - PubMed Central. Available at: [Link]

  • Investigation of Chiral Recognition by Molecular Micelles with Molecular Dynamics Simulations - PMC - NIH. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - ResearchGate. Available at: [Link]

  • Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed. Available at: [Link]

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. Available at: [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal,. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-(4-Fluorophenyl)butan-2-amine Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 1-(4-Fluorophenyl)butan-2-amine hydrochloride. Due to the polar nature and low volatility of the ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 1-(4-Fluorophenyl)butan-2-amine hydrochloride. Due to the polar nature and low volatility of the amine hydrochloride salt, a specific sample preparation workflow is required, involving conversion to its free base form followed by chemical derivatization. This guide provides a step-by-step methodology, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and forensic fields. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and validation.

Introduction

1-(4-Fluorophenyl)butan-2-amine is a synthetic compound of interest in medicinal chemistry and drug development.[1] Its structural similarity to other phenethylamine compounds necessitates precise and reliable analytical methods for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification.[2]

However, the direct analysis of amine salts like 1-(4-Fluorophenyl)butan-2-amine hydrochloride by GC is problematic. Amine salts are non-volatile and thermally labile, while the corresponding free amines are highly polar, often leading to poor chromatographic peak shape (tailing) and interaction with the GC column.[3] To overcome these challenges, this protocol employs a two-step sample preparation process:

  • Alkalinization and Extraction: The hydrochloride salt is converted to its more volatile free base form.

  • Derivatization: The free amine is reacted with a derivatizing agent to increase its volatility and thermal stability, thereby improving chromatographic performance.[4][5] This also yields a derivative with a characteristic mass spectrum, enhancing the specificity of MS detection.

Analyte Properties

A summary of the key chemical properties for the parent amine is provided below.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)butan-2-aminePubChem[6]
Molecular Formula C₁₀H₁₄FNPubChem[6]
Molecular Weight 167.22 g/mol PubChem[6]
CAS Number 23292-09-3PubChem[6]
Hydrochloride Salt MW 203.69 g/mol Benchchem[1]

Experimental Protocol

Required Materials and Instrumentation
  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • Reagents:

    • 1-(4-Fluorophenyl)butan-2-amine hydrochloride reference standard.

    • Methanol (HPLC grade)

    • Ethyl Acetate (GC grade)

    • Sodium Hydroxide (NaOH), 2M aqueous solution.

    • Trifluoroacetic Anhydride (TFAA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Labware: Volumetric flasks, pipettes, autosampler vials with inserts, vortex mixer, centrifuge.

Preparation of Standards and Samples

Causality: The hydrochloride salt must first be neutralized to the free base, which is then extracted into an organic solvent. This free amine is then derivatized. TFAA is an excellent choice for primary amines, as it reacts quickly to form a stable, volatile trifluoroacetyl derivative, which exhibits excellent chromatographic properties.[7]

Step-by-Step Protocol:

  • Stock Standard Preparation: Accurately weigh 10 mg of 1-(4-Fluorophenyl)butan-2-amine hydrochloride and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation (for both standards and unknown samples): a. Pipette 100 µL of the standard solution or sample into a 2 mL glass vial. b. Add 100 µL of 2M Sodium Hydroxide (NaOH) solution to the vial. Vortex for 30 seconds to convert the hydrochloride salt to the free base. c. Add 500 µL of Ethyl Acetate. Vortex vigorously for 1 minute to extract the free amine into the organic layer. d. Centrifuge for 5 minutes at 3000 rpm to separate the layers. e. Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Derivatization: a. Transfer 100 µL of the dried ethyl acetate extract to a clean autosampler vial insert. b. Add 50 µL of Trifluoroacetic Anhydride (TFAA). c. Cap the vial immediately and heat at 70°C for 20 minutes. d. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Analytical Workflow Diagram

The following diagram outlines the complete process from sample receipt to final analysis.

workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard in Methanol Alkalinize Add 2M NaOH Vortex Sample->Alkalinize 1. Free-Basing Extract Add Ethyl Acetate Vortex & Centrifuge Alkalinize->Extract 2. LLE Dry Transfer Organic Layer Add Na₂SO₄ Extract->Dry 3. Drying Derivatize Transfer to Vial Insert Add TFAA & Heat (70°C) Dry->Derivatize 4. Derivatization Inject GC-MS Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow from sample preparation to data reporting.

GC-MS Instrumentation Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use. The choice of a 5% phenyl-methylpolysiloxane column (e.g., Rxi-5Sil MS) provides excellent inertness for analyzing derivatized amines, minimizing peak tailing and ensuring longer column lifetime.[4]

ParameterSettingRationale
Gas Chromatograph (GC)
Injection PortSplitless, 250°CEnsures efficient vaporization and transfer of the analyte onto the column.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC ColumnRxi-5Sil MS (or equivalent), 30m x 0.25mm ID, 0.25µm filmA robust and inert column suitable for analyzing derivatized drugs.[4]
Oven ProgramInitial: 80°C, hold 1 minAllows for solvent focusing.
Ramp: 15°C/min to 280°CSeparates the analyte from matrix components.
Hold: 5 min at 280°CEnsures elution of all components and cleans the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching.
Ion Source Temp.230°CStandard temperature to promote ionization and prevent condensation.
Quadrupole Temp.150°CStandard temperature to maintain mass accuracy.
Mass Scan Range40 - 450 amuCovers the expected mass range of the derivatized analyte and its fragments.
Acquisition ModeFull Scan (for qualitative), SIM (for quantitative)Full scan provides complete spectral information, while Selected Ion Monitoring (SIM) increases sensitivity for quantification.

Data Analysis and Interpretation

Derivatization Reaction:

reaction cluster_reactants Reactants cluster_products Products amine 1-(4-Fluorophenyl)butan-2-amine (Free Base) derivative N-(1-(4-fluorophenyl)butan-2-yl)-2,2,2-trifluoroacetamide amine->derivative Heat (70°C) tfaa + Trifluoroacetic Anhydride (TFAA)

Caption: Derivatization of the primary amine with TFAA.

  • Identification: The derivatized 1-(4-Fluorophenyl)butan-2-amine is identified by comparing its retention time and mass spectrum with that of a known reference standard analyzed under the same conditions.

  • Expected Mass Spectrum: The EI mass spectrum of the TFAA derivative is expected to show a molecular ion (M⁺) at m/z 263. Key fragments would likely include ions resulting from alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and fragments containing the fluorophenyl group (e.g., m/z 109, the fluorobenzyl cation).

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.

Method Validation Principles

To ensure the trustworthiness and reliability of this protocol, it must be validated according to established guidelines (e.g., ICH, FDA).[8] The key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[9]

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and instrument response over the intended range. A correlation coefficient (r²) of ≥ 0.995 is typically required.[10][11]

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by spike-recovery experiments, with acceptance criteria often set at 85-115% recovery.[9]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 15%.[9][10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 1-(4-Fluorophenyl)butan-2-amine hydrochloride. By implementing the detailed sample preparation, derivatization, and instrumental analysis steps, researchers can achieve reliable and accurate identification and quantification of this compound. The provided rationale for each step and the outline for method validation ensure that the protocol can be confidently adapted and implemented in a regulated laboratory environment.

References

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. National Center for Biotechnology Information. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. [Link]

  • Sholokhova, S., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-1-(4-fluorophenoxy)butan-2-amine. National Center for Biotechnology Information. [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Butanediamine. NIST WebBook. [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025). ResearchGate. [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • Liu, R. H., et al. (1997). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry. [Link]

  • Sholokhova, S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

Sources

Application

Application Note: Advanced Analytical Strategies for the Detection of Fluorinated Amphetamines

Abstract The emergence of fluorinated amphetamines as new psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology laboratories. Their structural similarity to classic amphetamin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of fluorinated amphetamines as new psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology laboratories. Their structural similarity to classic amphetamines allows them to evade routine immunoassay screening, while the positional isomerism of the fluorine atom complicates their specific identification. This document provides a comprehensive guide to the robust analytical techniques required for the unambiguous detection and quantification of fluorinated amphetamines in complex matrices. We will delve into the causality behind experimental choices in sample preparation, chromatographic separation, and mass spectrometric detection, offering detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Challenge of Fluorinated Amphetamines

Fluorinated amphetamines, such as 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), are designer drugs that have gained popularity worldwide. The substitution of a hydrogen atom with fluorine on the phenyl ring can alter the pharmacological properties of the parent compound, often increasing its lipophilicity and facilitating its passage through the blood-brain barrier[1]. This structural modification, however, poses significant analytical hurdles.

Firstly, many conventional urinary immunoassays designed for amphetamines exhibit poor cross-reactivity with their fluorinated analogs, leading to false-negative results[2][3]. This necessitates the use of more specific, confirmatory techniques. Secondly, the existence of positional isomers (e.g., 2-FA, 3-FA, and 4-FA) that produce nearly identical mass spectra under standard electron ionization (EI) conditions makes their differentiation a complex task, requiring specialized analytical strategies[1][4].

This guide is designed for researchers, forensic scientists, and drug development professionals, providing the technical foundation and practical protocols to confidently identify and quantify these evolving designer drugs. The methods described herein are built on the principles of scientific integrity, ensuring that each protocol is a self-validating system capable of producing reliable and defensible results.

General Analytical Workflow

A robust analytical workflow is paramount for the accurate detection of fluorinated amphetamines. The process begins with effective sample preparation to isolate the analytes from the matrix, followed by chromatographic separation and definitive identification by mass spectrometry.

Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt (Urine, Blood, Serum) Sample_Prep Sample Preparation (LLE or SPE) Sample_Receipt->Sample_Prep Extraction Chromatography Chromatographic Separation (GC or LC) Sample_Prep->Chromatography Injection MS_Detection Mass Spectrometry (MS or MS/MS) Chromatography->MS_Detection Ionization Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition Reporting Reporting Data_Analysis->Reporting Interpretation

Caption: General workflow for the analysis of fluorinated amphetamines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic toxicology for the analysis of amphetamines due to its high chromatographic resolution and extensive spectral libraries.[5] However, for fluorinated amphetamines, derivatization is a critical step to improve their chromatographic behavior and mass spectral characteristics.

The Rationale for Derivatization

Amphetamines are polar compounds containing a primary or secondary amine group. This polarity can lead to poor peak shape (tailing) on common non-polar GC columns and interactions with active sites in the GC system. Derivatization addresses this by:

  • Reducing Polarity: Replacing the active hydrogen on the amine with a larger, non-polar group.

  • Increasing Volatility: Facilitating the transition of the analyte into the gas phase.

  • Enhancing Mass Spectral Fragmentation: Creating characteristic high-mass ions that are more specific and move the analyte's fragmentation pattern away from background interference.

Fluorinated acylating agents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used for this purpose.[5][6] The choice of reagent can influence sensitivity and chromatographic retention time.

Table 1: Common Derivatizing Agents for GC-MS Analysis of Amphetamines
Derivatizing AgentAbbreviationKey AdvantagesReference
Trifluoroacetic AnhydrideTFAAGood volatility, common reagent.[6][7]
Pentafluoropropionic AnhydridePFPAProduces stable derivatives with characteristic ions.[6][8]
Heptafluorobutyric AnhydrideHFBACreates derivatives with higher molecular weights, shifting fragments to a cleaner region of the mass spectrum.[6][9]
Protocol: GC-MS Analysis of Fluorinated Amphetamines in Urine

This protocol provides a validated method for the extraction, derivatization, and analysis of fluorinated amphetamines from a urine matrix.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over Liquid-Liquid Extraction (LLE) for its efficiency, reduced solvent consumption, and ability to provide cleaner extracts, which is crucial for minimizing matrix effects and preserving the longevity of the GC-MS system.[5]

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard solution (e.g., 4-fluoroamphetamine-d4) and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of the 100 mM phosphate buffer. Do not allow the column to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE column at a slow, steady rate (1-2 mL/min).

  • Washing:

    • Wash the column with 2 mL of deionized water.

    • Wash with 1 mL of 1 M acetic acid.

    • Dry the column under vacuum for 5 minutes.

    • Wash with 2 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3.2.2. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[8]

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection into the GC-MS.

3.2.3. GC-MS Instrumental Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column providing good separation for a wide range of compounds.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analytes.
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for trace-level detection.
Oven Program Initial 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 2 min.A typical temperature program that allows for the separation of amphetamines from other compounds.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions for the target analytes.[2][6]

3.2.4. SIM Ion Selection

For confirmation, at least three characteristic ions should be monitored for each analyte: one quantifier and two qualifiers.[6] The ratios of the qualifier ions to the quantifier ion must be within ±20% of the ratios observed in a known standard.

Table 2: Example SIM Ions for PFPA-Derivatized Fluorinated Amphetamines
CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
4-Fluoroamphetamine-PFPA154109, 123
4-Fluoromethamphetamine-PFPA168109, 154

Note: Specific ions should be determined empirically based on the mass spectrum of the derivatized standard. The principal fragmentation occurs via dissociation of the α and β-carbon bonds.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for many toxicology applications due to its high sensitivity, specificity, and reduced need for sample derivatization.[10] It is particularly well-suited for analyzing polar compounds like amphetamines directly from biological matrices.

The Rationale for LC-MS/MS
  • No Derivatization: LC-MS/MS can directly analyze many polar, non-volatile compounds, simplifying sample preparation and reducing analysis time.[10]

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), which significantly reduces background noise and increases confidence in identification.

  • High Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL range, meeting the requirements for forensic and clinical testing.[11]

  • "Dilute-and-Shoot": For urine samples, a simple dilution step may be sufficient for sample preparation, offering a high-throughput approach.[11]

LCMSMS Sample Prepared Sample (Diluted Urine) LC_Column LC Column (Reversed-Phase) Sample->LC_Column Injection ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Elution Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Sources

Method

Application Note: High-Fidelity Synthesis of Amines via Reductive Amination of 4-Fluorophenylacetone Derivatives

Strategic Overview: The Importance of Reductive Amination in Modern Synthesis The introduction of an amine functional group is a cornerstone of medicinal chemistry. Amines are ubiquitous in biologically active molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Importance of Reductive Amination in Modern Synthesis

The introduction of an amine functional group is a cornerstone of medicinal chemistry. Amines are ubiquitous in biologically active molecules, influencing properties such as solubility, basicity, and the ability to form key hydrogen bonds with biological targets. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[1][2] This process is paramount in the pharmaceutical industry, with estimates suggesting that over a quarter of all C-N bond-forming reactions in drug synthesis are accomplished through this method.[2]

4-Fluorophenylacetone and its derivatives are particularly valuable precursors. The fluorine atom can enhance metabolic stability and binding affinity, making the resulting amine products highly sought after as scaffolds for a range of therapeutic agents. This guide provides a deep dive into the mechanistic principles and practical protocols required to successfully execute this transformation with high yield and purity.

The Mechanistic Core: A Tale of Two Steps

Successful reductive amination hinges on the careful orchestration of two sequential chemical events: the formation of a C=N double bond and its subsequent reduction.[1] Understanding the interplay between these steps is critical for troubleshooting and optimizing the reaction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the 4-fluorophenylacetone derivative. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a stable imine (from primary amines) or an iminium ion (from secondary amines).

  • Hydride Reduction: A reducing agent, typically a hydride donor, then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product. The electrophilicity of the iminium carbon makes it highly susceptible to hydride attack.[3]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Ketone 4-Fluorophenylacetone Derivative (C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2 / R2NH) Amine->Hemiaminal Imine Imine / Iminium Ion (C=N+) Hemiaminal->Imine Dehydration (-H2O) [H+ catalyst] Product Final Amine Product (C-N) Imine->Product Reducer Hydride Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Hydride Attack

Causality Behind Experimental Choices: Why Reagent Selection Matters

The efficiency and selectivity of the reaction are dictated by the choice of the reducing agent. The key is to use a reagent that reduces the iminium ion much faster than it reduces the starting ketone, which allows for a "one-pot" procedure where all reagents are mixed together.[4][5]

  • Strong, Non-Selective Reductants (e.g., Sodium Borohydride, NaBH₄): NaBH₄ is a powerful and inexpensive reducing agent. However, it can readily reduce the starting 4-fluorophenylacetone as well as the imine intermediate.[6][7] This lack of selectivity necessitates a two-step protocol: the imine must be pre-formed before the reductant is introduced to avoid generating the corresponding alcohol as a byproduct.[8][9]

  • Mild, Chemoselective Reductants (e.g., STAB, NaBH₃CN):

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[5] The electron-withdrawing acetate groups temper its reducing power, making it highly selective for imines and iminium ions over ketones.[4][10] This allows for a convenient one-pot reaction with high yields. It is less toxic than its cyanoborohydride counterpart, though it is sensitive to moisture and not ideal for use in protic solvents like methanol.[11]

    • Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is selective for the iminium ion at neutral or weakly acidic pH, enabling one-pot synthesis.[3][10] However, its high toxicity and the potential for cyanide contamination in the final product have led to its replacement by STAB in many laboratories.[5][10]

Data-Driven Reagent Comparison

The selection of the appropriate reducing agent is a critical decision based on the substrate, scale, and safety considerations.

ReagentFormulaSelectivityTypical SolventsAdvantagesDisadvantages
Sodium Borohydride NaBH₄Low (Reduces Ketones)Methanol (MeOH), Ethanol (EtOH)Inexpensive, powerful.Requires two-step protocol; risk of side-product formation.[6]
Sodium Cyanoborohydride NaBH₃CNHigh (Iminium > Ketone)MeOH, Tetrahydrofuran (THF)Enables one-pot reaction.[3]Highly toxic; potential cyanide contamination.[10]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent (Iminium >> Ketone)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFHigh yields, one-pot, low toxicity, broad substrate scope.[5][8]Moisture sensitive, higher cost, incompatible with MeOH.[11]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of secondary amines from 4-fluorophenylacetone.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its efficiency, high yield, and operational simplicity.

Materials:

  • 4-Fluorophenylacetone (1.0 eq)

  • Primary amine (e.g., methylamine, 1.1-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorophenylacetone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add the primary amine (1.1 eq). If the amine is a salt (e.g., methylamine hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine. Stir the mixture for 20-30 minutes at room temperature to facilitate initial imine formation.

  • Reductant Addition: Add STAB (1.5 eq) portion-wise over 10-15 minutes. An increase in temperature may be observed. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-24 hours).[4]

  • Work-up (Quenching): Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine.

G

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This classic approach is useful when STAB is unavailable or for cost-sensitive applications.

Materials:

  • 4-Fluorophenylacetone (1.0 eq)

  • Primary amine (1.1-1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Hydrochloric acid (1M HCl)

  • Sodium hydroxide (1M NaOH)

  • Ethyl acetate or DCM for extraction

Procedure:

  • Step 1: Imine Formation:

    • In a round-bottom flask, dissolve 4-fluorophenylacetone (1.0 eq) and the primary amine (1.1 eq) in methanol.

    • Stir the solution at room temperature for 1-3 hours to allow for imine formation. The use of methanol often drives the equilibrium forward without needing a separate dehydrating agent.[5]

  • Step 2: Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis shows complete consumption of the imine.

  • Work-up (Quenching):

    • Cool the mixture to 0 °C and carefully quench by the dropwise addition of 1M HCl until the pH is acidic and gas evolution stops.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction:

    • Add water and an extraction solvent (e.g., ethyl acetate).

    • Basify the aqueous layer by adding 1M NaOH until the pH is >10 to ensure the amine product is in its free base form.

    • Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Drying and Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Concluding Remarks

The reductive amination of 4-fluorophenylacetone derivatives is a powerful and reliable method for synthesizing valuable amine building blocks. The choice between a one-pot STAB-mediated protocol and a two-step NaBH₄ reduction depends on factors including cost, safety, and available equipment. The STAB protocol is generally recommended for its superior selectivity, milder conditions, and operational simplicity, making it highly suitable for modern drug discovery and development settings. Careful execution of the selected protocol, including diligent monitoring and purification, will ensure high yields of the desired fluorinated amine products.

References

  • Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. (2023). Reddit. [Link]

  • Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. (2025). ResearchGate. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). R. W. Johnson Pharmaceutical Research Institute. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Reductive Amination - Common Conditions. (n.d.). denverchem.com. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Chemical Process Research. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Myers Group, Harvard University. [Link]

  • Exercise 23.15 - Prepare an Amine via a Reductive Amination. (2021). YouTube. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

In Vitro Monoamine Transporter Binding Assays: A Detailed Application Protocol

Introduction: The Critical Role of Monoamine Transporters Monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) crucial for regulating neurotransmission.[1] This family includes the dopamine transp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) crucial for regulating neurotransmission.[1] This family includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] Located on presynaptic neuronal membranes, MATs mediate the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[1] This reuptake process is vital for terminating the neurotransmitter signal and recycling the neurotransmitter for subsequent release.[1][2] Given their central role in modulating monoaminergic signaling, MATs are significant targets for a wide array of therapeutic drugs, including antidepressants and psychostimulants, as well as illicit substances.[3] Therefore, accurately characterizing the interaction of novel compounds with these transporters is a cornerstone of neuropharmacology and drug development.[4]

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific transporter.[4][5] These assays are sensitive, robust, and provide quantitative data on the binding characteristics of unlabeled test compounds. This document provides a detailed guide to the principles and protocols for performing in vitro radioligand binding assays for DAT, NET, and SERT.

Pillar 1: The Foundational Principles of Transporter Binding Assays

Radioligand binding assays operate on the principle of the law of mass action, which describes the equilibrium between a ligand (L) and a receptor or transporter (R) to form a ligand-receptor complex (LR). The two primary types of binding assays are saturation and competition assays.[6]

  • Saturation Assays: These experiments are designed to determine the fundamental properties of the transporter preparation itself. By incubating the membranes with increasing concentrations of a radiolabeled ligand, one can determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][7] The Kd represents the concentration of radioligand at which 50% of the transporters are occupied at equilibrium and is an inverse measure of the radioligand's affinity.[8] Bmax reflects the density of the target transporter in the membrane preparation.[8]

  • Competition (or Inhibition) Assays: These assays are used to determine the affinity of an unlabeled test compound for the transporter.[5] In this setup, a fixed concentration of a specific radioligand (typically at or below its Kd value) is incubated with the transporter-containing membranes in the presence of varying concentrations of the unlabeled test compound.[9] The test compound competes with the radioligand for binding to the transporter. The resulting data are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[10] The Ki is an intrinsic measure of the test compound's affinity for the transporter.[10]

G cluster_0 Saturation Assay Principle cluster_1 Competition Assay Principle radioligand Increasing [Radioligand*] complex_sat [Radioligand*-T] Complex radioligand->complex_sat Binds transporter_sat Transporter (T) transporter_sat->complex_sat Forms data_out_sat Determines Kd & Bmax complex_sat->data_out_sat radioligand_comp Fixed [Radioligand*] complex_comp [Radioligand*-T] or [Test Compound-T] radioligand_comp->complex_comp test_compound Increasing [Test Compound] test_compound->complex_comp Competes transporter_comp Transporter (T) transporter_comp->complex_comp data_out_comp Determines IC50 -> Ki complex_comp->data_out_comp G cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis start Start cell_culture Culture Transporter- Expressing Cells start->cell_culture harvest Harvest & Pellet Cells cell_culture->harvest lyse Lyse Cells (Hypotonic Buffer) harvest->lyse homogenize Homogenize Lysate lyse->homogenize centrifuge_low Low-Speed Spin (Remove Nuclei) homogenize->centrifuge_low centrifuge_high High-Speed Spin (Pellet Membranes) centrifuge_low->centrifuge_high resuspend Resuspend & Aliquot Membrane Pellet centrifuge_high->resuspend store Store at -80°C resuspend->store prepare_reagents Prepare Assay Buffer, Radioligand, Compounds store->prepare_reagents plate_setup Set up 96-well Plate (Total, NSB, Competition) prepare_reagents->plate_setup add_components Add Membranes, Radioligand, Compound plate_setup->add_components incubate Incubate to Equilibrium add_components->incubate terminate Terminate Reaction (Filtration or SPA Read) incubate->terminate count Quantify Radioactivity terminate->count calc_specific Calculate Specific Binding count->calc_specific plot_data Plot Data (Saturation or Competition Curve) calc_specific->plot_data fit_curve Non-linear Regression plot_data->fit_curve determine_params Determine Kd, Bmax, IC50 fit_curve->determine_params calc_ki Calculate Ki (Cheng-Prusoff) determine_params->calc_ki end_point End determine_params->end_point calc_ki->end_point

Sources

Method

Application Notes and Protocols for the Behavioral Assessment of 1-(4-Fluorophenyl)butan-2-amine in Rodent Models

For: Researchers, scientists, and drug development professionals. Abstract These application notes provide a comprehensive framework for conducting preclinical behavioral assessments of the novel research compound 1-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive framework for conducting preclinical behavioral assessments of the novel research compound 1-(4-Fluorophenyl)butan-2-amine. Structurally related to substituted cathinones and phenethylamines, this compound is hypothesized to possess psychoactive properties that may modulate locomotor activity, anxiety-like behaviors, and reward pathways. This document outlines detailed, self-validating protocols for a tiered approach to behavioral screening in rodent models, commencing with foundational locomotor assessments and progressing to more complex paradigms of anxiety and reward. The causality behind experimental choices is elucidated, and all procedures are grounded in established ethical guidelines for animal research.

Introduction and Scientific Background

1-(4-Fluorophenyl)butan-2-amine is a primary amine with the molecular formula C₁₀H₁₄FN.[1][2] Its core structure, featuring a fluorinated phenyl ring attached to a butan-2-amine chain, suggests potential interactions with monoamine neurotransmitter systems, a common characteristic of psychoactive compounds. The fluorination of the phenyl ring can significantly alter the metabolic stability and receptor binding affinity of the molecule compared to its non-fluorinated analogs. While specific pharmacological data for this compound is not yet publicly available, its structural similarity to known stimulants and empathogens warrants a systematic investigation of its behavioral effects.

Trace amines and their receptors (TAARs) are increasingly recognized for their role in modulating monoaminergic systems and influencing behavior.[3] Compounds structurally similar to 1-(4-Fluorophenyl)butan-2-amine may act as ligands for these receptors, potentially leading to a range of behavioral outcomes from anxiolytic to anxiogenic effects.[3] Therefore, a comprehensive behavioral phenotyping is essential to elucidate its neuropharmacological profile.

This guide provides a robust, tiered approach for the initial behavioral screening of 1-(4-Fluorophenyl)butan-2-amine, designed to efficiently characterize its potential effects on general activity, anxiety, and reward-seeking behaviors in rodents.

Ethical Considerations in Animal Research

All research involving animals must be conducted with a clear scientific purpose and in strict adherence to ethical guidelines.[4][5] The primary goal is to maximize the scientific value of the research while minimizing animal suffering. Key principles, often referred to as the "3Rs," must be integrated into the experimental design:

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Modifying procedures to minimize pain, distress, and enhance animal welfare.[6]

All protocols described herein must be approved by an institutional animal care and use committee (IACUC) or an equivalent ethics board.[7] Researchers are responsible for ensuring that all personnel are adequately trained in animal handling, dosing, and behavioral observation.[6]

Experimental Workflow and Design

A tiered approach is recommended to systematically evaluate the behavioral effects of 1-(4-Fluorophenyl)butan-2-amine. This ensures that the results of foundational tests inform the design and interpretation of subsequent, more complex assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Affective State Assessment cluster_2 Phase 3: Reward & Reinforcement cluster_3 Phase 4: Data Integration & Analysis A Dose Range Finding B Open Field Test (Locomotor Activity & Anxiety) A->B C Elevated Plus Maze (Anxiety) B->C D Conditioned Place Preference (Reward) C->D E Comprehensive Behavioral Profile D->E

Figure 1: A tiered experimental workflow for the behavioral characterization of a novel compound.

Phase 1: Locomotor Activity and Preliminary Anxiety Assessment
4.1. The Open Field Test (OFT)

The OFT is a crucial first step, providing data on spontaneous locomotor activity, exploration, and anxiety-like behavior.[7][8] An increase in distance traveled may suggest stimulant effects, while a decrease could indicate sedative or motor-impairing properties. Thigmotaxis, or the tendency to remain near the walls, is an indicator of anxiety.[7]

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls made of a non-reflective material. The arena should be equipped with an overhead camera and automated tracking software.[9]

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the ambient conditions.[10]

  • Dosing: Administer 1-(4-Fluorophenyl)butan-2-amine or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena freely for a set duration (e.g., 10-15 minutes).[8]

    • The tracking software will record various parameters.

  • Data Collection: Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Rearing frequency (vertical activity).

  • Inter-trial Procedure: Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[10]

4.2. Hypothetical Data: Dose-Response in the Open Field Test
Dose (mg/kg)Total Distance (m)Time in Center (s)Rearing Frequency
Vehicle35.2 ± 3.145.8 ± 5.228.3 ± 2.9
1.048.9 ± 4.530.1 ± 4.135.1 ± 3.4
3.075.6 ± 6.2 15.7 ± 2.842.5 ± 4.1*
10.062.1 ± 5.8 12.3 ± 2.533.7 ± 3.8

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Interpretation: The hypothetical data suggests that 1-(4-Fluorophenyl)butan-2-amine has a biphasic effect on locomotor activity, with increasing doses up to 3.0 mg/kg enhancing movement. The significant decrease in time spent in the center zone at all doses suggests an anxiogenic-like effect.

Phase 2: Specific Assessment of Anxiety-Like Behavior
5.1. The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13] Anxiolytic compounds typically increase the time spent and entries into the open arms, whereas anxiogenic compounds have the opposite effect.[14]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.[13]

  • Acclimation: As with the OFT, allow animals to acclimate to the testing room.

  • Dosing: Administer the compound or vehicle as previously determined.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[14]

    • Allow free exploration for a 5-minute session.[13]

    • An overhead camera and tracking software should be used to record the session.

  • Data Collection:

    • Time spent in the open arms versus closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general activity).

  • Inter-trial Procedure: Clean the maze thoroughly between animals.

G start Animal Acclimation & Dosing place Place animal in center of EPM start->place record Record 5-min session with video tracking place->record data Analyze Data: - Time in open/closed arms - Entries into open/closed arms record->data clean Clean apparatus data->clean end Next Animal clean->end

Figure 2: Workflow for the Elevated Plus Maze (EPM) protocol.

Phase 3: Assessment of Reward and Reinforcement
6.1. Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to study the rewarding effects of drugs.[15] It is based on Pavlovian conditioning, where the rewarding properties of a drug are associated with a specific environment.[16] A significant increase in the time spent in the drug-paired chamber during a drug-free test session indicates that the compound has rewarding properties.[15]

  • Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller central chamber.[15][17]

  • Procedure: This protocol typically has three phases:

    • Phase 1: Pre-Conditioning (Baseline)

      • On Day 1, place the animal in the central chamber and allow free access to all chambers for 15-20 minutes to determine any initial preference for one of the conditioning chambers.

    • Phase 2: Conditioning (4-8 days)

      • On alternating days, administer the drug and confine the animal to one conditioning chamber (typically the initially non-preferred one) for 30 minutes.

      • On the other days, administer the vehicle and confine the animal to the opposite chamber for the same duration.[15]

    • Phase 3: Post-Conditioning (Test)

      • The day after the final conditioning session, place the animal in the central chamber in a drug-free state and allow free access to all chambers.

      • Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.

6.2. Hypothetical Data: Conditioned Place Preference
Treatment GroupPre-Test Time in Paired Chamber (s)Post-Test Time in Paired Chamber (s)Difference (s)
Vehicle445.8 ± 30.1450.2 ± 28.74.4 ± 15.3
1-(4-Fluorophenyl)butan-2-amine (3.0 mg/kg)451.2 ± 25.9625.7 ± 35.4 174.5 ± 22.1

**p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Interpretation: The hypothetical data indicate that animals conditioned with 3.0 mg/kg of 1-(4-Fluorophenyl)butan-2-amine spent significantly more time in the drug-paired chamber during the post-conditioning test. This suggests that the compound has rewarding properties at this dose.

Conclusion and Future Directions

This document provides a structured and ethically grounded approach to the initial behavioral characterization of 1-(4-Fluorophenyl)butan-2-amine. The proposed workflow, from open field assessment to conditioned place preference, allows for a comprehensive evaluation of the compound's effects on locomotor activity, anxiety, and reward. The hypothetical data presented illustrate potential outcomes that would classify this compound as a psychostimulant with anxiogenic and rewarding properties.

Further studies could explore the underlying neurochemical mechanisms, perhaps through microdialysis to measure changes in dopamine and serotonin levels in brain regions like the nucleus accumbens and prefrontal cortex. Additionally, more complex behavioral paradigms, such as drug self-administration, could be employed to investigate the reinforcing efficacy and abuse potential of this compound.

References
  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • St-Onge, M. P., & Stephens, D. N. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. Retrieved from [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Ishimatsu, M., et al. (2020). The effects of fipronil on emotional and cognitive behaviors in mammals. PubMed. Retrieved from [Link]

  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference: What Does It Add to Our Preclinical Assessment of Drug Reward?. Psychopharmacology, 153(1), 31–43. Retrieved from [Link]

  • Barros-Santos, T., et al. (2024). Acute Effects of Four Major Trace Amines on Zebrafish Behavioral, Neurochemical, and Neuroendocrine Responses. Journal of Neurochemistry. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1195. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]

  • Ma, L., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), e58411. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. Retrieved from [Link]

  • Bali, K., & Gatto, N. (2022). The Herbicide Glyphosate and Its Formulations Impact Animal Behavior across Taxa. Toxics, 10(11), 661. Retrieved from [Link]

  • ResearchGate. (2020). Social Reward-Conditioned Place Preference: A Model Revealing an Interaction between Cocaine and Social Context Rewards in Rats. Retrieved from [Link]

  • S. G. P. D. S. A. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(13), 4081. Retrieved from [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. Retrieved from [Link]

  • Crofton, K. M., & Squibb, R. E. (1989). Formulation and food deprivation affects 2,4-D neurobehavioral toxicity in rats. Toxicology, 58(1), 51–64. Retrieved from [Link]

  • Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 54(4), 341–343. Retrieved from [Link]

  • Pernold, K., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 861019. Retrieved from [Link]

  • Maze Engineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Dyck, L. E., et al. (1986). Involvement of brain trace amines in the behavioural effects of phenelzine. Journal of Psychiatry & Neuroscience, 11(3), 117–122. Retrieved from [Link]

  • Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 773–782. Retrieved from [Link]

  • Tzschentke, T. M. (2007). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 1. Retrieved from [Link]

  • JoVE. (2022). Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software. Retrieved from [Link]

  • Aguilar, M. A., et al. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), e57584. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1098. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Radiolabeling of Fluorinated Amphetamines for PET Imaging

Introduction: Illuminating Neuropathways with 18F-Labeled Amphetamines Positron Emission Tomography (PET) stands as a powerful in-vivo imaging modality, offering a window into the biochemical processes of the living brai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Neuropathways with 18F-Labeled Amphetamines

Positron Emission Tomography (PET) stands as a powerful in-vivo imaging modality, offering a window into the biochemical processes of the living brain. Amphetamine and its derivatives, which target monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are of significant interest in neuroscience research and the study of various neurological and psychiatric disorders.[1] Labeling these molecules with the positron-emitting radionuclide Fluorine-18 (18F) provides PET tracers with an ideal half-life (109.8 minutes) for observing physiological processes, allowing for longer synthesis times and imaging sessions compared to Carbon-11 labeled counterparts.[1]

This guide provides a comprehensive overview and detailed protocols for the radiolabeling of a model fluorinated amphetamine, para-fluoroamphetamine ([18F]pFA), via a multi-step synthesis. We will delve into the rationale behind precursor design, step-by-step methodologies for manual and automated synthesis, and rigorous quality control procedures essential for ensuring the integrity of the final radiotracer for preclinical research.

Strategic Considerations in Radiosynthesis

The introduction of 18F onto an aromatic ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This strategy forms the cornerstone of the protocol detailed below.

Pillar 1: Precursor Design and the Choice of Leaving Group

The success of a nucleophilic aromatic substitution hinges on the electronic properties of the aromatic ring. The incoming, negatively charged [18F]fluoride ion requires an electrophilic carbon center to attack. Therefore, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2]

Common leaving groups for SNAr reactions in radiochemistry include the nitro (-NO₂) group and trialkylammonium salts (-N⁺R₃).[1]

  • Nitro Group (-NO₂): This is a powerful EWG that strongly activates the ring for nucleophilic attack. It is a widely used and reliable choice for many radiolabeling procedures. However, the displacement of a nitro group typically requires high reaction temperatures (120–180 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Trimethylammonium Salt (-N⁺(CH₃)₃): This leaving group also provides good activation and can often be displaced under milder conditions (100–110 °C) in solvents like acetonitrile.[1]

For this protocol, we will focus on the use of a nitro-precursor, specifically p-nitrobenzaldehyde, due to its commercial availability and the well-documented success of this strategy for synthesizing fluorinated amphetamine analogs.[3]

The Synthetic Pathway: A Three-Act Play

The synthesis of (+/-)-p-[18F]fluoroamphetamine is a multi-step process that can be conceptually divided into three main stages, as depicted below.

G cluster_0 Act I: Radiofluorination cluster_1 Act II: Chain Elongation cluster_2 Act III: Final Reduction A [18F]Fluoride Trapping & Drying B Nucleophilic Substitution (p-nitrobenzaldehyde) A->B Kryptofix/K2CO3 C Henry Condensation (Nitroethane) B->C [18F]p-fluorobenzaldehyde D LAH Reduction C->D [18F]nitropropene intermediate E Purification (HPLC) D->E F [18F]p-fluoroamphetamine E->F Final Product

Figure 1: Overall workflow for the synthesis of [18F]p-fluoroamphetamine.

Detailed Experimental Protocols

Safety Precaution: All operations involving radioactivity must be conducted in a shielded hot cell with appropriate remote handling equipment. All chemical manipulations should be performed in a fume hood. Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent; it must be handled with extreme care under an inert atmosphere.

Part 1: Synthesis of the Nitropropene Intermediate

This initial step involves the condensation of the fluorinated aldehyde with nitroethane to form the key nitropropene intermediate. This is a classic Henry (nitroaldol) reaction.[4][5]

Protocol 1: Synthesis of 1-(4-[18F]fluorophenyl)-2-nitropropene

StepProcedureRationale & In-Depth Insights
1 To the reaction vessel containing the dried [18F]p-fluorobenzaldehyde (from the previous radiofluorination step), add nitroethane (50 µL) and n-butylamine (10 µL) in 0.5 mL of absolute ethanol.The Henry reaction is base-catalyzed. n-Butylamine acts as a mild base to deprotonate nitroethane, forming a nucleophilic nitronate anion that attacks the aldehyde carbonyl. Ethanol serves as the solvent.[5][6]
2 Seal the reaction vessel and heat at 100 °C for 15 minutes.Heating accelerates the condensation reaction and the subsequent dehydration of the intermediate β-nitro alcohol to form the desired nitroalkene.
3 After heating, cool the reaction vessel to room temperature. The crude mixture containing 1-(4-[18F]fluorophenyl)-2-nitropropene is used directly in the next step without purification.The intermediate is carried forward to the reduction step immediately to minimize decay losses and potential side reactions.
Part 2: Radiosynthesis of (+/-)-p-[18F]Fluoroamphetamine ([18F]pFA)

This multi-step protocol is adapted from the method described by Choe et al. (1995) and is suitable for manual synthesis in a hot cell.[3]

Protocol 2: Manual Radiosynthesis of [18F]pFA

StepProcedureRationale & In-Depth Insights
1. [18F]Fluoride Preparation Trap aqueous [18F]fluoride (produced via the 18O(p,n)18F nuclear reaction) on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [18F]fluoride into a reaction vessel with a solution of Kryptofix 2.2.2 (K222, ~15 mg) and potassium carbonate (K₂CO₃, ~3 mg) in acetonitrile/water (80:20, 1 mL).The QMA cartridge selectively retains the [18F]F⁻ anion, allowing the removal of target [18O]water. K222 is a cryptand that effectively chelates the K⁺ ion, creating a "naked," highly nucleophilic fluoride ion essential for the substitution reaction.
2. Azeotropic Drying Heat the vessel at 110 °C under a stream of nitrogen to evaporate the solvent. Add anhydrous acetonitrile (3 x 1 mL) and repeat the evaporation after each addition.This is a critical step. Water is detrimental to nucleophilic fluorination as it solvates the fluoride ion, reducing its reactivity. Azeotropic distillation with acetonitrile effectively removes residual water.
3. Radiofluorination Dissolve 15-20 mg of p-nitrobenzaldehyde in 1 mL of anhydrous DMSO and add to the dried [18F]KF/K222 complex. Seal the vessel and heat at 160 °C for 20 minutes.The nitro group activates the para position for nucleophilic attack. High temperature is required to overcome the activation energy for displacing the nitro group.[1] DMSO is a polar aprotic solvent that solubilizes the reactants and facilitates the SNAr reaction.
4. Intermediate Trapping After cooling, dilute the reaction mixture with 10 mL of water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of water. Elute the trapped [18F]p-fluorobenzaldehyde from the cartridge with 2 mL of absolute ethanol into a new reaction vessel.This solid-phase extraction (SPE) step purifies the intermediate aldehyde from the precursor, K222, and other salts. The C18 stationary phase retains the relatively nonpolar aldehyde, while polar impurities are washed away.
5. Condensation Follow Protocol 1 using the ethanolic solution of [18F]p-fluorobenzaldehyde.This step builds the carbon backbone of the amphetamine molecule.
6. Reduction Prepare a suspension of Lithium Aluminum Hydride (LAH, ~20 mg) in 1 mL of anhydrous tetrahydrofuran (THF) in a separate, dry vessel under an inert atmosphere (N₂ or Ar). Cool this suspension to 0 °C. Transfer the crude nitropropene mixture from the previous step into the LAH suspension via a cannula.LAH is a powerful reducing agent required to reduce both the nitro group and the alkene double bond to form the primary amine.[7] The reaction is highly exothermic and must be performed at low temperature with slow addition to control the reaction rate.
7. Quenching & Workup After stirring at room temperature for 15 minutes, cautiously quench the reaction by the sequential, dropwise addition of 1 mL of water, followed by 1 mL of 15% NaOH solution, and finally 2 mL of water (Fieser workup).This procedure is critical for safely neutralizing the excess, highly reactive LAH and precipitating the aluminum salts as a granular solid that is easily filtered. The order and stoichiometry of addition are important for forming a manageable precipitate.
8. Extraction Filter the resulting slurry and extract the filtrate with diethyl ether or dichloromethane (3 x 10 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.The final product, [18F]pFA, is a free base and will be extracted into the organic layer.
9. Purification Evaporate the solvent and redissolve the residue in the mobile phase for HPLC purification. Purify using a semi-preparative C18 HPLC column.HPLC is essential to separate the final radiolabeled product from any non-radioactive organic impurities and potential side products, ensuring high radiochemical purity.
10. Formulation Collect the HPLC fraction containing the product, remove the organic solvent under vacuum, and formulate the final product in sterile saline, optionally with a small percentage of ethanol for solubility, followed by sterile filtration.This final step prepares the radiotracer for in-vivo use, ensuring it is sterile, pyrogen-free, and in a physiologically compatible solution.
Part 3: Automated Synthesis

Modern PET centers rely on automated synthesis modules for reproducible, high-yield production of radiopharmaceuticals under GMP conditions.[8][9][10] The manual protocol can be adapted for a cassette-based synthesizer (e.g., GE TRACERlab™, Trasis AllinOne). The process involves a sequence of reagent transfers, heating, cooling, and SPE purification steps controlled by the module's software.

G cluster_0 Module Start cluster_1 Reaction Sequence cluster_2 Reduction & Purification A [18F]Fluoride Delivery to QMA B Elution to Reactor 1 (K222/K2CO3) A->B C Azeotropic Drying (Heater, Vacuum) B->C D Add p-nitrobenzaldehyde (from vial) to Reactor 1 C->D E Heat Reactor 1 (160°C) D->E F Cool & Dilute with H2O E->F G Transfer to C18 Cartridge F->G H Elute [18F]Aldehyde to Reactor 2 G->H I Add Nitroethane/Base (from vial) to Reactor 2 H->I J Heat Reactor 2 (100°C) I->J K Transfer to Reactor 1 (containing LAH in THF) J->K L Quench & Workup (Sequential addition from vials) K->L M Transfer to HPLC Injection Loop L->M N Semi-Prep HPLC Purification M->N O Formulation & Sterile Filtration N->O P [18F]pFA Vial O->P Final Product

Figure 2: Logical workflow for a multi-step automated synthesis.

Data Presentation: Key Parameters

The following table summarizes typical parameters for the synthesis of [18F]pFA.

ParameterValue/RangeReference
Precursor (Fluorination) p-nitrobenzaldehyde[3]
Leaving Group -NO₂[1][3]
Fluorination Conditions K₂CO₃/K₂₂₂, DMSO, 160 °C[1]
Condensation Conditions Nitroethane, n-butylamine, EtOH, 100 °C[5][6]
Reduction Agent Lithium Aluminum Hydride (LAH)[3][7]
Total Synthesis Time 90 - 120 minutes[3]
Radiochemical Yield (EOB) 20 - 30%[3]
Specific Activity > 37 GBq/µmol (>1 Ci/µmol)General Expectation

Quality Control: Ensuring Tracer Integrity

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product.[11]

Table 2: Quality Control Specifications for [18F]p-Fluoroamphetamine

TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures the solution is safe for injection.
pH pH meter or strip4.5 - 7.5Ensures the solution is physiologically compatible.[11]
Radionuclidic Identity Half-life measurement105 - 115 minutesConfirms the radionuclide is 18F.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the vast majority of the radioactivity is in the form of the desired chemical compound.[11]
Radiochemical Identity Analytical Radio-HPLCRetention time matches that of a non-radioactive p-fluoroamphetamine standardConfirms the identity of the radioactive peak.
Specific Activity HPLC with calibrated UV and radiation detectors≥ 37 GBq/µmol (1 Ci/µmol) at EOSA high specific activity is crucial to avoid pharmacological effects from the injected mass and to ensure adequate signal for imaging low-density targets.
Residual Solvents Gas Chromatography (GC)Ethanol: < 5000 ppm, Acetonitrile: < 410 ppm, DMSO: < 5000 ppm, THF: < 720 ppm (ICH Limits)Ensures that potentially toxic solvents used in the synthesis are removed to safe levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / VmaxEnsures the product is free from pyrogenic substances.[11]
Sterility Post-release cultureSterileConfirms the absence of microbial contamination.
Protocol 3: Analytical HPLC for Radiochemical Purity
ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 40% Acetonitrile / 60% 0.1 M Ammonium Formate Buffer (pH 4.5)
Flow Rate 1.0 mL/min
Detection In-line UV (254 nm) and radioactivity detectors
Expected Retention Time ~ 4-6 minutes (must be confirmed with standard)

Conclusion and Future Perspectives

The multi-step synthesis of [18F]p-fluoroamphetamine via a nitro-precursor is a robust and well-established method for producing this valuable PET tracer for neuroscience research. While the synthesis is more complex than single-step radiolabeling procedures, it provides a reliable pathway to a tracer that cannot be easily synthesized via direct fluorination of the parent amphetamine molecule. The adaptation of this manual protocol to automated synthesis modules further enhances its reproducibility and accessibility for routine use. Future research may focus on the development of precursors with alternative leaving groups that allow for milder reaction conditions or single-step labeling procedures to improve overall radiochemical yields and simplify the synthesis process.

References

  • Mishani, E., Abourbeh, G., & Rozen, Y. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of 18F, 11C, and 13N-Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]

  • Probst, K. C., et al. (2018). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 11(2), 50. [Link]

  • Choe, Y. S., et al. (1995). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 22(8), 1015-1023. [Link]

  • Elsinga, P., et al. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA RADIOISOTOPES AND RADIOPHARMACEUTICALS SERIES, No. 3. [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. Molecules, 19(9), 14756-14767. [Link]

  • Lin, K. S., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Molecular Imaging and Biology, 18(5), 736-746. [Link]

  • Hass, H. B., & Susie, A. G. (1941). U.S. Patent No. 2,233,823. Washington, DC: U.S.
  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA TECDOC Series, No. 1968. [Link]

  • Gao, M., et al. (2022). Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-13. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • ScienceMadness. (2014). Expected yield from LiAlH4 reduction of nitropropene to alkyl amine?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Fayed, M. A., & El-Moghazy, S. M. (2015). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 5(2), 65-73. [Link]

  • Andersen, V. L., et al. (2021). GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience. EJNMMI Radiopharmacy and Chemistry, 6(1), 21. [Link]

  • Bunmurra Labs. (2023, June 24). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Scribd. (n.d.). P2NP To Amine With NaBH4-Copper. [Link]

  • Scribd. (n.d.). Synthesis of Phenyl 2 Nitropropene. [Link]

  • Zha, Z., et al. (2013). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 41(3), 175-184. [Link]

  • Therapeutic Goods Administration (TGA). (2019). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]

  • Pal, R., et al. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Molecular Imaging and Biology, 23(5), 649-663. [Link]

  • Harvard University Health Services. (n.d.). Nuclide Safety Data Sheet Fluorine – 18. [Link]

  • Dolle, F. (2005). Recent advances in 18F chemistry. Current Pharmaceutical Design, 11(25), 3221-3237. [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. [Link]

  • Organic Syntheses. (n.d.). 2-nitropropene. [Link]

  • Musachio, J. L., et al. (2012). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Tetrahedron Letters, 53(15), 1817-1820. [Link]

Sources

Method

Application Notes and Protocols: Cell-Based Functional Assays for Monoamine Reuptake Inhibitors

Introduction: The Critical Role of Monoamine Transporters in Neuroscience Drug Discovery Monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transport...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monoamine Transporters in Neuroscience Drug Discovery

Monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are integral membrane proteins that regulate neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2] This reuptake process is a vital mechanism for maintaining neurotransmitter homeostasis and terminating neuronal signaling.[2] These transporters belong to the Solute Carrier 6 (SLC6) family and utilize the electrochemical gradients of Na+ and Cl- to drive the uptake of their substrates.[1][2][3] Due to their critical role in modulating mood, cognition, and behavior, MATs are primary targets for a wide array of therapeutics, including antidepressants and treatments for neuropsychiatric disorders, as well as drugs of abuse like cocaine and amphetamines.[1][2]

The development of effective and selective monoamine reuptake inhibitors requires robust and reliable functional assays to characterize the potency and mechanism of action of novel compounds. Cell-based functional assays provide a controlled environment to study the direct interaction of compounds with specific human transporters expressed in a physiologically relevant context. This guide provides an in-depth overview of the principles, methodologies, and best practices for conducting high-quality cell-based functional assays for SERT, NET, and DAT inhibitors.

I. Foundational Principles of Monoamine Transporter Assays

The core principle of a MAT functional assay is to measure the rate of neurotransmitter (or a surrogate substrate) transport into a cell that recombinantly expresses a specific transporter. An inhibitor will block this transport, leading to a measurable decrease in the uptake rate. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the transporter activity by 50%.

Choosing the Right Cellular System

The selection of a host cell line is a critical first step. The ideal cell line should have low to no endogenous expression of the monoamine transporters to ensure that the measured activity is solely attributable to the recombinantly expressed transporter.

  • HEK293 (Human Embryonic Kidney 293) Cells: These are a workhorse for transporter assays due to their human origin, high transfection efficiency, and rapid growth.[4][5] Derivatives like HEK293T, which express the SV40 large T antigen, are particularly useful for achieving high levels of protein expression.[4]

  • CHO (Chinese Hamster Ovary) Cells: CHO cells are another popular choice, especially for generating stable cell lines for high-throughput screening (HTS) due to their robust growth characteristics and proven track record in industrial biopharmaceutical production.[5]

For most applications, generating stable cell lines that continuously express the human transporter of interest (hSERT, hNET, or hDAT) is preferable to transient transfection. Stable expression provides more consistent, reproducible results, which is essential for screening campaigns and detailed pharmacological studies.[6]

Key Assay Formats

There are two primary categories of cell-based functional assays for MATs: direct uptake assays and indirect assays.

  • Direct Uptake Assays: These are the most common and directly measure the accumulation of a labeled substrate inside the cells.

    • Radiolabeled Substrate Uptake: The historical gold standard, this method uses tritiated ([³H]) substrates like [³H]serotonin or [³H]dopamine. While highly sensitive and direct, this approach involves the handling and disposal of radioactive materials.[7][8]

    • Fluorescent Substrate Uptake: A safer and more high-throughput-friendly alternative that has gained widespread adoption.[7][9] These assays use fluorescent molecules that are substrates for the transporters.[7]

  • Indirect Assays (Electrophysiology): This advanced technique measures the ion currents associated with substrate transport.

    • Patch-Clamp Electrophysiology: This is the gold standard for studying transporter kinetics and mechanism of action.[10] It provides real-time measurement of transporter activity with high precision but is low-throughput and technically demanding.[10]

This guide will focus primarily on the widely used fluorescent substrate uptake assays due to their balance of physiological relevance, safety, and throughput.

II. Fluorescent Substrate Uptake Assays: A Modern Approach

Fluorescent uptake assays have revolutionized the screening of MAT inhibitors by eliminating radioactivity and enabling homogeneous, "mix-and-read" protocols suitable for automation.[9][11]

The Principle

These assays employ a fluorescent substrate that mimics the natural monoamine neurotransmitters.[7] This substrate is actively transported into cells expressing the target transporter, leading to an increase in intracellular fluorescence.[7][9] To distinguish intracellular from extracellular fluorescence, these assays often include a "masking dye" in the extracellular buffer that quenches the fluorescence of the substrate outside the cells.[12] Therefore, the measured signal is directly proportional to the amount of substrate transported into the cells.[12] Inhibitors compete with the fluorescent substrate for binding to the transporter, thus reducing its uptake and the resulting fluorescent signal.

Diagram: Mechanism of a Fluorescent Monoamine Transporter Uptake Assay

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) inhibitor Reuptake Inhibitor substrate Fluorescent Substrate (ASP+) transporter Monoamine Transporter (e.g., SERT) Binding Site inhibitor->transporter:f1 Blocks mask Masking Dye (Quenches Signal) substrate->transporter:f1 Binds & Transported accumulated_substrate Accumulated Substrate (Fluorescent Signal Detected) transporter->accumulated_substrate Uptake G cluster_prep Preparation (Day -1) cluster_assay Assay Procedure (Day 0) cluster_analysis Data Analysis A 1. Culture Cells (e.g., HEK-hSERT) B 2. Seed Cells into 96-well Plate A->B D 4. Wash Cell Plate with Assay Buffer B->D 18-24h Incubation C 3. Prepare Compound Serial Dilutions E 5. Pre-incubate Cells with Compounds (15 min) C->E D->E F 6. Add Fluorescent Substrate to Initiate Uptake E->F G 7. Read Fluorescence (Kinetic or Endpoint) F->G H 8. Normalize Data (% Inhibition) G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J

Caption: Step-by-step workflow for a typical monoamine transporter inhibition assay.

Part 3: Data Analysis
  • Data Extraction: For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve (AUC). [11]For endpoint reads, use the final fluorescence value.

  • Normalization: Normalize the data to calculate the percent inhibition for each compound concentration.

    • Signal_Test_Compound = The signal from a well with a test compound.

    • Signal_0%_Inhibition = The average signal from the vehicle control wells (represents uninhibited uptake).

    • Signal_100%_Inhibition = The average signal from the maximal inhibition control wells (represents background signal).

    • Formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

IV. Assay Validation and Quality Control

A robust assay is a self-validating system. Incorporating proper controls and validation metrics is essential for generating trustworthy data.

  • Positive Controls: Always include a known inhibitor with a well-characterized potency for the target transporter on every plate. The calculated IC50 for this reference compound should fall within a consistent, acceptable range across experiments.

  • Negative Controls: Use parental cells (e.g., HEK293 without the transporter) to confirm that the substrate uptake is specific to the expressed transporter. [11]* Z'-Factor: For HTS applications, the Z'-factor is a statistical measure of assay quality. It assesses the separation between the positive (0% inhibition) and negative (100% inhibition) controls.

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening. [13]

Data Presentation: Reference Inhibitor Potencies

The following table summarizes typical IC50 values for well-known inhibitors against their primary monoamine transporter targets. These values can serve as a benchmark for assay validation.

CompoundPrimary TargetTypical IC50 Range (nM)
Fluoxetine SERT1 - 10
Paroxetine SERT0.1 - 1
Desipramine NET1 - 5
Nisoxetine NET0.5 - 5
GBR-12909 DAT5 - 20
Nomifensine DAT / NET1 - 15

Note: Absolute IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, cell line, incubation time). Consistency is key.

V. Advanced Methodologies: Electrophysiology

For mechanistic studies, whole-cell patch-clamp electrophysiology offers unparalleled insight into transporter function. [10]This technique directly measures the ion currents that are coupled to the transport of the substrate. [1][3]

  • Principle: Monoamine transport is electrogenic, meaning it results in a net movement of charge across the cell membrane. [1]For example, DAT co-transports two Na+ ions and one Cl- ion with each dopamine molecule, resulting in a net inward positive current. [1]By clamping the voltage of the cell membrane and applying substrate, one can directly measure these transporter-mediated currents in real-time. [10]* Application: This method allows for precise determination of kinetic parameters (like Kₘ and Vₘₐₓ), investigation of the voltage dependence of transport, and differentiation between competitive inhibitors and allosteric modulators. [14]* Causality: The direct measurement of ion flow provides a direct link between inhibitor binding and the functional consequence on the transport cycle, offering a deeper mechanistic understanding than substrate accumulation assays alone. However, its low throughput makes it unsuitable for primary screening. [10]

VI. Conclusion and Future Directions

Cell-based functional assays are indispensable tools in the discovery and development of monoamine reuptake inhibitors. The transition from radiolabeled to fluorescence-based methods has significantly increased the throughput and safety of these assays, enabling large-scale screening campaigns. [7][9]While fluorescent uptake assays provide a robust platform for determining compound potency, orthogonal methods like electrophysiology are crucial for elucidating detailed mechanisms of action for promising lead compounds. By carefully selecting the cellular system, optimizing assay conditions, and implementing rigorous validation, researchers can generate high-quality, reliable data to drive the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Technical Document. Molecular Devices. [Link]

  • Monoamine transporter - Wikipedia. Wikipedia. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Product Page. Molecular Devices. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–556. National Institutes of Health. [Link]

  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 76–84. National Institutes of Health. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Institutes of Health. [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC. National Institutes of Health. [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC. National Institutes of Health. [Link]

  • Electrophysiological Methods to Explore the Function of Monoamine Transporters. PubMed. [Link]

  • Overview of Monoamine Transporters - PMC. National Institutes of Health. [Link]

  • Transport of The Fluorescent Substrate ASP+ by Organic Cation Transporter-3 in Human Corneal Epithelial Cells. The Athenaeum. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue... ResearchGate. [Link]

  • Stable 293 T and CHO cell lines expressing cleaved, stable HIV-1 envelope glycoprotein trimers for structural and vaccine studies. PubMed. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Exploring HEK293T, CHO-K1, and Other Parental Cell Lines. Multispan, Inc. [Link]

  • Comparative Study: HEK293 Cells Vs CHO Cells. evitria. [Link]

  • Handling of intracellular K+ determines voltage dependence of plasmalemmal monoamine transporter function - PMC. National Institutes of Health. [Link]

Sources

Application

Application Note: Strategies for Sample Preparation of Amine Hydrochlorides for Mass Spectrometry

Introduction: The Analytical Challenge of Amine Hydrochlorides Amine hydrochlorides are prevalent in pharmaceutical and biological research, often as active pharmaceutical ingredients (APIs) or key metabolites. Their ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Amine Hydrochlorides

Amine hydrochlorides are prevalent in pharmaceutical and biological research, often as active pharmaceutical ingredients (APIs) or key metabolites. Their analysis by mass spectrometry (MS), a cornerstone of modern analytical science, presents significant challenges. The salt form, while enhancing stability and solubility, introduces complexities that can compromise data quality.[1] The primary obstacles include the inherent high polarity and low volatility of the amine itself, and the detrimental effects of the chloride counter-ion, which can lead to ion suppression in the MS source.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective sample preparation strategies for the robust and reliable analysis of amine hydrochlorides by mass spectrometry. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to ensure trustworthy and reproducible results.

Core Challenge: The Impact of the Hydrochloride Salt

The presence of hydrochloric acid in the sample matrix can significantly interfere with mass spectrometric analysis, particularly with electrospray ionization (ESI). The high concentration of chloride ions can compete with the analyte for ionization, leading to a phenomenon known as ion suppression .[2][4] This results in reduced sensitivity and can even lead to the complete disappearance of the analyte signal. Therefore, the removal of the chloride salt, or "desalting," is a critical first step in many sample preparation workflows.

Furthermore, the inherent properties of amines, such as their high polarity, can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and low volatility for gas chromatography (GC) analysis.[5][6] These challenges necessitate specific sample preparation strategies to render the analytes amenable to MS analysis.

Strategic Approaches to Sample Preparation

The choice of sample preparation strategy depends on the specific amine hydrochloride, the sample matrix, the desired analytical technique (LC-MS or GC-MS), and the required sensitivity. The three primary strategies are:

  • Desalting: Physically removing the chloride ions from the sample.

  • Derivatization: Chemically modifying the amine to improve its analytical properties.

  • Direct Analysis with Chromatographic Solutions: Employing specialized chromatographic techniques that can tolerate or mitigate the effects of salts and handle polar analytes.

The following sections will explore each of these strategies in detail, providing theoretical background, practical protocols, and expert recommendations.

Desalting Techniques: Removing the Interference

Desalting is often the most direct approach to overcoming the challenges posed by amine hydrochlorides. The goal is to isolate the amine analyte from the chloride counter-ion and other non-volatile salts present in the sample matrix.[7]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful and versatile technique for desalting and concentrating analytes from a liquid sample.[8] The principle relies on the differential affinity of the analyte and the salt for a solid sorbent. For amine hydrochlorides, reversed-phase or ion-exchange SPE can be employed.

Causality: By selecting a sorbent that retains the amine of interest while allowing the highly polar chloride ions to pass through, an effective separation can be achieved. The choice of sorbent and elution solvents is critical for successful desalting.[9][10]

Workflow for Reversed-Phase SPE of Amine Hydrochlorides:

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow cond 1. Conditioning (e.g., Methanol) equil 2. Equilibration (e.g., Water) cond->equil Prepares sorbent load 3. Sample Loading (Amine HCl in solution) equil->load Creates compatible environment wash 4. Washing (e.g., Water to remove Cl-) load->wash Analyte is retained elute 5. Elution (e.g., Methanol to elute amine) wash->elute Removes salts dry 6. Dry & Reconstitute elute->dry Collects purified analyte

Caption: General workflow for desalting amine hydrochlorides using solid-phase extraction.

Detailed Protocol: Reversed-Phase SPE

  • Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18) that will retain the amine based on its hydrophobicity.[11]

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) to activate the sorbent.[10]

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or a buffer at a pH that ensures the amine is in its neutral form (if possible) to maximize retention on the reversed-phase sorbent.

  • Sample Loading: Dissolve the amine hydrochloride sample in the equilibration buffer and load it onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 2-3 column volumes of water to remove the chloride ions and other polar impurities.[9]

  • Elution: Elute the retained amine with a small volume of an organic solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the desalted amine in a solvent compatible with the subsequent MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12][13] For amine hydrochlorides, LLE can be used to separate the amine from the salt by manipulating the pH of the aqueous phase.

Causality: By adjusting the pH of the aqueous solution to be basic (typically 2 pH units above the pKa of the amine), the amine hydrochloride is converted to its free base form.[14] The neutral free base becomes more soluble in an immiscible organic solvent and can be extracted, leaving the chloride and other inorganic salts in the aqueous phase.[15]

Workflow for Liquid-Liquid Extraction of Amine Hydrochlorides:

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow start Amine HCl in Aqueous Solution add_base 1. Add Base (e.g., NaOH) to deprotonate amine start->add_base add_solvent 2. Add Immiscible Organic Solvent (e.g., Ethyl Acetate) add_base->add_solvent mix 3. Mix and Separate Phases add_solvent->mix collect 4. Collect Organic Layer (contains free amine) mix->collect dry 5. Dry, Evaporate & Reconstitute collect->dry

Caption: General workflow for desalting amine hydrochlorides using liquid-liquid extraction.

Detailed Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the amine hydrochloride sample in an appropriate volume of water.

  • Basification: Add a base (e.g., 1M NaOH) dropwise to the aqueous solution while monitoring the pH. Adjust the pH to be at least 2 units above the pKa of the amine to ensure complete conversion to the free base.[14]

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Mixing: Vigorously mix the two phases in a separatory funnel for several minutes to facilitate the partitioning of the free amine into the organic layer.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Carefully collect the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and then evaporate the solvent to obtain the desalted amine.

  • Reconstitution: Reconstitute the residue in a suitable solvent for MS analysis.

TechniqueAdvantagesDisadvantagesBest For
Solid-Phase Extraction (SPE) High recovery, can be automated, good for complex matrices.[8]Can be more expensive, requires method development.High-throughput screening, analysis of biological fluids.
Liquid-Liquid Extraction (LLE) Inexpensive, simple equipment, effective for simple matrices.[13]Can be labor-intensive, may form emulsions, uses larger solvent volumes.[13]Proof-of-concept studies, small-scale preparations.

Derivatization: Enhancing Analytical Performance

Derivatization is a chemical modification process that converts the amine into a less polar, more volatile, and more thermally stable derivative.[5][16] This is particularly beneficial for GC-MS analysis, where the original amine may be too polar and non-volatile.[17] Derivatization can also improve chromatographic separation and ionization efficiency in LC-MS.[18][19]

Causality: By replacing the active hydrogens on the amino group with a less polar functional group, the intermolecular forces are reduced, leading to increased volatility and improved chromatographic peak shape.

Silylation for GC-MS

Silylation is a common derivatization technique where active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Detailed Protocol: Silylation with MTBSTFA

  • Sample Preparation: Place a known amount of the desalted amine sample into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent like acetonitrile.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 30 minutes to 4 hours, depending on the reactivity of the amine.

  • Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS system.

Acylation for GC-MS and LC-MS

Acylation involves the reaction of the amine with an acylating agent, such as an acid anhydride or an acyl halide. Fluorinated acylating agents (e.g., trifluoroacetic anhydride, TFAA) are often used to enhance sensitivity for electron capture detection (ECD) in GC.[5][17]

Detailed Protocol: Acylation with TFAA

  • Sample Preparation: Place the desalted amine sample in a reaction vial and ensure it is dry.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., acetonitrile) followed by 100 µL of trifluoroacetic anhydride (TFAA).[5]

  • Reaction: Cap the vial and heat at 60-70°C for 15-30 minutes.[5]

  • Byproduct Removal: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Derivatization ReagentTarget AnalytesKey Advantages
MTBSTFA Primary and secondary amines, hydroxyls, thiolsForms stable derivatives, less moisture sensitive than TMS reagents.
TFAA Primary and secondary amines, alcohols, phenolsHighly reactive, introduces fluorine for enhanced ECD sensitivity.[17]
Dansyl Chloride Primary and secondary aminesProvides fluorescence and enhances ionization efficiency for LC-MS.[19]

Direct Analysis with Advanced Chromatographic Techniques

In some cases, direct analysis of amine hydrochlorides without extensive sample preparation is possible by employing specialized chromatographic techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to RPLC for the separation of polar compounds.[6][20] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[21]

Causality: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[6] This allows for the retention and separation of highly polar amines that would otherwise elute in the void volume in RPLC.[22][23]

Considerations for HILIC-MS:

  • Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate to ensure compatibility with MS detection.

  • Gradient Elution: A gradient of increasing aqueous component in the mobile phase is typically used to elute the analytes.

  • Sample Diluent: The sample should be dissolved in a high organic solvent mixture, similar to the initial mobile phase conditions, to ensure good peak shape.

Ion-Pairing Chromatography (IPC)

Ion-pairing chromatography can be used in RPLC to improve the retention of ionic analytes like protonated amines.[24] An ion-pairing reagent with a hydrophobic tail and an opposite charge to the analyte is added to the mobile phase.

Causality: The ion-pairing reagent forms a neutral complex with the analyte, which can then be retained by the non-polar stationary phase.

Considerations for IPC-MS:

  • Reagent Volatility: Only volatile ion-pairing reagents such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) should be used for MS compatibility.[25]

  • Ion Suppression: Ion-pairing reagents are known to cause significant ion suppression in the MS source.[26] Therefore, their use should be carefully optimized and minimized.

Conclusion and Best Practices

The successful mass spectrometric analysis of amine hydrochlorides hinges on a well-designed sample preparation strategy. There is no one-size-fits-all solution; the optimal approach will depend on the specific analytical goals.

  • For high sensitivity and complex matrices, desalting via SPE is often the preferred method.

  • For GC-MS analysis, derivatization is almost always necessary to improve volatility and chromatographic performance.

  • For LC-MS of highly polar amines, HILIC offers an excellent alternative to traditional RPLC.

By understanding the underlying principles and carefully selecting and optimizing the appropriate technique, researchers can overcome the challenges associated with amine hydrochlorides and obtain high-quality, reliable mass spectrometry data.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Habib, A., et al. (2020). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]

  • Expedeon. (n.d.). Desalting intact proteins for the direct infusion ESI-MS. Retrieved from [Link]

  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • The Royal Institution of Great Britain. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Desalt Proteins in Mass Spectrometry?. Retrieved from [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • ResearchGate. (2017). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ResearchGate. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Scribd. (n.d.). Liquid/Liquid Extraction Guide. Retrieved from [Link]

  • Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • RSC Publishing. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2003). Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. Retrieved from [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • ResearchGate. (2001). Solid phase extraction of amines. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • NIH. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]

  • LCGC International. (2012). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (2020). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode?. Retrieved from [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

Sources

Method

A Methodological Guide to the Characterization of Novel Phenylalkylamine Analogs

Disclaimer: The following document provides a generalized framework for the scientific investigation of novel research chemicals, using the hypothetical compound 1-(4-Fluorophenyl)butan-2-amine as an illustrative example...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a generalized framework for the scientific investigation of novel research chemicals, using the hypothetical compound 1-(4-Fluorophenyl)butan-2-amine as an illustrative example. As of the date of this publication, there is a notable absence of peer-reviewed scientific literature specifically detailing the synthesis, pharmacology, and toxicology of 1-(4-Fluorophenyl)butan-2-amine. Therefore, the protocols, data, and mechanistic discussions presented herein are based on established methodologies for the characterization of new psychoactive substances and structurally related compounds. All procedures should be adapted and validated based on empirical data obtained in a controlled laboratory setting. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and does not endorse the use of uncharacterized compounds.

Introduction

The exploration of novel psychoactive substances is a dynamic area of chemical and pharmacological research. The introduction of new analogs, such as the hypothetical 1-(4-Fluorophenyl)butan-2-amine, necessitates a systematic and rigorous approach to characterization to understand their potential biological activity. This guide outlines a comprehensive workflow for the initial assessment of such a compound, from analytical verification to preliminary pharmacological profiling.

1-(4-Fluorophenyl)butan-2-amine belongs to the broad class of phenylalkylamines, which includes many well-known psychoactive compounds. The presence of a fluorine atom on the phenyl ring is a common modification in medicinal chemistry, often used to alter metabolic stability and receptor affinity. The butan-2-amine backbone suggests potential activity at monoamine transporters, similar to amphetamine and its analogs.

This guide will detail the essential steps for a thorough initial investigation of a novel research chemical like 1-(4-Fluorophenyl)butan-2-amine, focusing on ensuring scientific integrity and generating reliable, reproducible data.

Part 1: Synthesis and Analytical Characterization

A foundational step in the study of any new chemical entity is the confirmation of its identity and purity. This is paramount for the interpretation of any subsequent biological data.

Proposed Synthetic Route

A plausible synthetic route for 1-(4-Fluorophenyl)butan-2-amine could involve the reductive amination of 1-(4-fluorophenyl)butan-2-one. This is a common and versatile method for the synthesis of amines.

Workflow for Synthesis and Purification

A 1-(4-Fluorophenyl)butan-2-one B Reductive Amination (e.g., with ammonia and a reducing agent like NaBH4 or catalytic hydrogenation) A->B C Crude 1-(4-Fluorophenyl)butan-2-amine B->C D Purification (e.g., distillation or column chromatography) C->D E Pure 1-(4-Fluorophenyl)butan-2-amine D->E

Caption: A generalized workflow for the synthesis and purification of 1-(4-Fluorophenyl)butan-2-amine.

Analytical Verification

Once synthesized, the compound's identity and purity must be rigorously confirmed using a panel of analytical techniques.

Table 1: Analytical Techniques for Compound Verification

Technique Purpose Expected Observations for 1-(4-Fluorophenyl)butan-2-amine
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and confirm molecular weight.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion of C10H14FN (m/z = 167.22).
Liquid Chromatography-Mass Spectrometry (LC-MS) An alternative to GC-MS, particularly for less volatile or thermally labile compounds.Similar to GC-MS, a prominent peak with the correct mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the arrangement of atoms.The spectra should show characteristic shifts and coupling constants consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the molecule.Characteristic peaks for N-H stretching (amine), C-H stretching (alkyl), and C-F stretching (fluorophenyl).

Protocol 1: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative purity. Compare the obtained mass spectrum with a predicted fragmentation pattern for 1-(4-Fluorophenyl)butan-2-amine.

Part 2: In Vitro Pharmacological Profiling

The initial pharmacological characterization of a novel phenylalkylamine should focus on its interaction with the primary targets of related compounds: the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Receptor Binding Assays

Binding assays are used to determine the affinity of a compound for a specific receptor or transporter.

Protocol 2: Monoamine Transporter Binding Assays

  • Materials:

    • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

    • Test compound (1-(4-Fluorophenyl)butan-2-amine) at various concentrations.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, rapidly filter the samples and wash to separate bound from free radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Use non-linear regression to fit the data to a one-site competition model and determine the inhibition constant (Ki).

Monoamine Uptake Assays

Uptake assays measure the functional effect of a compound on the transport of monoamines into cells.

Workflow for Monoamine Uptake Assay

A Cells expressing monoamine transporters (DAT, NET, or SERT) B Pre-incubation with test compound (1-(4-Fluorophenyl)butan-2-amine) A->B C Addition of radiolabeled monoamine (e.g., [³H]dopamine) B->C D Incubation to allow for uptake C->D E Termination of uptake and cell harvesting D->E F Measurement of intracellular radioactivity E->F G Data analysis to determine IC50 F->G

Caption: A typical workflow for an in vitro monoamine uptake assay.

Table 2: Hypothetical In Vitro Pharmacology of 1-(4-Fluorophenyl)butan-2-amine

Target Binding Affinity (Ki, nM) Uptake Inhibition (IC50, nM)
DAT 50120
NET 2560
SERT 800>1000

Note: The data in this table is purely illustrative and intended to demonstrate how results would be presented. Actual values would need to be determined experimentally.

Part 3: Preliminary In Vivo Assessment

In vivo studies are essential for understanding the physiological and behavioral effects of a novel compound. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Locomotor Activity

Changes in locomotor activity are a common indicator of central nervous system stimulation.

Protocol 3: Open Field Locomotor Activity in Rodents

  • Animals: Male mice or rats, habituated to the testing room.

  • Apparatus: An open field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Administer the test compound (e.g., via intraperitoneal injection) at various doses.

    • Place the animal in the open field arena and record locomotor activity for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors.

    • Compare the effects of different doses of the test compound to a vehicle control.

Drug Discrimination

Drug discrimination studies can assess whether a novel compound has subjective effects similar to known drugs of abuse.

Workflow for Drug Discrimination Study

A Train animals to discriminate between a known drug (e.g., cocaine) and saline B Administer the test compound (1-(4-Fluorophenyl)butan-2-amine) A->B C Observe which lever the animal presses (drug-appropriate or saline-appropriate) B->C D Analyze the percentage of drug-appropriate responding to determine if the test compound generalizes to the training drug C->D

Caption: A simplified workflow for a drug discrimination study.

Part 4: Safety and Toxicology

A preliminary assessment of a compound's safety profile is crucial.

Cytotoxicity Assays

In vitro cytotoxicity assays can provide an early indication of a compound's potential to cause cell death.

Protocol 4: MTT Assay for Cytotoxicity

  • Cells: Use a relevant cell line, such as SH-SY5Y (human neuroblastoma) or HEK293 cells.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT reagent to the wells and incubate. Live cells will convert MTT to a colored formazan product.

    • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle control.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Conclusion

The characterization of a novel research chemical like the hypothetical 1-(4-Fluorophenyl)butan-2-amine requires a multi-faceted and systematic approach. The methodologies outlined in this guide, from analytical verification to in vitro and in vivo pharmacological profiling, provide a robust framework for generating the foundational data necessary to understand the properties of such a compound. It is only through such rigorous scientific investigation that the potential risks and therapeutic applications of new chemical entities can be responsibly evaluated.

References

  • Reductive Amination: Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Ketones. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • GC-MS in Drug Analysis: United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Analogues in Seized Materials. [Link]

  • Monoamine Transporter Assays: Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]

  • Locomotor Activity Testing: Klint, T. (1990). The open-field test: a critical review. Physiology & Behavior, 47(3), 547-559. [Link]

  • Drug Discrimination Studies: Colpaert, F. C. (1999). Drug discrimination: methods. In Methods in molecular medicine (Vol. 22, pp. 241-261). Humana Press. [Link]

  • MTT Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amine Hydrochloride Salts in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability issues of amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability issues of amine hydrochloride salts in solution. Our goal is to move beyond simple protocols and explain the causality behind experimental observations and choices, empowering you to troubleshoot effectively.

Part 1: Foundational Understanding of Amine Hydrochloride Salt Stability
Q1: Why are amine-containing compounds often converted to their hydrochloride salts for experimental use?

A1: Converting a free amine to its hydrochloride (HCl) salt is a common and highly effective strategy to improve the compound's physical and chemical properties. The primary advantages include:

  • Enhanced Water Solubility: Many free amines, especially those with large organic structures, are poorly soluble in water. The conversion to a salt introduces an ionic character, significantly increasing aqueous solubility, which is crucial for many biological and pharmaceutical applications.[1]

  • Improved Stability: The nitrogen atom in a free amine has a lone pair of electrons, making it susceptible to oxidation.[2] By protonating this nitrogen with hydrochloric acid, the lone pair becomes involved in a bond with a proton, forming a quaternary ammonium cation.[1] This effectively "protects" the amine group from oxidative degradation, leading to a longer shelf-life and more reliable experimental outcomes.[2]

  • Ease of Handling: Free amines can be oily or difficult to handle, while their salt forms are often crystalline solids. This makes them easier to weigh accurately and handle in a laboratory setting.[3]

The fundamental reaction is an acid-base neutralization, as shown below:

G cluster_reactants Reactants cluster_products Products R-NH2 Free Amine (Less Soluble, Reactive) R-NH3+ Cl- Amine Hydrochloride Salt (Soluble, Stable) R-NH2->R-NH3+ Cl- Protonation (Acidic pH) HCl Hydrochloric Acid R-NH3+ Cl-->R-NH2 Deprotonation (Basic pH)

Caption: Equilibrium of an amine and its hydrochloride salt.

Part 2: Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Q2: I dissolved my amine HCl salt in a neutral buffer (pH 7.4), and a precipitate formed over time. What is happening?

A2: This is a classic pH-related stability issue. The stability of an amine HCl salt is critically dependent on the pH of the solution.[4] Your amine salt exists in an equilibrium between its protonated (R-NH3+) form and its unprotonated free base (R-NH2) form.

  • Causality: At acidic pH, the equilibrium strongly favors the protonated, water-soluble salt. As you increase the pH towards neutral or basic conditions, the equilibrium shifts to the right, favoring the formation of the free amine.[4] Since the free amine is often significantly less water-soluble than its salt, it precipitates out of the solution.

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solution. The buffering capacity may have been insufficient or the addition of other components may have altered the pH.

    • Determine the pKa: Find the pKa of your amine. The pKa is the pH at which the compound is 50% in its protonated form and 50% in its unprotonated form. To maintain solubility, your solution's pH should ideally be at least 1-2 pH units below the pKa of the amine.

    • Adjust Formulation: If experimentally permissible, lower the pH of your buffer. If the pH must remain neutral, consider using a lower concentration of your compound to stay below its solubility limit, or add a co-solvent to help solubilize the free base.

Q3: My solution of an amine HCl salt is turning yellow and showing new peaks in the HPLC analysis after being left on the benchtop. What could be the cause?

A3: This suggests chemical degradation, likely from oxidation or photodegradation.

  • Causality (Oxidation): Even in the salt form, a small amount of the free amine exists in equilibrium. This free amine is susceptible to oxidation, especially if the solution is exposed to air (oxygen) or contains trace metal ions that can catalyze oxidative reactions.[2]

  • Causality (Photodegradation): Many organic molecules are sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting or sunlight can provide the energy needed to initiate photochemical degradation reactions. The ICH provides specific guidelines for photostability testing, recommending exposure to an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter.[5]

  • Troubleshooting Workflow:

G A Observation: Solution Discoloration & New HPLC Peaks B Hypothesis: Oxidation or Photodegradation A->B C Test for Photodegradation B->C D Test for Oxidation B->D E Prepare fresh solution. Wrap vial in aluminum foil. C->E F Prepare fresh solution. Purge with Nitrogen or Argon. D->F G Analyze by HPLC after same time period E->G F->G H Is degradation prevented? G->H I Conclusion: Photodegradation is the primary cause. Action: Protect from light. H->I Yes (Foil) J Conclusion: Oxidation is the primary cause. Action: Use inert atmosphere. H->J Yes (Inert Gas) K If degradation persists, consider thermal or hydrolytic degradation. H->K No

Caption: Troubleshooting workflow for degradation.

Q4: I am observing a loss of my parent compound even when stored in an acidic buffer at 4°C. Could temperature be an issue?

A4: Yes, even at refrigerated temperatures, degradation can occur over extended periods. Furthermore, the stability of a compound can be highly temperature-dependent, and some compounds exhibit complex degradation kinetics.

  • Causality: Chemical reactions, including hydrolysis and other degradation pathways, are slowed but not stopped by refrigeration. The influence of temperature on the rate of degradation is often compound-specific.[6] For instance, studies on some amine derivatives show that even in an optimal pH range for stability, the rate of degradation is still significantly influenced by temperature.[6] In some cases, forced degradation studies involving autoclaving (high heat and pressure) are used to identify potential degradation products.[7]

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a systematic stability study at different temperatures (e.g., -20°C, 4°C, and ambient) to determine the optimal storage condition.

    • Analyze for Degradants: Use a stability-indicating method (like HPLC) to monitor the decrease in the parent compound and the increase in any degradation products over time.

    • Consider Freeze-Thaw Cycles: If you are repeatedly freezing and thawing your stock solution, this can accelerate degradation. Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles.

Data Presentation: Impact of pH and Temperature on Stability

The following table illustrates the stability of a hypothetical amine HCl salt ("Compound X") under various conditions over a 7-day period.

Condition% Compound X Remaining (Day 1)% Compound X Remaining (Day 7)Observations
pH 3.0, 4°C99.8%99.5%High stability, minimal degradation.
pH 5.0, 4°C99.5%97.2%Minor degradation observed.
pH 7.4, 4°C95.1%85.3%Significant degradation, slight precipitation.
pH 3.0, 25°C98.9%94.0%Temperature-induced degradation is evident.
pH 7.4, 25°C88.2%60.1%Rapid degradation and precipitation.
Part 3: Experimental Protocol for Stability Assessment

To rigorously assess the stability of your amine hydrochloride salt, a forced degradation study is essential. This helps identify potential degradation products and establishes a "stability-indicating" analytical method.

Protocol: Forced Degradation Study by HPLC-UV

This protocol is a self-validating system designed to test the stability of an amine HCl salt under various stress conditions.

Objective: To identify the degradation pathways of the amine HCl salt and develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your amine HCl salt in a suitable solvent (e.g., water or methanol).

2. Stress Conditions (run in parallel with an unstressed control):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • Neutralize with 1 mL of 0.1 M NaOH before analysis.[8]
  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
    • Incubate at 60°C for 4 hours (base hydrolysis is often faster).
    • Neutralize with 1 mL of 0.1 M HCl before analysis.
  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature for 24 hours.
  • Thermal Degradation:

    • Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a transparent vial.
    • Expose to a calibrated light source providing an overall illumination of ≥1.2 million lux hours and a near UV energy of ≥200 watt-hours/m².[5]
    • Simultaneously, run a "dark control" by wrapping an identical sample in aluminum foil and placing it next to the exposed sample.

3. HPLC-UV Analysis:

  • Method: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA). High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique for this purpose.[9]

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to obtain UV spectra of the parent peak and any new peaks.

  • Analysis:

    • Inject the control and all stressed samples.
    • Compare the chromatograms. A good stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.
    • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B Light) A->F G Neutralize (if needed) B->G C->G H Analyze all samples by validated HPLC-UV method D->H E->H F->H G->H I Assess Peak Purity & Calculate % Degradation H->I

Caption: Experimental workflow for a forced degradation study.

Part 4: Frequently Asked Questions (FAQs)

Q5: Can I use a different counter-ion besides chloride?

A5: Yes. While hydrochloride is the most common due to its reliability in forming stable, solid salts, other counter-ions like sulfate, tosylate, or methanesulfonate are also used.[10] The choice depends on the specific properties of the amine and the desired characteristics of the salt (e.g., crystallinity, solubility). Phosphate salts are often avoided as they can result in gummy or oily products.[10]

Q6: My amine HCl salt won't precipitate from the solution during synthesis. What am I doing wrong?

A6: This is a common issue in synthesis, often related to solvent choice and the presence of water. If you are using aqueous HCl, the water can keep the newly formed salt solubilized.[11] Consider using anhydrous HCl (as a gas or a solution in an anhydrous solvent like ether or isopropanol). Additionally, using an anti-solvent (a solvent in which the salt is insoluble, like ether or acetone) can help to "crash out" or precipitate the salt from the reaction mixture.[11]

Q7: What are "Heat Stable Salts" (HSS) and are they related to amine HCl salts?

A7: Heat Stable Salts (HSS) are a different concept, typically encountered in industrial amine treating processes for gas sweetening. HSS are formed when the amine solution reacts with strong acid anions (like formate, acetate, thiosulfate) present as contaminants in the gas stream.[12] These salts are "heat stable" because, unlike the salts formed with CO₂ or H₂S, they cannot be regenerated or broken down by the heat in the regeneration unit.[12] While an amine hydrochloride is a salt, the term HSS specifically refers to these undesirable, non-regenerable byproducts in industrial settings that can lead to corrosion and reduced efficiency.[12]

References
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta Chemistry website. [Link: Not a direct URL, but content is widely available on university chemistry sites about acid-base extraction.]
  • Krause, A., Jelińska, A., Cielecka-Piontek, J., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586915/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from Ningbo Inno Pharmchem website. [Link: https://www.inno-pharmchem.com/news/the-crucial-role-of-hydrochloride-salts-in-chemical-stability-a-look-at-s-3-amino-4-3-chlorophenyl-butyric-acid-hydrochloride-15949178.html]
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link: http://theses.gla.ac.uk/3070/]
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from bre.com. [Link: https://www.bre.
  • Meyers, T. (2018). Ways of crashing out amines. Reddit. [Link: https://www.reddit.com/r/chemistry/comments/8j4q5j/ways_of_crashing_out_amines/]
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
  • Reddit User Discussion. (2018). Ways of crashing out amines. r/chemistry. [Link: https://www.reddit.com/r/chemistry/comments/8j4q5j/ways_of_crashing_out_amines/]
  • Sciencemadness.org Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=4133]
  • Darabi, F. (2023). How can I neutralize aminehydrochlorides?. ResearchGate. [Link: https://www.researchgate.net/post/How_can_I_neutralize_aminehydrochlorides]
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link: https://theses.gla.ac.uk/3070/]
  • SUEZ Water Technologies & Solutions. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link: https://www.suezwatertechnologies.
  • Smith, B. C. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. Reddit. [Link: https://www.reddit.com/r/chemistry/comments/3i8y8q/why_are_organic_amines_often_more_stable_as_the/]
  • G. A. Eiceman, G. R. Vandegrift, & R. E. Sievers. (1987). The stability of amitriptyline hydrochloride in aqueous solution. ResearchGate. [Link: https://www.researchgate.net/publication/225797127_The_stability_of_amitriptyline_hydrochloride_in_aqueous_solution]
  • Reddit User Discussion. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry. [Link: https://www.reddit.com/r/chemistry/comments/3i8y8q/why_are_organic_amines_often_more_stable_as_the/]
  • Eiceman, G. A., Vandegrift, G. R., & Sievers, R. E. (1987). The decomposition of amitriptyline hydrochloride upon autoclaving in a buffered solution (pH 6.8). Journal of Pharmaceutical and Biomedical Analysis. [Link: https://www.researchgate.net/publication/225797127_The_stability_of_amitriptyline_hydrochloride_in_aqueous_solution]
  • Housheh, S. (2017). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link: https://www.researchgate.net/publication/320701046_Stability_of_drugs_and_medicines_Hydrolysis]
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link: https://www.sepscience.com/pharmaceuticals/analytical-techniques-in-stability-testing]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)butan-2-amine

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is curated from established synthetic methodologies and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

1-(4-Fluorophenyl)butan-2-amine is a key building block in the development of various pharmaceutical compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. However, the synthesis of this and other fluorinated amines can present unique challenges. This guide will explore common synthetic routes and provide solutions to frequently encountered problems.

Troubleshooting Common Synthetic Routes

The synthesis of 1-(4-Fluorophenyl)butan-2-amine is most commonly achieved through reductive amination of 1-(4-fluorophenyl)butan-2-one. Alternative methods such as the Leuckart reaction and the Gabriel synthesis offer distinct advantages and disadvantages. This section provides a comparative overview and troubleshooting for each method.

Method 1: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[1] For the synthesis of 1-(4-Fluorophenyl)butan-2-amine, this involves the reaction of 1-(4-fluorophenyl)butan-2-one with an amine source, typically ammonia, followed by reduction of the intermediate imine.

A 1-(4-Fluorophenyl)butan-2-one C Imine Formation A->C B Ammonia Source (e.g., NH4OAc, NH3 in MeOH) B->C E Reduction C->E D Reducing Agent (e.g., NaBH4, NaBH3CN, H2/Catalyst) D->E G Work-up & Purification E->G F 1-(4-Fluorophenyl)butan-2-amine G->F

Caption: Reductive amination workflow for 1-(4-Fluorophenyl)butan-2-amine synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete imine formation. 2. Reduction of the starting ketone. 3. Over-alkylation to secondary/tertiary amines.1. Ensure anhydrous conditions. Use a dehydrating agent like MgSO₄ or molecular sieves. Optimize pH to be mildly acidic (pH 5-6) to favor imine formation. 2. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) which are less likely to reduce the ketone.[1] If using NaBH₄, add it after confirming imine formation. 3. Use a large excess of the ammonia source.
Presence of Unreacted Ketone 1. Inefficient reduction. 2. Insufficient reducing agent.1. Ensure the reducing agent is active. For catalytic hydrogenation, check the catalyst activity. For hydride reagents, use fresh, unexpired batches. 2. Increase the molar equivalents of the reducing agent.
Formation of Secondary/Tertiary Amines The primary amine product is nucleophilic and can react with the starting ketone.Use a significant excess of the ammonia source to outcompete the primary amine product for reaction with the ketone.
Formation of Alcohol Byproduct Reduction of the starting ketone by the reducing agent.Use a milder reducing agent (NaBH₃CN or NaBH(OAc)₃). Add the reducing agent portion-wise at a low temperature.
  • To a solution of 1-(4-fluorophenyl)butan-2-one (1.0 eq) in methanol (10 volumes), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude amine by column chromatography or distillation.

Method 2: Leuckart Reaction

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[2] While it is a one-pot reaction, it often requires high temperatures, which can lead to the formation of by-products.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. High reaction temperatures leading to decomposition. 2. Incomplete reaction.1. Optimize the reaction temperature. Temperatures between 160-180 °C are often a good starting point.[3] 2. Increase the reaction time. Monitor the reaction progress to determine the optimal duration.
Formation of N-formyl Amide Byproduct The primary amine product reacts with formic acid.The N-formyl amide is an intermediate. Ensure complete hydrolysis by treating the reaction mixture with a strong acid (e.g., HCl) during work-up.
Complex Mixture of By-products High temperatures can lead to various side reactions.Consider using a lower reaction temperature for a longer duration. Purification by fractional distillation under reduced pressure may be necessary.
Formation of Heterocyclic Impurities Side reactions of intermediates at high temperatures.Optimize the ratio of ketone to ammonium formate/formic acid. Lowering the temperature may also suppress these side reactions.
  • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-fluorophenyl)butan-2-one (1.0 eq) and ammonium formate (5-10 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Add a 10% aqueous solution of hydrochloric acid and reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.

  • Cool the mixture and basify with a concentrated solution of sodium hydroxide until pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method 3: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, effectively avoiding the over-alkylation issues seen in other methods.[4] This multi-step process involves the synthesis of an N-alkylated phthalimide, followed by its cleavage to release the primary amine.

A Potassium Phthalimide C SN2 Reaction A->C B 1-(4-Fluorophenyl)-2-halobutane B->C D N-(1-(4-Fluorophenyl)butan-2-yl)phthalimide C->D F Cleavage D->F E Hydrazine (NH2NH2) E->F H Work-up & Purification F->H G 1-(4-Fluorophenyl)butan-2-amine H->G

Caption: Gabriel synthesis workflow for 1-(4-Fluorophenyl)butan-2-amine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Alkylation Step 1. Poor quality of the alkyl halide. 2. Steric hindrance.1. Ensure the starting 1-(4-fluorophenyl)-2-halobutane is pure. The bromo or iodo derivatives are generally more reactive. 2. This is a secondary halide, so the reaction may be slower than with primary halides. Increase the reaction time and/or temperature.
Incomplete Cleavage of Phthalimide Insufficient hydrazine or reaction time.Use a slight excess of hydrazine hydrate and ensure the reaction goes to completion by monitoring with TLC.
Difficult Purification The phthalhydrazide byproduct can be difficult to remove.After the cleavage reaction, acidify the mixture to precipitate the phthalhydrazide, which can then be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: My reductive amination yield is consistently low. What is the most likely cause?

A1: The most common culprits for low yields in reductive amination are incomplete imine formation and reduction of the starting ketone. To address this, ensure your reaction is anhydrous, as water can inhibit imine formation. Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) is highly recommended as it selectively reduces the imine in the presence of the ketone.[1] Also, maintaining a slightly acidic pH (around 5-6) can catalyze imine formation.

Q2: I am observing a significant amount of a secondary amine byproduct in my reductive amination. How can I prevent this?

A2: The formation of secondary amines is due to the primary amine product being more nucleophilic than ammonia and reacting with the remaining starting ketone. To minimize this, use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This will statistically favor the reaction of the ketone with ammonia over the product amine.

Q3: The Leuckart reaction is giving me a dark, tarry mixture that is difficult to purify. What can I do?

A3: The high temperatures required for the Leuckart reaction can often lead to the formation of polymeric and colored by-products.[3] To mitigate this, try running the reaction at the lower end of the recommended temperature range (e.g., 160 °C) for a longer period. Careful monitoring by TLC can help you determine when the starting material is consumed without excessive byproduct formation. Purification by vacuum distillation is often the most effective method for separating the desired amine from high-boiling impurities.

Q4: How can I effectively purify the final 1-(4-Fluorophenyl)butan-2-amine product?

A4: The purification method will depend on the scale and the impurities present. For small-scale purifications, column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol in dichloromethane with a small amount of triethylamine to prevent streaking) is effective. For larger scales, fractional distillation under reduced pressure is the preferred method. An acid-base extraction can also be employed during the work-up to remove neutral and acidic impurities.

Q5: Are there any specific safety precautions I should take when working with fluorinated compounds?

A5: While the fluorine atom in 1-(4-Fluorophenyl)butan-2-amine is generally stable, it is always good practice to handle all chemicals with care. Fluorinated organic compounds can have different toxicological profiles than their non-fluorinated analogs. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for the specific reagents you are using.

References

  • Fast High-Performance Liquid Chromatography Analysis of Phenethylamine Alkaloids in Citrus Natural Products on a Pentafluorophenylpropyl Stationary Phase. (2007). PubMed. Retrieved from [Link]

  • Transaminase reactions. (n.d.). Google Patents.
  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. (2025). ResearchGate. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link]

  • Common Organic Chemistry. (2013). WIPO Patent Application.
  • Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). NIH. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for the synthesis of substituted formylamines and substituted amines. (n.d.). Google Patents.
  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025). ResearchGate. Retrieved from [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (n.d.). ACS Publications. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Protein kinase B inhibitors. (n.d.). Google Patents.
  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. (2009). PubMed. Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]

  • A PROCESS FOR PREPARATION OF 4-FLUORO-α-[2-METHYL-L-OXOPROPYL]-γ-OXO-N-β-DIPHENYLBENZENE BUTANE AMIDE. (n.d.). Google Patents.
  • Reductive amination of carbonyl compounds with NaBH 4 catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

"preventing degradation of 1-(4-Fluorophenyl)butan-2-amine during analysis"

Welcome to the technical support guide for the analysis of 1-(4-Fluorophenyl)butan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-(4-Fluorophenyl)butan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this primary amine, ensuring data integrity and preventing analyte degradation. This guide combines foundational chemical principles with practical, field-proven methodologies to create robust analytical workflows.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you may encounter during the analysis of 1-(4-Fluorophenyl)butan-2-amine. Each issue is followed by an in-depth explanation of the root causes and a step-by-step protocol for resolution.

Issue 1: I'm seeing poor peak shape (tailing) and inconsistent retention times in my HPLC analysis.

Root Cause Analysis:

This is a classic symptom of interactions between a basic analyte and the analytical system. As a primary amine, 1-(4-Fluorophenyl)butan-2-amine is basic and prone to several undesirable interactions:

  • Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Residual, acidic silanol groups (Si-OH) on the silica surface can form strong ionic bonds with the protonated amine, causing the analyte to "stick" to the column. This leads to peak tailing and can cause retention time to shift as the column's active sites become saturated or change over time.

  • Adsorption to Surfaces: Beyond the column, the analyte can adsorb to any active surface it contacts, including glass autosampler vials, frits, and stainless steel tubing.[1][2] Basic compounds are known to adsorb to glass containers through both ionic and hydrophobic interactions.[1]

Troubleshooting Protocol:

  • Mobile Phase Modification (The First Line of Defense):

    • Step 1: Adjust pH. Ensure your mobile phase pH is well below the pKa of the amine (typically estimated to be around 9-10). A pH of 2.5-3.5 will ensure the amine is consistently protonated (BH+) and the silanol groups are suppressed (Si-OH), minimizing ionic interactions. A low pH is an effective way to prevent the dissociation of silanol groups.[1]

    • Step 2: Add a Competing Base. Introduce a small amount of a competing base, like triethylamine (TEA) or another amine additive, at a concentration of 0.1-0.5% to your mobile phase. These additives will preferentially bind to the active silanol sites, effectively "shielding" your analyte from these interactions.

    • Step 3: Use an Appropriate Buffer. Employ a buffer system (e.g., phosphate or formate) to maintain a stable pH throughout the gradient and prevent shifts in retention time.

  • Hardware & Consumables Optimization:

    • Step 1: Select the Right Column. Use a column specifically designed for basic compounds. These often feature "end-capping" technology, where residual silanols are chemically deactivated, or are based on hybrid silica particles that are more resistant to high pH conditions.

    • Step 2: Use Low-Adsorption Vials. Switch from standard glass vials to silanized or polymer-based (e.g., polypropylene) low-adsorption vials.[2][3] Silanization creates an inert, non-polar barrier that prevents the amine from binding to the vial wall.[3]

    • Step 3: Consider a Bio-inert System. If problems persist, especially at low concentrations, consider using an LC system with bio-inert components (e.g., PEEK tubing) to minimize analyte contact with metal surfaces, which can also be a source of adsorption.[4]

G cluster_0 Troubleshooting Poor Peak Shape for a Basic Amine problem Poor Peak Shape (Tailing, RT Shifts) cause1 Primary Cause: Silanol Interactions problem->cause1 cause2 Secondary Cause: Surface Adsorption problem->cause2 solution1 Solution Set 1: Mobile Phase Optimization cause1->solution1 solution2 Solution Set 2: Hardware & Consumables cause2->solution2 step1a Adjust pH (2.5-3.5) solution1->step1a step1b Add Competing Base (e.g., TEA) solution1->step1b step1c Use Buffer (e.g., Formate) solution1->step1c step2a Use End-Capped or Hybrid Column solution2->step2a step2b Use Low-Adsorption (Silanized) Vials solution2->step2b step2c Consider Bio-Inert LC System solution2->step2c

Fig 1. Decision tree for troubleshooting poor peak shape.
Issue 2: My analyte response is decreasing over time, or I'm seeing extra peaks appearing in my chromatogram.

Root Cause Analysis:

This is indicative of analyte degradation. Primary amines like 1-(4-Fluorophenyl)butan-2-amine are susceptible to two primary degradation pathways in an analytical setting:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions that can catalyze the reaction.[5] This can lead to the formation of corresponding oxides or other degradation products, reducing the parent analyte concentration and potentially creating new chromatographic peaks.[5][6]

  • Reaction with Carbonyls (Schiff Base Formation): Primary amines can react with aldehydes and ketones to form imines (Schiff bases).[7] This is a significant risk if using solvents like acetone for sample preparation or if your mobile phase solvents (e.g., isopropanol) have degraded to contain ketone impurities.[7] This reaction consumes the parent analyte and will generate a new peak for the resulting imine.

Preventative & Corrective Protocol:

  • Sample Preparation and Handling:

    • Step 1: Use Fresh Solvents. Always use high-purity, HPLC or LC-MS grade solvents. Avoid using acetone or solvents prone to forming carbonyl impurities.

    • Step 2: Minimize Air and Light Exposure. Prepare samples immediately before analysis.[8] If samples must be stored in an autosampler, use amber vials to protect against light and ensure caps are sealed properly to minimize air exposure.[9]

    • Step 3: Control Temperature. Store stock solutions and samples at reduced temperatures (2-8°C or -20°C) to slow down degradation kinetics.[10] However, always allow samples to reach room temperature before injection to avoid viscosity and pressure issues.

    • Step 4: Consider an Antioxidant. If oxidative degradation is strongly suspected, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) to the sample diluent can be investigated, but must be validated to ensure it does not interfere with the analysis.

  • Systematic Investigation of Extra Peaks:

    • Step 1: Blank Injections. Inject a solvent blank that has gone through the entire sample preparation process. If the extra peaks are present, the contamination is in your solvent or vials.

    • Step 2: Re-prepare Fresh. Prepare a new sample from a fresh stock solution using fresh solvents and a new vial.[8] If the extra peaks disappear, the issue was degradation in the original sample.

    • Step 3: Mass Spectrometry Confirmation. If using LC-MS, analyze the mass-to-charge ratio (m/z) of the extra peaks. An increase of +16 Da may suggest oxidation. A mass corresponding to the analyte plus the mass of a carbonyl solvent minus water (18 Da) would strongly suggest Schiff base formation.

Fig 2. Key degradation pathways for the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 1-(4-Fluorophenyl)butan-2-amine?

A: To ensure long-term stability, stock solutions should be stored under the conditions summarized in the table below. The primary goals are to minimize exposure to oxygen, light, and reactive contaminants.

ParameterRecommendationRationale
Temperature ≤ -20°C (Frozen)Drastically slows chemical and oxidative degradation kinetics.
Solvent Anhydrous, aprotic solvent (e.g., Acetonitrile, DMSO)Minimizes water content and potential for pH-related degradation. Avoids reactive protic solvents.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the headspace, directly preventing oxidative degradation.[5]
Container Amber, silanized glass vial with PTFE-lined capProtects from light-induced degradation and prevents adsorption to the glass surface.[2][9]

Q2: Can I use a standard borosilicate glass vial for my analysis?

A: While possible for high-concentration samples, it is strongly discouraged, especially for trace analysis or when high accuracy is required. Standard glass surfaces have active silanol sites that can adsorb basic amines like this analyte, leading to analyte loss, poor recovery, and inconsistent results.[1][2] Using silanized (deactivated) glass vials or polypropylene vials is a best practice to ensure an inert surface and prevent this issue.[2][3]

Q3: My method requires a high pH mobile phase. How can I prevent column degradation?

A: Standard silica-based columns are not stable above a pH of ~7.5. Using a high pH mobile phase will dissolve the silica backbone, leading to rapid column degradation, loss of stationary phase, and catastrophic failure of the separation. If a high pH is necessary to achieve the desired retention or selectivity, you must use a column specifically designed for these conditions. Look for columns with hybrid-particle technology or polymer-based stationary phases that are stable up to pH 11 or 12.

Q4: I am using LC-MS. Are there any specific considerations for this analyte?

A: Yes. As a primary amine, 1-(4-Fluorophenyl)butan-2-amine will ionize very efficiently in positive ion mode electrospray ionization (ESI+), typically as the protonated molecule [M+H]+.

  • Ion Suppression: Be mindful of ion suppression from mobile phase additives. While TEA is excellent for chromatography, it is a strong base and can suppress the ionization of your analyte in the MS source. If you need a mobile phase modifier, consider using formic acid or ammonium formate, which are volatile and generally more MS-friendly.

  • Source Cleanliness: Basic compounds can accumulate in the ion source over time. Regular cleaning of the ion source is recommended to maintain sensitivity and prevent high background noise.[11]

  • Fragmentation: When developing an MS/MS method (e.g., for a triple quadrupole instrument), expect characteristic fragmentation patterns for phenylethylamine-type structures.[12] Common losses may include the butanamine side chain.

References

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • Shimadzu. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LCGC International. (n.d.). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of -Phenylethylamine in Judicial Samples. Retrieved from [Link]

  • Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

  • Aijiren. (2023). Common problems and solutions when using chromatography vials. Retrieved from [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Retrieved from [Link]

  • SpringerLink. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Mastelf. (n.d.). Say Goodbye to Disappearing Peaks: Use Low Adsorption Vials. Retrieved from [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LCGC International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Comprehensive Guide to HPLC Vials & Caps. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of Fluorinated Psychoactive Compounds

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of fluorinated psychoactive compounds. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of fluorinated psychoactive compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and reliability of your analytical data.

Introduction to Matrix Effects in the Analysis of Fluorinated Psychoactive Substances

The increasing prevalence of fluorinated motifs in novel psychoactive substances (NPS) and pharmaceutical compounds presents unique analytical challenges.[1][2] Fluorine's high electronegativity can significantly alter a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability.[3] While these modifications are often desirable from a pharmacological perspective, they can introduce complexities in their quantitative analysis by LC-MS/MS.

Matrix effects are a primary source of variability and inaccuracy in LC-MS/MS assays.[4][5][6] They arise from co-eluting endogenous or exogenous components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4][6][7] This phenomenon can severely compromise the method's sensitivity, accuracy, and reproducibility.[7]

This guide provides a structured approach to understanding, diagnosing, and mitigating matrix effects specific to the analysis of fluorinated psychoactive compounds in complex biological matrices such as plasma, urine, and oral fluid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your LC-MS/MS analysis, linking them to potential causes related to matrix effects and providing step-by-step solutions.

Issue 1: Poor Sensitivity and Low Analyte Response

Symptoms:

  • The signal-to-noise ratio for your fluorinated analyte is consistently low, even at moderate concentrations.

  • You are unable to reach the desired lower limit of quantitation (LLOQ).

  • The peak area of your analyte is significantly smaller in matrix samples compared to a pure solvent standard.

Potential Cause: Ion Suppression

Ion suppression is the most common manifestation of matrix effects, where co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[4][5][8] In the context of fluorinated psychoactive compounds, which are often analyzed in biological fluids, phospholipids are a major culprit.[9]

Troubleshooting Workflow:

cluster_0 Problem: Poor Sensitivity cluster_1 Diagnosis cluster_2 Solutions Low Signal-to-Noise Low Signal-to-Noise Post-Column Infusion Post-Column Infusion Low Signal-to-Noise->Post-Column Infusion High LLOQ High LLOQ Matrix Factor Calculation Matrix Factor Calculation High LLOQ->Matrix Factor Calculation Optimize Sample Prep Optimize Sample Prep Post-Column Infusion->Optimize Sample Prep Identify suppression zone Matrix Factor Calculation->Optimize Sample Prep Quantify suppression Chromatographic Separation Chromatographic Separation Optimize Sample Prep->Chromatographic Separation If suppression persists Modify MS Source Parameters Modify MS Source Parameters Chromatographic Separation->Modify MS Source Parameters Fine-tuning

Caption: Troubleshooting workflow for poor sensitivity due to ion suppression.

Detailed Solutions:

  • Diagnose the Matrix Effect:

    • Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram.

      • Protocol:

        • Infuse a standard solution of your fluorinated analyte at a constant flow rate into the LC eluent stream after the analytical column.

        • Inject a blank, extracted matrix sample.

        • Monitor the analyte's signal. A dip in the baseline indicates a region of ion suppression.

    • Quantitative Matrix Factor (MF) Assessment:

      • Protocol:

        • Prepare your analyte at a known concentration in a pure solvent (A).

        • Extract a blank matrix sample and then spike the analyte into the final extract at the same concentration (B).

        • Calculate the Matrix Factor: MF = (Peak Area in B) / (Peak Area in A).

        • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.[10]

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for removing phospholipids and other interferences.[10][11] Consider using a mixed-mode or polymeric SPE sorbent that can provide multiple retention mechanisms for better cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can be effective, but the choice of extraction solvent is critical. The polarity of fluorinated psychoactive compounds can vary, so screen a range of solvents (e.g., methyl tert-butyl ether, ethyl acetate, hexane/isoamyl alcohol) to find the optimal one for your analyte while minimizing the co-extraction of matrix components.

    • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major source of ion suppression in plasma and serum samples.[9]

  • Enhance Chromatographic Separation:

    • Use a Fluorinated Stationary Phase: C18 columns are common, but for fluorinated analytes, a column with a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer alternative selectivity and may better separate your analyte from co-eluting matrix interferences.[12][13]

    • Gradient Optimization: A longer, shallower gradient can improve the resolution between your analyte and interfering peaks.

    • Mobile Phase Modifiers: While effective for chromatography, be aware that some ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression in ESI-MS.[8][14] If possible, use formic acid or ammonium formate as mobile phase additives.

Issue 2: Inconsistent and Irreproducible Results

Symptoms:

  • Poor precision in quality control (QC) samples.

  • Significant variability in analyte response between different sample lots or patient samples.

  • Calibration curves fail to meet acceptance criteria for linearity and accuracy.

Potential Cause: Differential Matrix Effects

The composition of biological matrices can vary significantly from one individual to another, leading to different degrees of ion suppression or enhancement for the same analyte concentration.[5]

Troubleshooting Workflow:

cluster_0 Problem: Inconsistent Results cluster_1 Diagnosis cluster_2 Solutions Poor QC Precision Poor QC Precision Analyze Multiple Matrix Lots Analyze Multiple Matrix Lots Poor QC Precision->Analyze Multiple Matrix Lots Calibration Curve Failure Calibration Curve Failure Calibration Curve Failure->Analyze Multiple Matrix Lots Stable Isotope-Labeled IS Stable Isotope-Labeled IS Analyze Multiple Matrix Lots->Stable Isotope-Labeled IS Best practice Matrix-Matched Calibrants Matrix-Matched Calibrants Analyze Multiple Matrix Lots->Matrix-Matched Calibrants Alternative Stable Isotope-Labeled IS->Matrix-Matched Calibrants If SIL-IS unavailable Standard Addition Standard Addition Matrix-Matched Calibrants->Standard Addition For individual samples

Caption: Troubleshooting workflow for inconsistent results due to differential matrix effects.

Detailed Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[6]

    • Principle: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects is normalized.

    • Best Practice: The SIL-IS should be added to the samples as early as possible in the sample preparation workflow to account for variability in both extraction recovery and ionization.

  • Use Matrix-Matched Calibrants:

    • Principle: Prepare your calibration standards in the same biological matrix as your unknown samples. This ensures that the calibrants and samples experience similar matrix effects.

    • Protocol:

      • Obtain a large pool of blank matrix (e.g., plasma, urine) that is free of the analyte.

      • Spike the analyte into this matrix at various concentrations to create your calibration curve.

      • Process the calibrants and unknown samples using the exact same procedure.

  • Method of Standard Addition:

    • When to Use: This method is useful when a blank matrix is unavailable or when dealing with a very limited number of highly variable samples.

    • Protocol:

      • Divide each unknown sample into several aliquots.

      • Spike known, increasing amounts of the analyte into each aliquot except for one (which remains the unspiked sample).

      • Analyze all aliquots and plot the instrument response versus the concentration of the added analyte.

      • The absolute value of the x-intercept of the resulting linear regression line gives the concentration of the analyte in the original unspiked sample.

Frequently Asked Questions (FAQs)

Q1: Can the fluorine atoms in my analyte cause ion suppression themselves?

A: While the fluorine atoms themselves don't directly cause suppression in the same way as, for example, high salt concentrations, they can influence the molecule's properties in ways that affect its susceptibility to matrix effects. The high electronegativity of fluorine can alter the pKa of nearby functional groups, affecting the analyte's ionization efficiency in the ESI source. Additionally, fluorination can increase a molecule's hydrophobicity, potentially leading to stronger interactions with certain matrix components or chromatographic stationary phases.[3]

Q2: I'm seeing a gradual decrease in sensitivity over a batch of samples. Is this a matrix effect?

A: This could be a cumulative matrix effect. If your sample preparation is not sufficiently removing matrix components, they can build up on the analytical column and in the ion source.[15] This leads to a progressive worsening of ion suppression as the analytical run proceeds.

  • Solution:

    • Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components.

    • Regularly clean the ion source as part of your instrument maintenance protocol.[15]

    • Improve your sample cleanup procedure to reduce the amount of matrix being introduced to the system.

Q3: Are there specific types of biological matrices that are more problematic for fluorinated psychoactive compounds?

A: In general, matrices with high lipid and protein content, such as plasma, serum, and whole blood, are more challenging due to the prevalence of phospholipids and other potential interferences.[9][10] Urine can also be problematic due to high salt content and variability in pH and metabolite concentrations. Oral fluid is generally considered a "cleaner" matrix but can still contain interfering substances. The choice of the most appropriate sample preparation technique will depend on the specific matrix.

Q4: How do I choose between ESI and APCI for the analysis of fluorinated psychoactive compounds?

A: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][16] This is because ESI is a liquid-phase ionization technique where competition for charge and surface activity in the evaporating droplets is high. APCI, being a gas-phase ionization technique, is less affected by non-volatile matrix components. However, ESI is often more suitable for a wider range of compounds. If you are experiencing severe and intractable ion suppression with ESI, it may be worthwhile to evaluate APCI for your specific fluorinated analyte.

Q5: What are the regulatory expectations regarding the evaluation of matrix effects?

A: Regulatory bodies such as the FDA and EMA have clear guidelines on the validation of bioanalytical methods, which include a thorough assessment of matrix effects. Typically, this involves demonstrating that the method is not impacted by the variability between different sources of the biological matrix. This is usually done by preparing QCs in at least six different individual lots of the matrix and ensuring that the precision and accuracy meet the acceptance criteria.

Data Summary Table

Mitigation StrategyPrincipleAdvantagesDisadvantages
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-eluting standard that experiences the same matrix effects as the analyte, allowing for normalization.Highly effective for correcting variability; considered the "gold standard".Can be expensive and may not be commercially available for all analytes.
Matrix-Matched Calibration Calibrants and samples are prepared in the same matrix, ensuring similar matrix effects.Effective at compensating for consistent matrix effects.Requires a large volume of analyte-free blank matrix; does not account for inter-individual variability.
Dilution Reduces the concentration of both the analyte and interfering matrix components.Simple and can be effective if the analyte concentration is high enough.Reduces sensitivity; may not be feasible for trace-level analysis.
Solid-Phase Extraction (SPE) Selectively isolates the analyte from the matrix using a solid sorbent.Can provide very clean extracts and reduce matrix effects significantly.Can be more time-consuming and requires method development.
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible solvent, leaving interferences behind.Can be effective for removing certain types of interferences.Solvent selection is critical; can be labor-intensive.
Chromatographic Separation Separates the analyte from co-eluting matrix components.Can eliminate the source of the matrix effect.May require longer run times; finding a suitable column and mobile phase can be challenging.

References

  • Exploring Approaches for Accelerated Mass Spectrometric Detection of Fluorochemicals from Aqueous Solutions Using Indirect, Adsorbent. ACS Publications. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]

  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI. [Link]

  • Sample preparation strategies for the determination of psychoactive substances in biological fluids. ResearchGate. [Link]

  • (PDF) Alternative matrices in forensic toxicology: a critical review. ResearchGate. [Link]

  • Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. PubMed. [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. PubMed. [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Alternative matrices in forensic toxicology: a critical review. PMC - NIH. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry?. ResearchGate. [Link]

  • Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. ResearchGate. [Link]

  • Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. ResearchGate. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]

  • Characterization of new psychoactive substances using high resolution mass spectrometry structural assignment software. Shimadzu. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography Analysis of Drugs of Forensic Interest. Taylor & Francis eBooks. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Pitfalls in LC-MS(-MS) Analysis. gtfch.org. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in GC-MS of Amphetamine Derivatives

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine-type substances. This guide is designed for researchers, analytical scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine-type substances. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges with these compounds. Here, we will address the common issue of poor peak shape, particularly peak tailing, in a practical, question-and-answer format. Our focus is on explaining the root causes and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do my amphetamine peaks look so poor? I'm seeing significant tailing.

Answer: This is the most common issue when analyzing amphetamine derivatives without the proper precautions. The root cause is chemical in nature.

  • The Problem of Active Sites: Amphetamines are basic compounds due to their primary or secondary amine groups. These amine groups are highly prone to forming strong secondary interactions (like hydrogen bonding) with "active sites" within the GC system.[1] These active sites are primarily exposed silanol groups (Si-OH) on the surfaces of untreated glass liners, column cuts, and even within the stationary phase of the column itself.[2][3]

  • Mechanism of Tailing: When an amphetamine molecule interacts with an active site, its journey through the column is momentarily delayed. Because some molecules in the analyte band are delayed while others are not, the peak becomes asymmetrically broadened, with a distinct "tail."[4][5] This distortion can severely impact the accuracy of peak integration and reduce the resolution between closely eluting compounds.

To diagnose if the issue is chemical activity or a physical problem (like poor column installation), you can inject a non-polar hydrocarbon standard (e.g., heptadecane). If the hydrocarbon peak is sharp and symmetrical, but your amphetamine peaks tail, the problem is almost certainly active sites in your system.[1]

Q2: What is the single most effective way to improve the peak shape of amphetamines?

Answer: Without a doubt, derivatization .

GC-MS analysis of amphetamines without derivatization rarely yields satisfactory chromatographic behavior.[6] Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.

  • How it Works: The process involves masking the active amine group with another chemical group.[6] This transformation achieves two critical goals:

    • Reduces Polarity: It eliminates the potential for hydrogen bonding with active sites, leading to sharp, symmetrical peaks.

    • Increases Volatility: It often improves the thermal stability and volatility of the compound, allowing it to move through the GC column more efficiently at lower temperatures.

  • Improved Mass Spectra: Derivatization also produces unique, higher molecular weight fragments in the mass spectrometer, which is highly beneficial for compound identification and quantification, especially in complex matrices.[7][8]

The diagram below illustrates the basic principle of derivatizing an amphetamine molecule with Trifluoroacetic Anhydride (TFAA), a common acylation reagent.

G cluster_reactants Reactants cluster_products Products Amphetamine Amphetamine (Active -NH2 group) Reaction + Amphetamine->Reaction TFAA Trifluoroacetic Anhydride (TFAA) (Derivatizing Agent) TFAA->Reaction DerivatizedAmphetamine TFA-Amphetamine (Masked, Non-polar) Byproduct Trifluoroacetic Acid (Byproduct) Reaction->DerivatizedAmphetamine Acylation Reaction Reaction->Byproduct caption Figure 1. Derivatization of Amphetamine with TFAA.

Figure 1. Derivatization of Amphetamine with TFAA.
Q3: Which derivatization reagent should I use, and how do I perform the reaction?

Answer: The choice of reagent depends on your specific analytes and laboratory setup. Fluorinated anhydrides are the most popular and effective choices for amphetamines.[6]

ReagentFull NameProsCons
TFAA Trifluoroacetic AnhydrideHighly reactive, volatile byproducts are easily removed.Can be harsh on columns over time.[7]
PFPA Pentafluoropropionic AnhydrideOften provides excellent sensitivity and robust derivatives.[9]Less volatile byproducts than TFAA.
HFBA Heptafluorobutyric AnhydrideCreates higher mass derivatives, useful for shifting peaks away from matrix interference.Can be less reactive than TFAA or PFPA.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideA silylating agent that is also very effective for amphetamines, forming stable derivatives.[8][10]Moisture sensitive; byproducts can sometimes interfere.
Protocol: Standard Derivatization with PFPA

This protocol is a general guideline adapted from established methods.[11] Always optimize for your specific application and matrix.

Materials:

  • Dried sample extract or standard solution in a vial.

  • Pentafluoropropionic Anhydride (PFPA).

  • Toluene and Acetonitrile (High Purity).

  • Ethyl Acetate (GC Grade).

  • Heating block or oven.

  • Nitrogen evaporator.

Procedure:

  • Evaporation: If your sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen at <60°C.

  • Reconstitution: Add 50 µL of a Toluene:Acetonitrile (95:5 v/v) solution to the dried residue. Vortex briefly.

  • Reagent Addition: Add 50 µL of PFPA to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 20-30 minutes.[6][11]

  • Final Evaporation: After cooling, evaporate the mixture to dryness again under a gentle stream of nitrogen to remove excess reagent and byproducts.

  • Final Reconstitution: Reconstitute the derivatized sample in an appropriate volume (e.g., 30-100 µL) of ethyl acetate.

  • Injection: The sample is now ready for GC-MS analysis. Inject 1 µL.

Q4: I've derivatized my sample, but I still see some peak tailing. What's next?

Answer: If derivatization alone doesn't solve the problem, you need to systematically troubleshoot your GC system's "flow path." This involves examining every component the sample touches from the injector to the detector.

The flowchart below provides a logical sequence for troubleshooting these issues.

G cluster_inlet Inlet System cluster_column GC Column cluster_method Method Parameters start Poor Peak Shape Observed liner Q: Is the liner deactivated and clean? A: Replace with a new, high-quality, deactivated liner, preferably with deactivated glass wool. start->liner septum Q: Is the septum old or cored? A: Replace the septum. Septum fragments can create active sites. liner->septum If problem persists end_node Symmetrical Peaks Achieved liner->end_node Problem Solved temp Q: Is the inlet temperature correct? A: Too low temp can cause slow vaporization. Typical: 250°C. septum->temp If problem persists septum->end_node Problem Solved install Q: Is the column installed correctly? A: Ensure a clean, square cut and correct installation depth. A poor cut creates active sites. temp->install If problem persists temp->end_node Problem Solved contamination Q: Is the front of the column contaminated? A: Trim 10-20 cm from the column inlet. This removes non-volatile residues and active sites. install->contamination If problem persists install->end_node Problem Solved column_choice Q: Is it the right column? A: Use a column designed for inertness, like a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), which is robust against derivatization reagents. contamination->column_choice If problem persists contamination->end_node Problem Solved overload Q: Is the column overloaded? A: Reduce injection volume or sample concentration. Overloading causes peak fronting, but can sometimes be mistaken for tailing. column_choice->overload If problem persists column_choice->end_node Problem Solved overload->end_node Problem Solved

Figure 2. Troubleshooting Flowchart for Peak Tailing.

Key Troubleshooting Steps in Detail:

  • GC Inlet Liner: This is a critical point of contact. Standard glass liners are covered in active silanol groups.

    • Solution: Always use a high-quality, deactivated liner. For active compounds like amphetamines, liners with deactivated glass wool are highly recommended as they promote better sample vaporization and trap non-volatile matrix components, protecting the column.[12][13] Agilent's Ultra Inert liners with wool, for example, have been shown to provide excellent inertness for basic drug analysis.[12]

  • Column Installation and Maintenance:

    • Column Cut: A poor, jagged column cut creates a significant surface area of active sites right at the column entrance.[2] Always use a ceramic scoring wafer to make a clean, square cut and inspect it with a magnifier.[14]

    • Column Contamination: The first few centimeters of the GC column can accumulate non-volatile residues from sample injections, which become active sites.[5]

    • Solution: Trim 10-20 cm from the front of the column. This is often a quick and effective way to restore performance.[2][14]

  • Column Selection:

    • Solution: While derivatization reduces the demands on the column, using a highly inert column is still best practice. Columns with arylene-stabilized phases (like the Restek Rxi-5Sil MS) are specifically designed to be more robust and less susceptible to damage from harsh derivatization reagents, resulting in longer lifetimes and better performance.[7]

Summary of Key Recommendations
Problem AreaPriorityRecommended ActionRationale
Analyte Chemistry High Derivatize the sample using an appropriate reagent like PFPA, TFAA, or MSTFA.Masks the polar amine group, reducing interaction with active sites and improving volatility.[6]
GC Inlet High Use a deactivated liner with deactivated glass wool. Provides an inert surface for vaporization and protects the column from matrix components.[12]
GC Column Medium Perform inlet maintenance: trim 10-20 cm from the front of the column.Removes accumulated non-volatile residues and active sites that cause peak tailing.[2][3]
GC Column Medium Ensure a clean, square column cut and proper installation depth.A poor cut is a major source of activity and can disrupt the flow path, causing peak distortion.[2][5]
Method Low Check for column overload. Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[2]

By systematically addressing these chemical and physical factors, from derivatization through the entire GC flow path, you can effectively eliminate poor peak shape and achieve robust, reliable results for your amphetamine derivative analyses.

References
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • ResearchGate. (2020). What are the reasons for peak tailing or peak fronting in GC-MS?. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. YouTube. Retrieved from [Link]

  • Shokry, E., & El-Kholy, R. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 427-435. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Optimizing QuickProbe GC-MS for amphetamine-type substances. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402. Retrieved from [Link]

  • Georgieva, N. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2). Retrieved from [Link]

  • Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

  • ResearchGate. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Jurado, C., et al. (2000). Rapid Analysis of Amphetamine, Methamphetamine, MDA, and MDMA in Urine Using Solid-Phase Microextraction, Direct On-Fiber Derivatization, and Analysis by GC-MS. Journal of Analytical Toxicology, 24(1), 11-16. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Retrieved from [Link]

  • Ucci, A. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Application of Agilent Ultra Inert Liners with Wool for the Analysis of Active Analytes by GC/MS and GC/MS/MS. Retrieved from [Link]

Sources

Optimization

"solubility problems of amine hydrochloride salts in organic solvents"

Technical Support Center: Amine Hydrochloride Salts A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents Welcome to the Technical Support Center. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Hydrochloride Salts

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with amine hydrochloride (HCl) salts in organic solvents. As ionic compounds, these salts present unique challenges compared to their neutral (freebase) counterparts, often leading to stalled reactions, poor yields, and purification difficulties. This resource provides in-depth troubleshooting workflows, answers to frequently asked questions, and validated protocols to help you navigate these common experimental hurdles.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems in a question-and-answer format, providing a logical sequence of steps to resolve solubility issues.

Scenario 1: My amine HCl salt is insoluble in my desired aprotic reaction solvent (e.g., DCM, THF, Ethyl Acetate). What should I do?

This is the most common challenge. Direct dissolution is often impossible because the high lattice energy of the salt cannot be overcome by the solvation energy provided by non-polar or weakly polar solvents.[1][2]

Initial Steps: Physical Dissolution Aids

Before modifying the chemistry, attempt to aid dissolution with physical methods.[3]

  • Sonication: Use an ultrasonic bath to break down solid aggregates and increase the surface area of the solute.[3]

  • Vigorous Stirring & Gentle Warming: Increase the kinetic energy of the system. However, avoid excessive heat, which can degrade sensitive molecules.[3]

If these methods fail, proceed to chemical modification.

Primary Chemical Strategy: In-Situ Free-Basing

The most effective strategy is to convert the highly polar salt into its less polar free amine form directly within the reaction flask.[3] The free amine is significantly more soluble in a wide range of organic solvents.[3][4]

  • Action: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the suspension of the amine HCl salt in your chosen solvent.

  • Stoichiometry: Use at least 1.05 to 1.2 equivalents of the tertiary base. The excess ensures complete neutralization.

  • Mechanism: The added base deprotonates the ammonium cation, generating the neutral free amine and a new, often insoluble, ammonium salt (e.g., triethylammonium chloride).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} idot Caption: Workflow for in-situ free-basing of an amine HCl salt.

Scenario 2: I tried in-situ free-basing, but my reaction is still sluggish or incomplete. What's the problem?

The formation of the tertiary amine hydrochloride salt (e.g., TEA·HCl) as a byproduct can sometimes interfere with the reaction or coat the surface of other reagents.

Troubleshooting Steps:

  • Isolate the Free Amine First: Instead of in-situ neutralization, perform a separate acid-base extraction.

    • Dissolve the amine HCl salt in water or a dilute aqueous base (like 10% sodium bicarbonate solution).[5]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). The free amine will move into the organic layer.[5][6]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the pure, neutral free amine.[6]

    • This isolated free amine can now be dissolved in the desired reaction solvent without any salt byproducts present.

  • Consider a Co-Solvent System: If isolating the free amine is not practical, adding a small amount of a polar co-solvent can help.

    • Action: To your suspension in a solvent like DCM or THF, add a small volume (e.g., 5-10% v/v) of a more polar solvent like methanol (MeOH) or dimethylformamide (DMF).[3]

    • Rationale: The polar co-solvent can help to solvate the ionic species, including the amine salt itself and any salt byproducts, potentially increasing their solubility and preventing them from inhibiting the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Why are amine hydrochloride salts so poorly soluble in common organic solvents?

Amine HCl salts are ionic compounds with a crystal lattice structure.[7] Their solubility is governed by the balance between two key energy terms:

  • Lattice Energy: The energy required to break apart the ionic crystal lattice into gaseous ions. This is a significant energy barrier for stable salts.[1][8][9]

  • Solvation Energy: The energy released when solvent molecules surround and stabilize the individual ions.[8][10]

In non-polar or weakly polar organic solvents like dichloromethane (DCM) or diethyl ether, the solvation energy released is insufficient to overcome the high lattice energy of the salt.[1][2][4] Polar solvents like water, methanol, and ethanol are much better at solvating ions, hence the higher solubility in these solvents.[3][11]

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, fontname="Arial", fontsize=10];

} idot Caption: Energy balance determining the solubility of an ionic salt.

Q2: Can I use a stronger, non-nucleophilic base like DBU for the free-basing?

While possible, it is generally not recommended for this purpose. Stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) can cause side reactions, especially if your molecule contains other sensitive functional groups (e.g., esters, which could be hydrolyzed or transesterified). Triethylamine (pKa of conjugate acid ~10.7) and DIPEA (pKa of conjugate acid ~11) are sufficiently basic to deprotonate the ammonium salt (typical pKa ~9-10) without being overly reactive.

Q3: How does the structure of the amine affect the salt's solubility?

The organic part of the molecule plays a significant role. If the amine has long, non-polar alkyl or aryl chains, its hydrochloride salt may exhibit slightly better solubility in less polar organic solvents compared to a salt with a small organic component.[4] However, the ionic nature of the ammonium hydrochloride group usually dominates, making poor solubility a common feature regardless of the R-group.

Q4: Are there alternatives to converting the salt to the freebase?

In some cases, you can use a phase-transfer catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the chloride anion into the organic phase, which in turn helps to draw the ammonium cation into the solution as an ion pair. This is a more specialized technique and is most useful when both the amine salt and the other reactant have very low solubility in the organic phase.[12]

Data & Protocols

Table 1: Qualitative Solubility of a Typical Amine HCl Salt

This table provides a general guide for the solubility of a model aliphatic amine hydrochloride salt (e.g., Cyclohexylamine HCl) in common laboratory solvents. Actual solubility will vary based on the specific structure.

SolventPolarity IndexDielectric Constant (20°C)Typical SolubilityRationale
Hexane0.11.9InsolubleNon-polar; cannot overcome lattice energy.
Toluene2.42.4InsolubleLow polarity; insufficient solvation energy.
Diethyl Ether2.84.3Very Sparingly SolubleLow polarity; minimal interaction with ions.
Ethyl Acetate4.46.0Sparingly SolubleModerate polarity; can sometimes be used for precipitating salts.[13]
Dichloromethane (DCM)3.19.1Sparingly SolubleHigher dielectric constant helps, but still poor for many salts.
Tetrahydrofuran (THF)4.07.5Sparingly to Moderately SolubleCan sometimes dissolve salts, especially with co-solvents.
Acetonitrile (ACN)5.837.5Moderately SolubleHigh dielectric constant aids ion separation.
Dimethylformamide (DMF)6.436.7SolubleHighly polar aprotic solvent; excellent for dissolving salts.[3]
Methanol (MeOH)5.132.7SolublePolar protic solvent; solvates ions effectively via H-bonding.[3]
Water10.280.1Very SolubleThe benchmark polar protic solvent for ionic compounds.[7][11]
Experimental Protocol: Isolation of a Free Amine from its HCl Salt

This protocol describes a standard laboratory procedure for converting an amine HCl salt into its neutral, organic-soluble freebase form via liquid-liquid extraction.

Materials:

  • Amine hydrochloride salt

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine HCl salt (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add the basic solution (1 M NaOH or sat. NaHCO₃) to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10. This ensures complete deprotonation of the ammonium ion.[14]

  • Extraction: Add the organic extraction solvent (e.g., ethyl acetate) to the separatory funnel. The volume should be roughly equal to the aqueous layer.

  • Mixing & Separation: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower (aqueous) layer and collect the upper (organic) layer. Note: If using a denser solvent like DCM, the organic layer will be the bottom layer.

  • Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 4-5). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the purified free amine, which should now be readily soluble in your desired organic reaction solvent.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Merola, J. S. et al. (2017). Purification of organic hydrochloride salt? ResearchGate. Available from: [Link]

  • Mohammed, B. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available from: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem. Available from: [Link]

  • Sciencemadness.org. (2021). Forming oxalate salts of amines. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available from: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available from: [Link]

  • Allen Institute. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Available from: [Link]

  • Chemistry LibreTexts. (2021). 5.4: Lattice Energy and Solubility. Available from: [Link]

  • Difference Wiki. (2024). Solvation Energy vs. Lattice Energy: What's the Difference? Available from: [Link]

  • Khan Academy. (n.d.). Lattice energy. Available from: [Link]

  • YouTube. (2017). Solvation, Lattice Energy and Hydration Energy. Available from: [Link]

  • ResearchGate. (2018). The solubility of inorganic salts in organic solvents? Available from: [Link]

Sources

Troubleshooting

"storage and handling guidelines for 1-(4-Fluorophenyl)butan-2-amine HCl"

Technical Support Center: 1-(4-Fluorophenyl)butan-2-amine HCl Welcome to the technical support guide for 1-(4-Fluorophenyl)butan-2-amine HCl. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Fluorophenyl)butan-2-amine HCl

Welcome to the technical support guide for 1-(4-Fluorophenyl)butan-2-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. Our goal is to provide practical, field-proven insights rooted in rigorous scientific principles to support the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage, stability, and fundamental properties of 1-(4-Fluorophenyl)butan-2-amine HCl.

Q1: What are the optimal storage conditions for 1-(4-Fluorophenyl)butan-2-amine HCl to ensure its long-term stability?

A1: Proper storage is critical to maintain the chemical integrity and purity of 1-(4-Fluorophenyl)butan-2-amine HCl. As an amine hydrochloride salt, it is susceptible to degradation from atmospheric moisture and oxidation.

  • Causality: The amine functional group is prone to oxidation, which can be catalyzed by light and heat, leading to the formation of colored impurities. Furthermore, hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air. This can cause the powder to clump and may initiate hydrolytic degradation pathways, compromising sample purity.

  • Recommendation: The compound should be stored in a tightly sealed container to minimize exposure to air and moisture.[1][2][3] For long-term stability, storage in a cool, dry, and dark environment is essential.[2][4] Many suppliers recommend refrigeration at 2-8°C.[5][6] The storage area should be well-ventilated and away from direct sunlight and incompatible substances.[1][7]

Q2: What substances are considered incompatible with 1-(4-Fluorophenyl)butan-2-amine HCl?

A2: To prevent hazardous reactions and maintain the compound's stability, it must be segregated from incompatible materials.

  • Causality: As an amine salt, it will react with strong bases to liberate the free amine, which may be more volatile and reactive. Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions and degradation of the compound.[8] General laboratory practice also dictates the segregation of acids from bases and active metals.[9]

  • Incompatible Materials Summary:

    • Strong Oxidizing Agents

    • Strong Bases[8]

    • Acids (to prevent unintended reactions)[9]

    • Active Metals (e.g., sodium, potassium, magnesium)[9]

Q3: My vial of 1-(4-Fluorophenyl)butan-2-amine HCl has turned slightly yellow and clumped together. Is it still suitable for my experiment?

A3: Discoloration and changes in physical state are indicators of potential chemical degradation.

  • Causality: A yellow or brownish tint often suggests oxidation of the amine group. Clumping is a clear sign of moisture absorption. These changes indicate that the purity of the compound is likely compromised. Using a degraded compound can lead to inconsistent and unreliable experimental results, including altered biological activity or the introduction of unforeseen side products in a synthesis.

  • Recommendation: For sensitive quantitative assays or GMP-regulated applications, it is strongly advised to discard the compromised vial and use a fresh, unopened lot. For less sensitive qualitative work, the material might be usable, but results should be interpreted with extreme caution, and the potential for impurities should be acknowledged. Re-purification may be an option for experienced chemists, but is often not practical.

Q4: What are the primary safety hazards associated with this compound?

A4: According to GHS classifications from multiple sources, 1-(4-Fluorophenyl)butan-2-amine HCl is considered a hazardous substance. All handling should be performed with appropriate personal protective equipment (PPE).

  • GHS Hazard Identification:

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[10][11]

    • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][10][11]

    • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[10][11]

  • Recommendation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[12] Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][12]

Troubleshooting Guides

This section provides structured guidance for overcoming specific challenges you may encounter during your experiments.

Guide 1: Poor Solubility Issues

Problem: The compound is not dissolving as expected in my chosen solvent system.

  • Scientific Rationale: 1-(4-Fluorophenyl)butan-2-amine HCl is a salt, which generally confers good solubility in polar protic solvents like water, ethanol, and methanol.[13] Its solubility will be significantly lower in nonpolar organic solvents. The dissolution rate can also be affected by temperature, particle size, and the presence of other solutes.

  • Troubleshooting Workflow:

    Caption: Decision tree for troubleshooting solubility.

Guide 2: Preventing Contamination During Handling

Problem: Concern about introducing impurities or cross-contaminating the stock material during weighing and solution preparation.

  • Scientific Rationale: Contamination can arise from dirty labware, shared spatulas, or exposure to the laboratory environment. Even trace amounts of contaminants can interfere with sensitive biological assays or catalytic reactions.

  • Best Practices Protocol:

    • Prepare the Workspace: Ensure the analytical balance and surrounding area are clean. Work in a draft-free space or a balance enclosure to prevent air currents from dispersing the fine powder.

    • Use Dedicated Tools: Use a clean, dry spatula for every chemical. Never use the same spatula for different compounds without rigorous cleaning.

    • Aliquot the Material: Never return unused chemical to the stock bottle.[14] To weigh your desired amount, carefully tap a small quantity from the stock bottle onto a clean weigh boat or paper. This prevents the spatula from ever entering the stock bottle.

    • Seal Promptly: Immediately and tightly reseal the stock container after dispensing the material to minimize its exposure to atmospheric moisture and oxygen.[1][14]

    • Label Everything: Clearly label your newly prepared solution with the compound name, concentration, solvent, and date of preparation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Objective: To accurately prepare a standard stock solution for use in downstream experiments.

  • Molecular Weight: 203.68 g/mol (C₁₀H₁₄FN·HCl)

ParameterValue
Target Concentration 10 mM (0.010 mol/L)
Target Volume 10 mL (0.010 L)
Molecular Weight 203.68 g/mol
Mass to Weigh 2.037 mg
  • Step-by-Step Methodology:

    • Pre-Handling: Don appropriate PPE, including a lab coat, gloves, and safety goggles.[3]

    • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add approximately 2.04 mg of 1-(4-Fluorophenyl)butan-2-amine HCl to the tube. Record the exact mass.

    • Solubilization: Using a calibrated pipette, add a portion (e.g., 5 mL) of high-purity water (e.g., Milli-Q® or equivalent) to the tube.

    • Dissolution: Vortex the tube for 30-60 seconds. If necessary, use a sonicator bath for 5 minutes to ensure complete dissolution.

    • Final Volume: Once fully dissolved, add water to reach the final calculated volume based on the exact mass weighed. For example, if you weighed exactly 2.037 mg, you would add water to a final total volume of 10.0 mL.

    • Storage: Store the stock solution in a clearly labeled, sealed vial. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Workflow: Safe Handling and Use

This diagram outlines the critical steps from material retrieval to post-experiment cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Review SDS B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Work in Fume Hood or Ventilated Area B->C D 4. Weigh Compound (Avoid Contamination) C->D E 5. Prepare Solution D->E F 6. Decontaminate Surfaces E->F G 7. Dispose of Waste (Follow Institutional Policy) F->G H 8. Wash Hands Thoroughly G->H

Caption: Standard workflow for safe handling of 1-(4-Fluorophenyl)butan-2-amine HCl.

References

  • 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2) - ChemicalBook. (n.d.). ChemicalBook.
  • 1-(4-Fluorophenyl)
  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
  • (R)-1-(4-Fluorophenyl)
  • 1-(3-Fluorophenyl)butan-1-amine hydrochloride - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • 4-(4-Fluorophenyl)
  • Chemical Safety in Laboratories: Best Practices. (n.d.). Lab Manager.
  • 2-(4-Fluorophenyl)
  • 4-Chloro-4'-fluorobutyrophenone - Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • (2R)-butan-2-amine hydrochloride - GHS Classification. (n.d.).
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.
  • 1-(4-Fluorophenyl)
  • 1-(4-Fluorophenyl)
  • 3-Buten-1-amine Hydrochloride - Safety D
  • 1-Butanamine, hydrochloride (1:1)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Novel Psychoactive Substances

Introduction: The Evolving Challenge of Novel Psychoactive Substances (NPS) The rapid and continuous emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to forensic and clinical toxicology la...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Novel Psychoactive Substances (NPS)

The rapid and continuous emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to forensic and clinical toxicology laboratories. These substances are designed to mimic the effects of controlled drugs while circumventing existing legislation, leading to a dynamic and unpredictable analytical landscape.[1][2][3] The sheer number and variety of NPS, coupled with their often-unknown pharmacological and toxicological profiles, necessitate robust, reliable, and validated analytical methods for their accurate identification and quantification.[3][4]

This guide provides an in-depth comparison of analytical methodologies for NPS, grounded in the principles of scientific integrity and adherence to international standards. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying rationale for each experimental choice, ensuring that every protocol is a self-validating system.

The validation of an analytical method is the cornerstone of generating reliable and legally defensible data. It is the process of providing objective evidence that a method is fit for its intended purpose.[5] For NPS, this means methods must be sensitive enough to detect low concentrations, selective enough to differentiate between structurally similar compounds, and robust enough to handle diverse and complex matrices such as blood, urine, and seized materials.[6][7] This guide will navigate the critical parameters of method validation, compare the leading analytical techniques, and provide actionable protocols to empower researchers and practitioners in this critical field.

The Imperative of Rigorous Validation: Adherence to International Standards

To ensure the quality and reliability of analytical data, laboratories should adhere to internationally recognized standards. The ISO/IEC 17025 standard is a global benchmark for the technical competence of testing and calibration laboratories, including those in the forensic sector.[8][9][10] Adherence to ISO/IEC 17025 demonstrates a laboratory's ability to produce precise and accurate data that can withstand legal scrutiny.[10]

Another key resource is the guidance provided by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . SWGDRUG provides recommendations and best practices for the forensic examination of seized drugs, including the validation of analytical methods.[11][12] These guidelines emphasize the use of multiple, uncorrelated analytical techniques to ensure the certainty of an identification.

The validation process involves a comprehensive evaluation of several key performance characteristics, which will be discussed in detail in the following sections.

Core Validation Parameters: A Deep Dive

The validation of an analytical method for NPS involves assessing a range of performance characteristics to ensure the data generated is accurate, reliable, and fit for purpose.[13][14] These parameters are interconnected and collectively establish the method's capabilities and limitations.

Selectivity and Specificity
  • Why it Matters: Selectivity is the ability of a method to distinguish the analyte(s) of interest from other components in the sample, such as metabolites, impurities, or matrix components.[15] Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the substance being measured. In the context of NPS, where numerous isomers and structurally similar compounds exist, establishing high selectivity is paramount to avoid false identifications.

  • Experimental Protocol: Interference Studies

    • Objective: To assess the method's ability to differentiate the target NPS from potentially interfering substances.

    • Procedure:

      • Analyze blank matrix samples (e.g., drug-free urine, blood) from multiple sources to check for endogenous interferences.

      • Spike blank matrix with a high concentration of commonly encountered drugs, metabolites, and structurally similar NPS that are not the target of the method.

      • Analyze these spiked samples using the developed method.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time and/or mass-to-charge ratio of the target analyte.

Linearity and Range
  • Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Experimental Protocol: Calibration Curve

    • Objective: To establish the relationship between the analytical response and the concentration of the NPS.

    • Procedure:

      • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target NPS. A minimum of five concentration levels is typically recommended.

      • Analyze each calibration standard in replicate (e.g., n=3).

      • Plot the average response against the known concentration.

      • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. The residuals for each point should be randomly distributed around the x-axis.

Accuracy and Precision
  • Why it Matters: Accuracy refers to the closeness of a measured value to the true value.[14] Precision represents the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] Both are fundamental to ensuring the reliability of quantitative results.

  • Experimental Protocol: Analysis of Quality Control (QC) Samples

    • Objective: To determine the accuracy and precision of the method at different concentration levels.

    • Procedure:

      • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

      • Analyze multiple replicates (e.g., n=5) of each QC level on the same day (intra-day precision) and on different days (inter-day precision).

      • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.

      • Accuracy is expressed as the percentage of the nominal concentration.

    • Acceptance Criteria: For forensic applications, the mean value should typically be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the %CV should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Why it Matters: The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters define the sensitivity of the method, which is critical for detecting trace amounts of NPS in biological samples.

  • Experimental Protocol: Signal-to-Noise Ratio or Statistical Calculation

    • Objective: To determine the lowest concentration of NPS that can be reliably detected and quantified.

    • Procedure (Signal-to-Noise):

      • Analyze a series of decreasingly concentrated samples.

      • Determine the concentration at which the analyte signal is distinguishable from the background noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

    • Procedure (Statistical):

      • Analyze multiple replicates of a blank sample and a low-concentration spiked sample.

      • Calculate the standard deviation of the response of the blank or the residual standard deviation of the regression line.

      • LOD = 3.3 * (SD of the blank / slope of the calibration curve)

      • LOQ = 10 * (SD of the blank / slope of the calibration curve)

    • Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision (typically within ±20% of the nominal value and a %CV ≤ 20%).

Stability
  • Why it Matters: Stability studies are essential to ensure that the concentration of the NPS does not change from the time of sample collection to the time of analysis. This includes evaluating the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) and the stability of processed samples.

  • Experimental Protocol: Stability Assessment

    • Objective: To evaluate the stability of the NPS under various conditions.

    • Procedure:

      • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period before analysis.

      • Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period and analyze them at set intervals.

      • Processed Sample Stability: Analyze extracted samples that have been stored under specific conditions (e.g., in the autosampler).

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared samples.

The following diagram illustrates the interconnectedness of these core validation parameters.

Caption: Interrelationship of core analytical method validation parameters.

Comparison of Analytical Techniques for NPS Analysis

The choice of analytical technique is a critical decision in the development of a method for NPS analysis. The ideal technique should offer high sensitivity, selectivity, and throughput. This section compares the most commonly employed techniques.

Screening Techniques

Screening tests are used for the preliminary identification of NPS. They are typically rapid and cost-effective but may lack the specificity of confirmatory methods.

  • Immunoassays: These tests are based on antibody-antigen reactions and are often used for high-throughput screening of biological samples. However, their utility for NPS is limited due to the potential for cross-reactivity with other substances and the lack of antibodies for many new compounds.[3][16] This can lead to false-positive or false-negative results.[3]

  • Colorimetric Tests: These are presumptive tests that produce a color change in the presence of a specific functional group.[17] While simple and portable, they lack specificity and are prone to misinterpretation.[17]

Confirmatory Techniques

Confirmatory techniques provide a definitive identification of the NPS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been a gold-standard technique in forensic toxicology for many years.[18] It offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns.[19] However, some NPS may be thermally labile and require derivatization before analysis, which can add complexity to the workflow.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the technique of choice for the analysis of NPS in many laboratories.[6][13][20] It is highly sensitive and selective, and it can analyze a wide range of compounds without the need for derivatization.[6] The use of multiple reaction monitoring (MRM) enhances specificity and allows for accurate quantification.[6]

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.[3] This is particularly valuable for the identification of new, uncharacterized NPS for which reference standards are not yet available.[3]

The following table provides a comparative overview of these techniques.

FeatureGC-MSLC-MS/MSHigh-Resolution MS (HRMS)
Selectivity HighVery HighExcellent
Sensitivity Good to HighVery HighExcellent
Throughput ModerateHighModerate to High
Derivatization Often RequiredGenerally Not RequiredGenerally Not Required
Cost ModerateHighVery High
Identification of Unknowns LimitedLimitedExcellent

Workflow for Analytical Method Validation

A systematic workflow is essential for a successful method validation. The following diagram outlines the key stages, from initial method development to routine application.

MethodValidationWorkflow A Method Development & Optimization B Pre-Validation Assessment A->B Initial Performance Check C Full Method Validation B->C Proceed if criteria met D Standard Operating Procedure (SOP) Generation C->D Document validated method E Routine Analysis & Ongoing Monitoring D->E Implement for casework

Caption: A typical workflow for analytical method validation.

Step-by-Step Experimental Protocol: LC-MS/MS Method Validation for a Synthetic Cathinone in Urine

This protocol provides a practical example of how to validate an LC-MS/MS method for the quantification of a synthetic cathinone (e.g., mephedrone) in a urine matrix.

1. Materials and Reagents:

  • Certified reference materials of the synthetic cathinone and a suitable internal standard (e.g., a deuterated analog).[21][22]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • Formic acid.

  • Drug-free urine for matrix-matched standards and QCs.

2. LC-MS/MS Instrumentation and Conditions:

  • A liquid chromatograph coupled to a tandem mass spectrometer.

  • A suitable C18 analytical column.

  • A mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

3. Validation Experiments:

  • Selectivity: Analyze at least six different sources of blank urine to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with at least five non-zero calibrators ranging from the expected LOQ to the upper limit of quantification (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 50, and 800 ng/mL). Analyze five replicates of each QC level on three separate days.

  • LOD and LOQ: Determine the LOD and LOQ by analyzing a series of low-concentration samples and evaluating the signal-to-noise ratio. Confirm the LOQ with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the urine matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: Assess the stability of the synthetic cathinone in urine under various storage and handling conditions as previously described.

4. Data Analysis and Acceptance Criteria:

  • All data should be analyzed according to the pre-defined acceptance criteria outlined in the "Core Validation Parameters" section.

Conclusion: Ensuring Defensible Data in the Face of an Evolving Threat

The validation of analytical methods for novel psychoactive substances is a continuous and evolving process. The dynamic nature of the NPS market requires laboratories to be agile and proactive in developing and validating new methods.[3][23] By adhering to rigorous scientific principles and international standards such as ISO/IEC 17025, laboratories can ensure the production of high-quality, reliable, and legally defensible data.[8][10]

This guide has provided a comprehensive framework for the validation of analytical methods for NPS, from the fundamental principles to practical experimental protocols. The comparison of analytical techniques highlights the strengths and weaknesses of each approach, enabling laboratories to make informed decisions based on their specific needs and resources. Ultimately, a well-validated analytical method is not just a scientific requirement but a critical component in the global effort to address the public health and safety challenges posed by novel psychoactive substances.

References

  • Zacca, J. J., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1639, 461783. [Link]

  • Wang, Q., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(43), 28259-28266. [Link]

  • Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. Turkish Journal of Forensic Science and Crime Studies, 2(1), 8-18. [Link]

  • Carlier, J., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-213. [Link]

  • Qualitation. (n.d.). ISO 17025 For Forensic Laboratories. Qualitation. [Link]

  • Elliott, S. (2019). Novel psychoactive substances: a toxicological challenge. Bulletin of the Royal College of Pathologists, (187), 24-27. [Link]

  • de Souza, L. S., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science, 4(2), e1439. [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • National Association of Testing Authorities, Australia. (n.d.). ISO/IEC 17025 Application Document, Legal (including Forensic Science) - Specific Accreditation Criteria. NATA. [Link]

  • CustomerGauge. (n.d.). 16 NPS Survey Best Practices (With Data to Back it Up). CustomerGauge. [Link]

  • American Society for Mass Spectrometry. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry. [Link]

  • American Academy of Forensic Sciences. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. ASB. [Link]

  • United Nations Office on Drugs and Crime. (2011). The challenge of new psychoactive substances. UNODC. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs. (2019). SWGDRUG Recommendations, Version 8.0. SWGDRUG. [Link]

  • Qualtrics. (2020). Net Promoter Score (NPS): The Ultimate Guide. Qualtrics. [Link]

  • Al-Adl, S. M., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 183-191. [Link]

  • National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. NIJ. [Link]

  • De Boeck, M., et al. (2020). Update of Standard Practices for New Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 44(8), 755-766. [Link]

  • Dziadosz, M. (2017). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Science International, 273, 52-71. [Link]

  • Madea, B., & Hess, C. (2019). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Current Pharmaceutical Design, 25(34), 3658-3676. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs. (2024). SWGDRUG Approved Recommendations. SWGDRUG. [Link]

  • ANAB. (n.d.). ISO/IEC 17025 Forensic Testing Laboratory Accreditation. ANAB. [Link]

  • Cernat, A., et al. (2023). Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation. Molecules, 28(17), 6208. [Link]

  • A2LA. (2025). Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs. A2LA. [Link]

  • Al-Imam, A., et al. (2021). The dilemma of new psychoactive substances: A growing threat. Journal of Taibah University Medical Sciences, 16(4), 484-491. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs. (n.d.). SWGDRUG Home Page. SWGDRUG. [Link]

  • CustomerThink. (2019). How to use QA to Improve NPS and Customer Experience. CustomerThink. [Link]

  • ResearchGate. (2025). Reference materials for new psychoactive substances. ResearchGate. [Link]

  • Cauti, F. A., et al. (2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations, 10(11), 558. [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Forensic Toxicology Laboratory - Method Validation. NYC.gov. [Link]

  • Labcompare. (2026). Pre-screening Novel Psychoactive Substances to Speed Detection. Labcompare. [Link]

  • MuukTest. (2024). How Automated Testing Can Improve NPS Scores. MuukTest. [Link]

  • Aegis Sciences Corporation. (n.d.). Expert Solutions to Identify Novel Psychoactive Substances. Aegis Sciences Corporation. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs. (n.d.). Criteria for Identification of Synthetic Drugs. SWGDRUG. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]

  • ANSI National Accreditation Board. (n.d.). ISO/IEC 17025:2017- FORENSIC SCIENCE TESTING AND CALIBRATION LABORATORIES Accreditation Requirements. ANAB. [Link]

  • ResearchGate. (n.d.). Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. ResearchGate. [Link]

  • Shimadzu Scientific Instruments. (n.d.). SWGDRUG Categories of Analytical Techniques. Shimadzu. [Link]

  • National Institute of Standards and Technology. (2018). Novel Psychoactive Substance (NPS) Data Hub. NIST. [Link]

  • National Performance Specialists. (n.d.). The Science Behind NPS Scoring Processes. NPS. [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters. [Link]

Sources

Validation

A Comparative Analysis of the Pharmacological Activity of 4-Fluoromethamphetamine (4-FMA) and Methamphetamine

A Technical Guide for Researchers in Pharmacology and Drug Development Introduction Within the vast landscape of psychoactive compounds, substituted amphetamines represent a class of significant interest due to their pot...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

Within the vast landscape of psychoactive compounds, substituted amphetamines represent a class of significant interest due to their potent effects on the central nervous system. This guide provides a detailed comparative analysis of methamphetamine, a well-characterized psychostimulant, and 4-fluoromethamphetamine (4-FMA), a lesser-known halogenated analogue. While the initial topic of interest was 1-(4-Fluorophenyl)butan-2-amine hydrochloride, the scarcity of published data on this specific molecule necessitated a pivot to a structurally relevant and researched compound, 4-FMA, to ensure a scientifically robust comparison.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to dissect the underlying pharmacodynamics, pharmacokinetics, and toxicological profiles of these two compounds. By presenting experimental data and detailed protocols, this guide aims to provide a foundational resource for understanding the nuanced yet critical differences imparted by a single halogen substitution on the amphetamine scaffold.

Molecular Structure and Physicochemical Properties

The core difference between methamphetamine and 4-FMA lies in the substitution of a fluorine atom at the para- (4-position) of the phenyl ring. This seemingly minor alteration has significant implications for the molecule's interaction with biological targets.

Methamphetamine is N-methyl-1-phenylpropan-2-amine. The addition of the N-methyl group, when compared to its parent compound amphetamine, increases its lipophilicity, allowing it to cross the blood-brain barrier more readily and conferring greater potency.[1] 4-FMA retains this N-methyl group but incorporates a fluorine atom, which is a small, highly electronegative halogen. This substitution can alter metabolic stability and receptor binding affinity.

Chemical_Structures cluster_meth Methamphetamine cluster_4fma 4-Fluoromethamphetamine (4-FMA) meth_img meth_img fma_img fma_img

Figure 1: 2D chemical structures of Methamphetamine and 4-FMA.

Table 1: Physicochemical Properties

PropertyMethamphetamine4-Fluoromethamphetamine (4-FMA)
IUPAC Name (2S)-N-methyl-1-phenylpropan-2-amine(RS)-1-(4-Fluorophenyl)-N-methylpropan-2-amine[2]
Formula C₁₀H₁₅NC₁₀H₁₄FN[2]
Molar Mass 149.23 g/mol 167.227 g/mol [2]

Comparative Pharmacodynamics: The Core of Activity

The primary mechanism of action for both methamphetamine and 4-FMA is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These compounds act as both inhibitors of reuptake and as potent releasing agents, reversing the normal direction of transporter function to efflux neurotransmitters from the presynaptic neuron into the synapse.

Monoamine Transporter Interactions

Experimental data from in vitro studies using human embryonic kidney (HEK293) cells expressing the respective human transporters provide a quantitative basis for comparing their potencies. The key parameters are the inhibition constant (Kᵢ), which reflects the affinity of the drug for the transporter (lower Kᵢ means higher affinity), and the half-maximal effective concentration (EC₅₀) for substrate-induced release, which measures the drug's potency as a releasing agent (lower EC₅₀ means higher potency).

A pivotal study by Rickli et al. (2015) provides a direct comparison of these values under identical experimental conditions.

Table 2: In Vitro Monoamine Transporter Interaction Profiles

CompoundTransporterInhibition Potency (Kᵢ, nM)Release Potency (EC₅₀, nM)
Methamphetamine hDAT122 ± 1324.5 ± 2.6
hNET25.1 ± 1.311.4 ± 1.1
hSERT2555 ± 2561716 ± 172
4-FMA hDAT242 ± 2473.5 ± 7.4
hNET40.0 ± 4.016.6 ± 1.7
hSERT751 ± 7544.1 ± 4.4
Data sourced from Rickli, A., et al. (2015). European Neuropsychopharmacology, 25(3), 365–376.
Interpretation of Pharmacodynamic Data

The data reveals a distinct shift in the pharmacological profile due to the fluorine substitution:

  • Dopamine Transporter (DAT): Methamphetamine is approximately twice as potent as 4-FMA at both inhibiting and releasing via DAT (Kᵢ: 122 vs 242 nM; EC₅₀: 24.5 vs 73.5 nM). This suggests that methamphetamine has a stronger dopamine-driven stimulant effect.

  • Norepinephrine Transporter (NET): Both compounds are potent at the NET, showing comparable high affinity and release potency. This contributes to the classic stimulant effects like increased heart rate, alertness, and blood pressure seen with both substances.

  • Serotonin Transporter (SERT): The most dramatic difference is observed at SERT. 4-FMA is significantly more potent than methamphetamine as both an inhibitor (Kᵢ: 751 vs 2555 nM) and, most notably, as a releasing agent (EC₅₀: 44.1 vs 1716 nM). 4-FMA is nearly 39 times more potent at releasing serotonin than methamphetamine.

This enhanced serotonergic activity of 4-FMA positions its subjective effects as a hybrid between a classic stimulant like methamphetamine and an entactogen like MDMA.[3] The potent dopamine and norepinephrine release provides the core stimulant properties, while the significant serotonin release contributes to the euphoric and empathogenic effects reported by users.[3] In contrast, methamphetamine's action is overwhelmingly dominated by its effects on dopamine and norepinephrine.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Pumps DA into vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release (Normal) DAT DAT DAT->Dopamine_Synapse Reuptake (Normal) DA_Receptor Dopamine Receptors Dopamine_Synapse->DA_Receptor Binds & Activates Drug METH or 4-FMA Drug->VMAT2 3. Disrupts Vesicular Storage Drug->DAT 1. Inhibits Reuptake Drug->DAT 2. Reverses Flow (Efflux)

Figure 2: Generalized mechanism of action for amphetamine-type releasing agents at a dopamine synapse.

Comparative Pharmacokinetics

The way a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical to its duration and intensity of effects. While comprehensive, direct comparative pharmacokinetic data for 4-FMA and methamphetamine is limited, insights can be drawn from available preclinical and in vitro metabolism studies.

  • Metabolism: Both methamphetamine and 4-FMA are metabolized by cytochrome P450 enzymes in the liver. Specifically, CYP2D6 is a major enzyme involved in the N-demethylation of both compounds.[5] An in vitro study showed that 4-FMA acts as an inhibitor of CYP2D6-mediated methamphetamine metabolism.[5] This suggests a potential for drug-drug interactions if co-administered. The fluorine atom in 4-FMA is located at the para-position, a common site for hydroxylation in methamphetamine metabolism. The stability of the carbon-fluorine bond may render 4-FMA resistant to this metabolic pathway, potentially altering its metabolic profile and duration of action compared to methamphetamine.

  • Half-Life: While specific data for 4-FMA is scarce, a study on the related compound 4-fluoroamphetamine (4-FA) in humans reported an elimination half-life of approximately 8-9 hours, which is shorter than that of amphetamine.[6] Methamphetamine generally has a longer half-life, often cited as 9-12 hours in humans, which contributes to its prolonged effects. A study that developed a method for detecting 4-FMA in rat plasma provides a basis for future toxicokinetic studies but does not provide the pharmacokinetic parameters.[7]

Comparative Toxicology

The toxicological profiles of these compounds are of paramount concern, particularly regarding neurotoxicity.

Methamphetamine Neurotoxicity

The neurotoxicity of methamphetamine is well-documented and primarily targets dopaminergic nerve terminals. The key mechanism is an explosion of oxidative stress within the neuron.[8] This process is driven by:

  • Dopamine Auto-oxidation: Methamphetamine-induced efflux leads to massive amounts of dopamine in the synapse and cytoplasm. This excess dopamine can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.

  • Mitochondrial Dysfunction: Methamphetamine can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased ROS leakage.[9]

  • Excitotoxicity and Inflammation: The cascade of events can also involve excitotoxicity and the activation of microglia, leading to a neuroinflammatory state that further exacerbates neuronal damage.[10]

4-Fluoromethamphetamine (4-FMA) Toxicity

Data on the specific neurotoxicity of 4-FMA is less complete, but studies on its hepatotoxicity and on related halogenated amphetamines provide important clues.

  • Hepatotoxicity: An in vitro study using primary rat hepatocytes demonstrated that 4-FMA induces cytotoxicity, marked by mitochondrial membrane destabilization, decreased ATP levels, and increased production of reactive oxygen and nitrogen species.[11] This indicates that 4-FMA can induce significant oxidative stress and apoptosis in liver cells. The metabolism of 4-FMA by CYP2E1, CYP3A4, and CYP2D6 was shown to play a major role in its cytotoxicity.[11]

  • Potential for Serotonergic Neurotoxicity: Studies on other para-halogenated amphetamines, such as 4-chloroamphetamine (4-CA), have shown potent and selective neurotoxicity towards serotonin neurons. While the carbon-fluorine bond is generally more stable than the carbon-chlorine bond, the significantly enhanced serotonergic activity of 4-FMA (relative to methamphetamine) raises concerns. A study on para-halogenated stimulants concluded that para-fluorination and para-chlorination increase the potential to inhibit serotonin uptake, which could result in severe serotonergic neurotoxicity.[12]

The current evidence suggests that while both drugs induce toxicity via oxidative stress, the primary target may differ. Methamphetamine's toxicity is predominantly dopaminergic, whereas 4-FMA's profile, with its potent serotonergic action and findings from related halogenated compounds, suggests a potentially higher risk for serotonergic neurotoxicity alongside its demonstrated hepatotoxicity.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method to determine the IC₅₀ values of test compounds at DAT, NET, and SERT using transfected HEK293 cells and radiolabeled substrates.

Workflow Diagram

Uptake_Inhibition_Assay A 1. Cell Culture HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured to ~90% confluency in 96-well plates. B 2. Pre-incubation Wash cells with assay buffer. Add buffer containing various concentrations of test compound (e.g., 4-FMA, METH). Incubate. A->B C 3. Uptake Initiation Add radiolabeled substrate (e.g., [³H]dopamine for DAT) + test compound. Incubate for a short period (e.g., 1-5 min). B->C D 4. Termination & Lysis Rapidly wash wells with ice-cold buffer to stop uptake. Lyse cells with scintillation cocktail or SDS. C->D E 5. Quantification Measure radioactivity in each well using a scintillation counter. D->E F 6. Data Analysis Plot % inhibition vs. compound concentration. Fit data with a four-parameter logistic curve to determine IC₅₀ value. E->F

Figure 3: Workflow for a radiotracer-based monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂. Seed cells into 96-well plates and grow to 80-90% confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayer once with 100 µL of Krebs-HEPES buffer (KHB) at room temperature.

  • Compound Pre-incubation: Add 50 µL of KHB containing the desired concentration of the test compound (e.g., methamphetamine or 4-FMA) or vehicle control to each well. Incubate for 5-10 minutes at room temperature.

  • Uptake Reaction: Initiate the uptake by adding 50 µL of KHB containing the test compound and a fixed concentration of the radiolabeled substrate (e.g., 200 nM [³H]dopamine for DAT assays). The final substrate concentration should be near its Kₘ value for the transporter.

  • Incubation: Incubate the plate at room temperature for a short, defined period (e.g., 1 minute for DAT, 3 minutes for NET) where uptake is linear.

  • Termination: Terminate the reaction by rapidly aspirating the solution and washing the wells twice with 100 µL of ice-cold KHB.

  • Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS or a scintillation cocktail directly to each well. Transfer the lysate to scintillation vials.

  • Data Analysis: Measure the disintegrations per minute (DPM) using a liquid scintillation counter. Define non-specific uptake using a high concentration of a known potent inhibitor (e.g., cocaine for DAT). Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vivo Microdialysis in Rat Striatum

This protocol describes the measurement of extracellular dopamine and serotonin levels in the nucleus accumbens of a freely moving rat following systemic administration of a test compound.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize a Sprague-Dawley rat and place it in a stereotaxic frame. Implant a guide cannula stereotaxically, targeting the nucleus accumbens. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 3-5 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length, e.g., 2 mm) into the guide cannula.

  • Perfusion and Equilibration: Connect the probe to a microinfusion pump and a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for at least 60-90 minutes.

  • Baseline Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least three stable baseline samples before drug administration.

  • Drug Administration: Administer the test compound (e.g., methamphetamine or 4-FMA) via the desired route (e.g., intraperitoneal injection).

  • Post-Injection Sampling: Continue to collect dialysate samples at the same interval for several hours to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using a highly sensitive analytical method, typically HPLC coupled with electrochemical detection (HPLC-ED).

  • Data Analysis: Quantify the neurotransmitter concentrations against a standard curve. Express the results as a percentage change from the average baseline concentration for each animal.

Conclusion

The substitution of a single fluorine atom at the 4-position of the methamphetamine molecule results in a compound, 4-FMA, with a markedly different pharmacological profile. While both compounds are potent norepinephrine and dopamine releasers, 4-FMA exhibits significantly enhanced activity as a serotonin releasing agent, making it nearly 40 times more potent than methamphetamine in this regard. This positions 4-FMA as a hybrid stimulant-entactogen, contrasting with methamphetamine's predominantly dopaminergic-noradrenergic profile.

This shift towards serotonergic activity may also alter the toxicological risks. While methamphetamine's neurotoxicity is primarily linked to oxidative stress in dopaminergic neurons, the profile of 4-FMA, combined with evidence from related halogenated amphetamines, suggests a heightened risk for serotonergic neurotoxicity and demonstrated hepatotoxicity. The available pharmacokinetic data, though limited, suggests that differences in metabolism due to the stable carbon-fluorine bond may also contribute to a distinct duration and effect profile.

For researchers in drug development and pharmacology, this comparison underscores the profound impact of subtle structural modifications. It highlights the necessity of comprehensive in vitro and in vivo characterization to predict the psychoactive effects and potential toxicity of novel psychoactive substances. Further research is critically needed to establish a full pharmacokinetic profile for 4-FMA and to directly compare the neurotoxic potential of these two compounds in preclinical models.

References

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. Available at: [Link]

  • PsychonautWiki Contributors. (2023). 4-FMA. PsychonautWiki. Available at: [Link]

  • Shima, N., et al. (2014). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Scientific Research Publishing. Available at: [Link]

  • Zheng, Q., et al. (2019). Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. Fa Yi Xue Za Zhi. Available at: [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365–376. Available at: [Link]

  • Braga, R., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology. Available at: [Link]

  • Westphal, F., et al. (2020). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis. Available at: [Link]

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Available at: [Link]

  • Sana Lake Recovery Center. (n.d.). Difference Between Amphetamine and Methamphetamine. Available at: [Link]

  • SWGDRUG.org. (2013). 4-Fluoromethamphetamine Monograph. Available at: [Link]

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Frontiers in Pharmacology. Available at: [Link]

  • Halberstadt, A. L., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Available at: [Link]

  • Yamamoto, B. K., & Raudensky, J. (2014). Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine. Life Sciences. Available at: [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Chefer, V. I., et al. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience. Available at: [Link]

  • Wen, T., et al. (2020). The Main Molecular Mechanisms Underlying Methamphetamine-Induced Neurotoxicity and Implications for Pharmacological Treatment. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Moszczynska, A., & Callan, S. P. (2021). Dopamine and Methamphetamine Differentially Affect Electron Transport Chain Complexes and Parkin in Rat Striatum: New Insight into Methamphetamine Neurotoxicity. International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative

Comparative Analysis of 1-(4-Fluorophenyl)butan-2-amine Cross-Reactivity in Amphetamine Immunoassays: A Technical Guide

This guide provides a comprehensive technical comparison of the cross-reactivity of 1-(4-Fluorophenyl)butan-2-amine in common immunoassay platforms. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the cross-reactivity of 1-(4-Fluorophenyl)butan-2-amine in common immunoassay platforms. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for assessing immunoassay specificity. We will explore the structural basis for potential cross-reactivity, present a framework for experimental validation, and discuss the implications for screening programs.

Introduction: The Challenge of Novel Psychoactive Substances

1-(4-Fluorophenyl)butan-2-amine is a synthetic compound characterized by a butan-2-amine chain linked to a 4-fluorophenyl ring.[1][2] Its structural similarity to controlled substances, particularly amphetamines, places it in the broad category of novel psychoactive substances (NPS) or "designer drugs." The proliferation of such compounds presents a significant challenge for toxicological screening, as immunoassays, the primary screening tool, may not be designed to detect them.[3][4]

A critical performance characteristic of any immunoassay is its specificity—the ability to detect only the target analyte. Cross-reactivity occurs when the assay's antibodies bind to non-target compounds that share structural similarities with the intended analyte.[5][6] This can lead to false-positive results, necessitating costly and time-consuming confirmatory analyses.[7] This guide will therefore focus on predicting and evaluating the cross-reactivity of 1-(4-Fluorophenyl)butan-2-amine in commercially available amphetamine immunoassays.

The Principle of Competitive Immunoassays and Cross-Reactivity

Most screening immunoassays for small molecules like amphetamines operate on a competitive binding principle. In this format, a known quantity of enzyme-labeled drug competes with the drug present in a sample (the analyte) for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (High Conc.) |  Labeled Analyte Antibody_H Antibody Binding Sites Analyte_H:f0->Antibody_H Binds Result_H Low Signal Antibody_H->Result_H Less Labeled Analyte Binds Analyte_L Analyte (Low Conc.) |  Labeled Analyte Antibody_L Antibody Binding Sites Analyte_L:f1->Antibody_L Binds Result_L High Signal Antibody_L->Result_L More Labeled Analyte Binds

Structural Comparison: 1-(4-Fluorophenyl)butan-2-amine vs. Amphetamines

The potential for 1-(4-Fluorophenyl)butan-2-amine to cross-react in amphetamine immunoassays is rooted in its structural similarity to amphetamine and methamphetamine.

CompoundStructureKey Features
Amphetamine C₉H₁₃NPhenyl ring, propane-2-amine side chain
Methamphetamine C₁₀H₁₅NPhenyl ring, N-methylpropane-2-amine side chain
1-(4-Fluorophenyl)butan-2-amine C₁₀H₁₄FN4-Fluorophenyl ring, butane-2-amine side chain

The core phenethylamine skeleton is a common feature. While 1-(4-Fluorophenyl)butan-2-amine has a butyl side chain instead of a propyl chain and a fluorine substitution on the phenyl ring, these modifications may not be sufficient to prevent binding to antibodies raised against amphetamine. The overall shape and charge distribution of the molecule can still allow it to fit into the antibody's binding pocket.

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity is essential.[9] The following outlines a comprehensive experimental plan to compare the performance of 1-(4-Fluorophenyl)butan-2-amine across different immunoassay platforms.

G start Start: Obtain Test Compounds select_assays Select Commercial Immunoassays (e.g., ELISA, FPIA for Amphetamines) start->select_assays prepare_standards Prepare Stock and Working Solutions of All Test Compounds select_assays->prepare_standards run_assays Perform Immunoassays Following Manufacturer's Protocols prepare_standards->run_assays generate_curves Generate Dose-Response Curves for Each Compound run_assays->generate_curves calculate_ic50 Calculate IC50 Values generate_curves->calculate_ic50 calculate_cr Calculate Percent Cross-Reactivity calculate_ic50->calculate_cr tabulate_data Tabulate and Compare Data calculate_cr->tabulate_data confirm_analysis Confirmatory Analysis (GC-MS/LC-MS/MS) tabulate_data->confirm_analysis end_exp End: Report Findings confirm_analysis->end_exp

Materials and Reagents
  • Test Compounds:

    • 1-(4-Fluorophenyl)butan-2-amine hydrochloride[1]

    • d-Amphetamine (primary analyte for amphetamine assays)

    • d-Methamphetamine (primary analyte for methamphetamine assays)

    • Structurally related compounds (e.g., 4-fluoroamphetamine, cathinone derivatives)

    • Structurally unrelated compounds (negative controls, e.g., caffeine, nicotine)

  • Immunoassays: At least two commercially available amphetamine screening assays from different manufacturers (e.g., an Enzyme-Linked Immunosorbent Assay [ELISA] and a Fluorescence Polarization Immunoassay [FPIA]).

  • Buffers and Solvents: Phosphate-buffered saline (PBS), methanol, deionized water.

  • Instrumentation: Microplate reader (for ELISA), fluorescence polarization analyzer (for FPIA), calibrated pipettes, analytical balance.

Experimental Protocol: Competitive ELISA

This protocol provides a generalized procedure. It is crucial to adhere to the specific instructions provided by the manufacturer of the chosen immunoassay kit.

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of each test compound in methanol.

    • Perform serial dilutions in drug-free synthetic urine or the assay buffer to create a range of standard concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated drug (tracer) to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature). This allows for competitive binding to occur.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, producing a color change.

    • Incubate for the specified time to allow for color development.

    • Add a stop solution to halt the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

    • Plot the absorbance versus the logarithm of the analyte concentration to generate a dose-response curve.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

Calculation of Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Data (Hypothetical)

The following table presents hypothetical data to illustrate how the results of a cross-reactivity study would be presented. These values are for illustrative purposes only and do not represent actual experimental results.

CompoundAmphetamine ELISA Kit A (IC50 ng/mL)% Cross-ReactivityMethamphetamine FPIA Kit B (IC50 ng/mL)% Cross-Reactivity
d-Amphetamine 50100%20025%
d-Methamphetamine 10050%50100%
1-(4-Fluorophenyl)butan-2-amine 15033.3%30016.7%
4-Fluoroamphetamine 6083.3%25020%
Caffeine >10,000<0.5%>10,000<0.5%

Discussion and Scientific Interpretation

  • Causality of Experimental Choices: The selection of multiple assay kits from different manufacturers is critical because antibodies are proprietary and will have unique binding characteristics.[10] An FPIA is chosen alongside an ELISA to compare different assay technologies, which can also influence cross-reactivity outcomes. The panel of test compounds is designed to probe the structural features recognized by the antibodies. 4-Fluoroamphetamine is included to assess the impact of the fluorine substitution alone, while caffeine serves as a true negative control.

  • Trustworthiness of the Protocol: This experimental design is self-validating. By including the primary analyte as a standard, the performance of the assay can be verified. The use of negative controls ensures that the observed signals are due to specific binding interactions. The generation of full dose-response curves allows for accurate IC50 determination, which is more reliable than single-point measurements.

  • Implications of Findings: Based on the hypothetical data, 1-(4-Fluorophenyl)butan-2-amine shows significant cross-reactivity in the amphetamine ELISA (33.3%). This implies that urine samples containing this compound at a sufficient concentration could produce a positive result in this screening assay. The cross-reactivity is lower in the methamphetamine FPIA, highlighting that susceptibility to interference is assay-dependent.

The Imperative of Confirmatory Testing

It must be stressed that immunoassays are screening tools.[7] Their purpose is to efficiently eliminate negative samples. All presumptive positive results must be confirmed using a more specific and sensitive analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] These methods provide definitive structural information and are considered the gold standard in forensic toxicology.

Conclusion

The structural characteristics of 1-(4-Fluorophenyl)butan-2-amine make it a likely cross-reactant in immunoassays designed for the detection of amphetamines. The degree of this cross-reactivity is not uniform and will vary depending on the specific antibodies and assay formats employed. Laboratories conducting toxicological screening must be aware of the potential for interference from novel psychoactive substances. It is recommended that cross-reactivity studies be performed for any new, locally prevalent designer drugs to understand the limitations of the screening assays in use. A negative immunoassay result does not definitively rule out the presence of such compounds.[3] Therefore, a combination of vigilant monitoring of NPS trends and robust confirmatory testing is essential for maintaining the integrity of drug screening programs.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. Retrieved from [Link]

  • PubMed. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Retrieved from [Link]

  • PubMed. (1998). Cross-reactivity of stimulants found in sports drug testing by two fluorescence polarization immunoassays. Retrieved from [Link]

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • Forensic RTI. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

  • PubMed. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Retrieved from [Link]

  • Agilent. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunoassays, Forensic Applications. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fluoro butyrophenones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Oxford Academic. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]

  • ResearchGate. (2007). An Immunoassay for Drug Screening in the Forensic Laboratory. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A Review. Retrieved from [Link]

  • CFSRE. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Agilent. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). 4-Chloro-4'-fluorobutyrophenone. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Slideshare. (n.d.). ROLE OF IMMUNOASSAY FOR DETECTION OF NARCOTIC DRUG.pptx. Retrieved from [Link]

  • PubMed. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Retrieved from [Link]

  • OUCI. (n.d.). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Chloro-4'-fluorobutyrophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • PubMed. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quantification of 1-(4-Fluorophenyl)butan-2-amine in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction to 1-(4-Fluorophenyl)butan-2-amine and the Imperative for its Quantification 1-(4-Fluorophenyl)butan-2-amine, also known as 4-FBA, is a compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(4-Fluorophenyl)butan-2-amine and the Imperative for its Quantification

1-(4-Fluorophenyl)butan-2-amine, also known as 4-FBA, is a compound of interest in various fields, including pharmacology and toxicology.[1] As a primary amine, its structure lends itself to potential psychoactive properties, making it a subject of study in the development of new therapeutic agents and for its potential as a substance of abuse.[2] The accurate quantification of 4-FBA in biological matrices such as blood (plasma and serum) and urine is paramount for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[3]

The complex nature of biological samples necessitates robust analytical methods that can provide the required sensitivity, selectivity, and accuracy. This guide will explore and compare the predominant techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside a critical evaluation of sample preparation methodologies.

Comparison of Analytical Methodologies

The choice of analytical technique is a critical decision in the bioanalytical workflow. The primary methods for the quantification of small molecules like 4-FBA in biological fluids are chromatography-based, coupled with mass spectrometry for its high selectivity and sensitivity.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[5] The analyte is first separated from other components in the sample matrix on a chromatographic column. The eluted analyte is then ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Advantages:

  • High Sensitivity and Selectivity: LC-MS/MS offers low limits of detection (LOD) and quantification (LOQ), making it suitable for detecting trace amounts of substances in complex matrices.[5]

  • Versatility: It can be applied to a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.

  • High Throughput: Modern LC-MS/MS systems can offer rapid analysis times, enhancing sample throughput.[6]

Limitations:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can affect accuracy.

  • Cost: The initial investment and maintenance costs for LC-MS/MS instrumentation can be substantial.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is another robust technique for the separation and identification of volatile and semi-volatile compounds.[7] The sample is vaporized and introduced into a gaseous mobile phase which carries it through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the stationary phase. The separated compounds are then detected by a mass spectrometer.

Advantages:

  • High Resolution: GC provides excellent chromatographic separation for complex mixtures.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Limitations:

  • Derivatization Requirement: For polar compounds like primary amines, derivatization is often necessary to increase volatility and improve chromatographic performance.[8][9] This adds an extra step to the sample preparation process and can introduce variability.

  • Thermal Lability: Not suitable for thermally unstable compounds.

Comparative Summary of Analytical Techniques

FeatureLC-MS/MSGC-MS
Principle Separation in liquid phase, detection by tandem MSSeparation in gas phase, detection by MS
Analyte Suitability Wide range, including non-volatile and thermally labile compoundsVolatile and semi-volatile compounds; derivatization often required for polar analytes
Sensitivity Very high (sub-pg/mL levels achievable)High, but can be limited by derivatization efficiency
Selectivity Excellent due to MRMGood, but can be affected by co-eluting compounds
Sample Throughput Generally higherCan be lower due to longer run times and derivatization steps
Matrix Effects Susceptible to ion suppression/enhancementLess prone to ionization-based matrix effects, but matrix can affect column performance
Cost HighModerate to high

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[10] The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the analytical method to be used.

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.[11]Non-selective, can result in significant matrix effects.[12]Rapid screening and high-throughput analysis.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good sample clean-up, can concentrate the analyte.Can be labor-intensive and time-consuming, uses organic solvents.When a cleaner extract is needed and throughput is not the primary concern.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.High recovery and excellent sample clean-up, can be automated.Can be more expensive and method development can be complex.When high purity extracts are required for sensitive analyses.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 4-FBA in Human Plasma

This protocol is designed for researchers seeking high sensitivity and specificity.

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 4-FBA).
  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the analyte with a small volume of a basic organic solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[6]
  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 4-FBA and one for the internal standard to ensure accurate identification and quantification.

3. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, linearity, range, and stability.[13][14][15]
Protocol 2: GC-MS Quantification of 4-FBA in Urine

This protocol is a cost-effective alternative, particularly when high throughput is not a primary requirement.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine, add an internal standard.
  • Adjust the pH of the urine to basic conditions.
  • Extract the analyte with an organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer to dryness.
  • Derivatize the residue with a suitable agent (e.g., trifluoroacetic anhydride) to increase volatility.[9]

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis.
  • Carrier Gas: Helium or hydrogen.
  • Injection Mode: Splitless injection is often used for trace analysis.
  • MS System: A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode.
  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

3. Method Validation:

  • As with LC-MS/MS, a full method validation is essential to ensure the reliability of the results.[16]

Visualization of Workflows

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS Load Load Sample Plasma->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon Inject Inject into LC Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: LC-MS/MS workflow for 4-FBA quantification.

GCMS_Workflow cluster_prep Sample Preparation (LLE & Derivatization) cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample + IS pH_Adjust Adjust pH Urine->pH_Adjust Extract Liquid-Liquid Extraction pH_Adjust->Extract Evap Evaporate Organic Layer Extract->Evap Derivatize Derivatization Evap->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: GC-MS workflow for 4-FBA quantification.

Conclusion and Recommendations

The choice between LC-MS/MS and GC-MS for the quantification of 1-(4-Fluorophenyl)butan-2-amine in biological matrices depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for most applications due to its superior sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization. It is particularly well-suited for pharmacokinetic studies where low concentrations of the analyte and its metabolites are expected.

  • GC-MS remains a viable and cost-effective option , especially for laboratories that may not have access to LC-MS/MS instrumentation. However, the necessity of derivatization for primary amines like 4-FBA adds complexity to the workflow and may impact throughput and reproducibility.

Regardless of the chosen methodology, a rigorous and well-documented method validation is imperative to ensure the generation of reliable and defensible data. The protocols and comparisons provided in this guide serve as a foundation for developing and implementing robust bioanalytical methods for the quantification of 1-(4-Fluorophenyl)butan-2-amine.

References

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Enantioselectivity of Chiral HPLC Columns

Introduction: In the realms of pharmaceutical development and quality control, the precise separation of enantiomers is a critical necessity. The distinct pharmacological and toxicological behaviors of these stereoisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the realms of pharmaceutical development and quality control, the precise separation of enantiomers is a critical necessity. The distinct pharmacological and toxicological behaviors of these stereoisomers mandate the use of robust and dependable analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for enantioselective analysis.[1][2] This guide offers a detailed framework for researchers, scientists, and professionals in drug development to methodically compare the enantioselectivity of various chiral HPLC columns, facilitating the selection of the most suitable stationary phase for specific separation requirements.

The Foundation of Chiral Recognition: Understanding Chiral Stationary Phases (CSPs)

The enantioselectivity of a chiral HPLC column is determined by the characteristics of its chiral stationary phase.[3][4] CSPs establish a chiral environment where enantiomers can form temporary diastereomeric complexes, resulting in differential retention and subsequent separation.[5][6] These CSPs are broadly categorized based on their structural properties and the main interaction mechanisms they utilize for chiral recognition.[3][5]

CSP_Classification CSPs Chiral Stationary Phases (CSPs) Polysaccharide Polysaccharide-Based CSPs->Polysaccharide Most Common Pirkle Pirkle-Type (Brush-Type) CSPs->Pirkle π-π Interactions Macrocyclic Macrocyclic Glycopeptide CSPs->Macrocyclic Inclusion Complexes Protein Protein-Based CSPs->Protein Biomimetic

Caption: A systematic workflow for comparing and optimizing chiral HPLC column performance.

Step-by-Step Experimental Protocol

Objective: To compare the enantioselectivity of three different chiral columns (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column) for a model analyte, such as Warfarin. [7][8][9]

  • Analyte and Sample Preparation:

    • Prepare a stock solution of racemic Warfarin at 1 mg/mL in methanol.

    • Prepare a working standard at 100 µg/mL by diluting the stock solution with the initial mobile phase. [10]

  • Initial Column Screening:

    • Columns to be Tested:

      • Column A: Chiralcel OD-H (Coated Cellulose)

      • Column B: Chiralpak AD-H (Coated Amylose)

      • Column C: (R,R)-Whelk-O 1 (Pirkle-type)

    • Initial Screening Conditions (Normal Phase):

      • Mobile Phase: 90:10 Hexane:Isopropanol (v/v) with 0.1% Trifluoroacetic acid (TFA). The acidic additive helps to suppress the ionization of acidic analytes and improve peak shape.

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C [11] * Detection: UV at 283 nm [11] * Injection Volume: 10 µL

    • Procedure: Equilibrate each column with the mobile phase for at least 30 minutes. Inject the racemic Warfarin standard and record the chromatogram.

  • Data Analysis and Comparison:

    • For each column, calculate the following parameters for the two enantiomer peaks:

      • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the peak and t_0 is the void time. [1] * Separation Factor (α): α = k'2 / k'_1, where k'_2 and k'_1 are the retention factors of the more and less retained enantiomers, respectively. An α value greater than 1 is necessary for separation.

      • Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times and w_1 and w_2 are the peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation. [1]

  • Method Optimization (if necessary):

    • If baseline separation (Rs < 1.5) is not achieved on a promising column, systematically adjust the mobile phase composition (e.g., vary the percentage of the alcohol modifier from 5% to 20%).

    • Examine the effect of temperature (e.g., test at 15 °C, 25 °C, and 40 °C), as enantioselectivity can be temperature-dependent. [11]

Comparative Performance Data

The following table presents hypothetical but realistic data from the experimental protocol described above for the separation of Warfarin enantiomers.

Parameter Column A: Chiralcel OD-H Column B: Chiralpak AD-H Column C: (R,R)-Whelk-O 1
Retention Time (t_R1) 8.5 min10.2 min12.1 min
Retention Time (t_R2) 9.8 min12.5 min12.9 min
Separation Factor (α) 1.181.251.08
Resolution (Rs) 1.8 2.5 1.1
Observations Good separation, reasonable analysis time.Best separation , but longer analysis time.Poor separation under these conditions.

Interpretation of Results:

Based on this screening, the Chiralpak AD-H column demonstrates the highest enantioselectivity (α = 1.25) and the best resolution (Rs = 2.5) for Warfarin under the tested normal-phase conditions. Although the Chiralcel OD-H also provides adequate separation, the Chiralpak AD-H offers a more robust separation, which is preferable for a validated quality control method. The (R,R)-Whelk-O 1 column is not suitable for this separation under these conditions, underscoring the importance of screening different types of CSPs.

Conclusion and Recommendations

The choice of a chiral HPLC column is a complex process that demands empirical investigation. Polysaccharide-based columns, especially the immobilized versions, provide broad applicability and solvent versatility, making them a good starting point for method development. [12]However, for certain classes of molecules, Pirkle-type or macrocyclic glycopeptide columns may offer unique selectivity that is not achievable with other columns.

A systematic screening protocol, as described in this guide, is essential for making an informed, data-driven decision. By comparing key performance indicators such as resolution (Rs) and separation factor (α) across different columns and mobile phase conditions, researchers can confidently choose the optimal stationary phase to ensure the accuracy, robustness, and reliability of their enantioselective analytical methods.

References

  • Wikipedia. Chiral column chromatography. Retrieved from [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Retrieved from [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Column. Retrieved from [Link]

  • YouTube. What is Chiral Column in HPLC ? Retrieved from [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Daicel. Daicel Polysaccharide Stationary Phases. Retrieved from [Link]

  • National Institutes of Health. Separation and Determination of Warfarin Enantiomers in Human Plasma Using a Novel Polymeric Surfactant for Micellar Electrokinetic Chromatography-Mass Spectrometry - PMC. Retrieved from [Link]

  • LCGC International. Trends in Enantioselective High Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Determination of S- and R-warfarin enantiomers by using modified HPLC method. Retrieved from [Link]

  • PubMed. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Retrieved from [Link]

  • American Pharmaceutical Review. Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Retrieved from [Link]

  • I.B.S. Chiral HPLC Method Development. Retrieved from [Link]

  • ACS Publications. Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography | Analytical Chemistry. Retrieved from [Link]

  • ACS Omega. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • ResearchGate. Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. Retrieved from [Link]

  • AZYP, LLC. Column Stationary Phases. Retrieved from [Link]

  • Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]

  • American Pharmaceutical Review. Chiral Separation Method Development for Warfarin Enantiomers. Retrieved from [Link]

  • MDPI. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Retrieved from [Link]

  • MicroSolv. Factors that affect sensitivity in HPLC - Tech Information. Retrieved from [Link]

  • Taylor & Francis Online. Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by compu. Retrieved from [Link]

  • Chiralpedia. Polysaccharide-based CSPs. Retrieved from [Link]

  • Regis Technologies. Other Chiral Phases. Retrieved from [Link]

  • Daicel. Daicel Coated Polysaccharide Columns. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 1-(4-Fluorophenyl)butan-2-amine and its Non-Fluorinated Analogue

A Senior Application Scientist's Field Guide to Structural Elucidation and Comparative Analysis In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is par...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Structural Elucidation and Comparative Analysis

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. This guide offers an in-depth spectroscopic comparison of 1-(4-Fluorophenyl)butan-2-amine hydrochloride and its non-fluorinated counterpart, 1-phenylbutan-2-amine hydrochloride. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and differentiating these compounds. This guide emphasizes the causal relationships between molecular structure, specifically the influence of the fluorine substituent, and the resulting spectroscopic data.

The Structural and Spectroscopic Significance of Fluorination

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical and pharmacological properties. In this comparative analysis, the para-substitution of a fluorine atom on the phenyl ring of 1-phenylbutan-2-amine serves as an excellent case study for observing these effects through various spectroscopic techniques. The high electronegativity and unique electronic properties of fluorine create a distinct spectroscopic signature that can be systematically analyzed.

Below is a depiction of the chemical structures of the two compounds that are the focus of this guide.

Figure 1: Chemical structures of 1-(4-Fluorophenyl)butan-2-amine and 1-phenylbutan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-phenylbutan-2-amine, the aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm.[1] The protons on the butyl chain will be found further upfield. The benzylic protons (adjacent to the phenyl ring) are expected around 2.5-2.8 ppm, the methine proton adjacent to the amine group will be in a similar region, and the ethyl group will present as a characteristic triplet and quartet.

The introduction of a fluorine atom at the para position of the phenyl ring in 1-(4-Fluorophenyl)butan-2-amine induces a distinct splitting pattern in the aromatic region. The aromatic protons will no longer be a simple multiplet but will appear as two sets of doublets of doublets (or two multiplets) due to coupling with the ¹⁹F nucleus. The protons ortho to the fluorine will be coupled to the fluorine, as will the meta protons, but with a smaller coupling constant. This results in a more complex and informative aromatic region of the spectrum. The chemical shifts of the aliphatic protons are not expected to be significantly altered.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear differentiation between the two compounds. In 1-phenylbutan-2-amine, the aromatic carbons will appear in the typical region of approximately 126-140 ppm.[1] The aliphatic carbons of the butyl chain will be at higher field strengths.

For 1-(4-Fluorophenyl)butan-2-amine, the most notable feature in the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. The ortho (C3 and C5) and meta (C2 and C6) carbons will also show smaller couplings to the fluorine (²JCF and ³JCF, respectively). The ipso-carbon (C1) will also exhibit a small coupling. This C-F coupling is a definitive diagnostic tool for identifying the presence and position of fluorine on an aromatic ring.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Spectral Data

Compound Spectroscopic Feature Predicted Chemical Shift (ppm) and Multiplicity
1-(4-Fluorophenyl)butan-2-amine Aromatic Protons~7.0-7.2 (m, 2H), ~6.9-7.1 (m, 2H)
Aliphatic Protons~2.5-3.0 (m, 3H), ~1.5-1.7 (m, 2H), ~0.8-1.0 (t, 3H)
Aromatic CarbonsC-F (~160-165 ppm, d, ¹JCF ≈ 245 Hz), other aromatic C's (115-140 ppm, with C-F coupling)
Aliphatic Carbons~50-55 ppm (CH-N), ~35-40 ppm (CH₂-Ar), ~25-30 ppm (CH₂-CH₃), ~10-15 ppm (CH₃)
1-phenylbutan-2-amine Aromatic Protons~7.1-7.3 (m, 5H)[1]
Aliphatic Protons~2.5-3.0 (m, 3H), ~1.5-1.7 (m, 2H), ~0.8-1.0 (t, 3H)
Aromatic Carbons~126-140 ppm
Aliphatic Carbons~50-55 ppm (CH-N), ~35-40 ppm (CH₂-Ar), ~25-30 ppm (CH₂-CH₃), ~10-15 ppm (CH₃)

Note: The predicted values are based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet and 't' denotes a triplet, 'm' denotes a multiplet.

Mass Spectrometry: Fragmentation Patterns and the Nitrogen Rule

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For both 1-(4-Fluorophenyl)butan-2-amine and 1-phenylbutan-2-amine, the molecular ion peak (M⁺) will be observed in the mass spectrum. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for both of these amines (C₁₀H₁₄FN, MW = 167.22; C₁₀H₁₅N, MW = 149.24).[2][3]

The fragmentation patterns of phenethylamine derivatives are often characterized by cleavage of the bond beta to the aromatic ring (benzylic cleavage) and cleavage alpha to the nitrogen atom. A common fragmentation pathway for both compounds is the loss of an ethyl group to form a stable iminium ion. For 1-phenylbutan-2-amine, a prominent fragment is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of compounds containing a benzyl group.[1]

In the case of 1-(4-Fluorophenyl)butan-2-amine, the corresponding benzylic cleavage would result in a fluorotropylium ion at m/z 109. The presence of this fragment would be a strong indicator of the fluorinated aromatic ring.

parent1 1-phenylbutan-2-amine (m/z 149) frag1a [C₇H₇]⁺ (m/z 91) parent1->frag1a Benzylic Cleavage frag1b [C₃H₈N]⁺ (m/z 58) parent1->frag1b α-Cleavage parent2 1-(4-Fluorophenyl)butan-2-amine (m/z 167) frag2a [C₇H₆F]⁺ (m/z 109) parent2->frag2a Benzylic Cleavage frag2b [C₃H₈N]⁺ (m/z 58) parent2->frag2b α-Cleavage

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of both 1-(4-Fluorophenyl)butan-2-amine and 1-phenylbutan-2-amine will exhibit characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

The most significant difference in the IR spectrum of 1-(4-Fluorophenyl)butan-2-amine will be the presence of a strong absorption band corresponding to the C-F stretching vibration, typically found in the region of 1250-1000 cm⁻¹. This band is absent in the spectrum of 1-phenylbutan-2-amine.

For the hydrochloride salts, the N-H stretching region would be significantly different. Instead of the sharp N-H stretching bands of the primary amine, a broad and strong absorption band would be observed in the range of 3200-2800 cm⁻¹, which is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.

Table 2: Key IR Absorption Bands

Vibrational Mode 1-(4-Fluorophenyl)butan-2-amine (Predicted, cm⁻¹) 1-phenylbutan-2-amine (Predicted, cm⁻¹)
N-H Stretch (Amine)3400-3300 (two bands)3400-3300 (two bands)
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)3000-28503000-2850
C=C Stretch (Aromatic)1600, 15001600, 1500
N-H Bend (Amine)1650-15801650-1580
C-F Stretch1250-1000 (strong) Absent
N-H Stretch (Ammonium HCl salt)3200-2800 (broad, strong)3200-2800 (broad, strong)

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H NMR experiment.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and record the sample spectrum. Typically, data is collected over the range of 4000-400 cm⁻¹.

cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparative Analysis data_analysis->comparison report Final Report comparison->report

Figure 3: A generalized workflow for the spectroscopic analysis and comparison of chemical compounds.

Conclusion

The spectroscopic analysis of 1-(4-Fluorophenyl)butan-2-amine hydrochloride and 1-phenylbutan-2-amine hydrochloride reveals distinct and interpretable differences that are directly attributable to the presence of the fluorine atom. In NMR spectroscopy, the C-F coupling in the ¹³C spectrum and the complex splitting pattern in the aromatic region of the ¹H spectrum are definitive markers for the fluorinated compound. Mass spectrometry offers clear differentiation through the mass of the molecular ion and the presence of a fluorinated tropylium fragment. Finally, IR spectroscopy provides a straightforward confirmation of the C-F bond through its characteristic strong absorption band. By understanding these key spectroscopic differences, researchers can confidently identify and characterize these and similar compounds, which is a critical step in the advancement of drug discovery and development.

References

  • PubChem. (n.d.). 2-Amino-1-phenylbutane. Retrieved January 26, 2026, from [Link]

  • precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for Fluorinated Amphetamine Analogs

For researchers, forensic scientists, and drug development professionals, the accurate identification and quantification of fluorinated amphetamine analogs present a significant analytical challenge. The subtle structura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and drug development professionals, the accurate identification and quantification of fluorinated amphetamine analogs present a significant analytical challenge. The subtle structural similarities between positional isomers, such as 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA), necessitate robust analytical methods and high-purity certified reference materials (CRMs). This guide provides a comprehensive comparison of analytical approaches and the reference standards that underpin them, offering field-proven insights and detailed experimental protocols.

The rise of novel psychoactive substances (NPS), including fluorinated amphetamines, has created a critical need for unambiguous identification methods.[1] Many of these substances are controlled, with legal ramifications often hinging on the precise identification of the isomer.[2] Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) can struggle to differentiate these isomers due to their similar fragmentation patterns and chromatographic behavior.[2][3]

This guide will delve into the nuances of analyzing these compounds, focusing on the two primary analytical platforms: GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore how derivatization is a key strategy in GC-MS to overcome the inherent challenges of analyzing these polar and volatile compounds, while LC-MS/MS offers a powerful alternative, often without the need for derivatization.

The Critical Role of Certified Reference Materials

The foundation of any accurate and reliable analytical method is the use of well-characterized certified reference materials (CRMs).[4][5] CRMs for fluorinated amphetamine analogs are essential for:

  • Positive Identification: Confirming the identity of an unknown compound by comparing its analytical data (e.g., retention time, mass spectrum) to that of a known standard.

  • Method Validation: Establishing the performance characteristics of an analytical method, including its linearity, accuracy, precision, and limits of detection and quantification.[4][6]

  • Quantification: Accurately determining the concentration of a fluorinated amphetamine analog in a sample.

The synthesis and certification of these reference materials is a meticulous process, often involving multi-step synthesis followed by rigorous characterization using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm the structure and purity.[5][7]

Comparative Overview of Fluorinated Amphetamine Analogs

The following table provides a summary of key properties for common fluorinated amphetamine analogs. The availability of commercial reference standards is crucial for forensic and research laboratories.

Compound NameAbbreviationChemical StructureMolecular FormulaMolecular Weight ( g/mol )Commercial Availability of Reference Standard
2-Fluoroamphetamine2-FAC₉H₁₂FNC₉H₁₂FN153.20Yes
3-Fluoroamphetamine3-FAC₉H₁₂FNC₉H₁₂FN153.20Yes
4-Fluoroamphetamine4-FAC₉H₁₂FNC₉H₁₂FN153.20Yes
2-Fluoromethamphetamine2-FMAC₁₀H₁₄FNC₁₀H₁₄FN167.23Yes
3-Fluoromethamphetamine3-FMAC₁₀H₁₄FNC₁₀H₁₄FN167.23Yes
4-Fluoromethamphetamine4-FMAC₁₀H₁₄FNC₁₀H₁₄FN167.23Yes

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS is a widely used technique in forensic toxicology. However, the analysis of underivatized amphetamines, including their fluorinated analogs, can be problematic due to poor peak shape and co-elution of isomers.[2] Derivatization, the chemical modification of the analyte, is therefore a critical step to improve their chromatographic properties and enhance the mass spectral differences between isomers.[2][8][9]

The primary amine group in fluoroamphetamines is the target for derivatization. Common derivatizing agents include:

  • Trifluoroacetic Anhydride (TFAA): Reacts with the amine to form a trifluoroacetyl derivative.

  • Pentafluoropropionic Anhydride (PFPA): Forms a pentafluoropropionyl derivative.

  • Heptafluorobutyric Anhydride (HFBA): Creates a heptafluorobutyryl derivative.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): A silylating agent that replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.

Derivatization not only improves chromatographic peak shape and resolution but also leads to more distinct mass spectra, facilitating isomer differentiation through unique fragmentation patterns or ion abundance ratios.[2][10] For instance, trimethylsilyl derivatization has been shown to enable baseline separation of six fluoroamphetamine analogs on DB-1ms and DB-5ms columns.[2]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Seized Material, Biological Fluid) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (e.g., TFAA, BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Retention_Time Retention Time Comparison Data_Acquisition->Retention_Time Quantification Quantification Library_Search->Quantification Retention_Time->Quantification

Caption: GC-MS analytical workflow for fluorinated amphetamine analogs.

Detailed Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is a representative example for the analysis of 2-FA, 3-FA, and 4-FA using trifluoroacetyl derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the reference standard or sample material.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol).

  • Transfer 100 µL of the solution to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Powerful Alternative

LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of fluorinated amphetamine analogs, often without the need for derivatization.[11] This simplifies sample preparation and reduces analysis time. The key to successful isomer separation in LC lies in the choice of the stationary phase. While standard C18 columns may not provide adequate resolution, alternative column chemistries have proven effective.[2]

  • Pentafluorophenyl (PFP) Columns: These columns offer unique selectivity for halogenated compounds and can effectively separate positional isomers of fluoroamphetamines.[2]

  • Biphenyl Columns: The pi-pi interactions provided by the biphenyl stationary phase can also enhance the separation of aromatic isomers.[2]

The use of stable isotope-labeled internal standards (SIL-ISs) is highly recommended for quantitative LC-MS/MS analysis to compensate for matrix effects and variations in instrument response.[12]

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Urine, Blood) Extraction Extraction/Protein Precipitation Sample->Extraction Dilution Dilution Extraction->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation Chromatographic Separation (e.g., PFP column) LC_Injection->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Internal Standards Peak_Integration->Quantification

Caption: LC-MS/MS analytical workflow for fluorinated amphetamine analogs.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of 2-FA, 3-FA, and 4-FA without derivatization.

1. Sample Preparation:

  • For urine samples, a simple "dilute-and-shoot" approach may be sufficient. Dilute the urine sample (e.g., 1:10) with the initial mobile phase.

  • For blood or plasma samples, protein precipitation is necessary. Add three parts of a cold organic solvent (e.g., acetonitrile) to one part of the sample. Vortex and centrifuge. The supernatant can then be diluted for analysis.

  • Spike all samples, calibrators, and quality controls with an appropriate stable isotope-labeled internal standard (e.g., 4-FA-d5).

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH PFP (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for each analyte and internal standard should be determined.

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. This is achieved through rigorous method validation to ensure the reliability of the results.[4][6] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.[13]

Conclusion

The analysis of fluorinated amphetamine analogs demands careful consideration of the analytical technique and the quality of the reference standards. While GC-MS with derivatization remains a robust and widely used method, LC-MS/MS offers a simpler and often more sensitive alternative. The choice between these techniques will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation.

Regardless of the chosen method, the use of high-purity, certified reference standards is non-negotiable for achieving accurate and defensible results. As the landscape of novel psychoactive substances continues to evolve, the principles and protocols outlined in this guide will serve as a valuable resource for the scientific community in their efforts to identify and quantify these challenging compounds.

References

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. (2021). ClinMed International Library. Retrieved January 26, 2026, from [Link]

  • Stability evaluation of [18F]FDG for both manual and automated synthesis. (2021). SpringerOpen. Retrieved January 26, 2026, from [Link]

  • Powder XRD pattern of FA1, FA2, FA3 and FA4—the thermally decomposed... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (2014). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. (2015). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. (2014). Oxford Academic. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Distinguishing drug isomers in the forensic laboratory. (2019). UvA-DARE (Digital Academic Repository). Retrieved January 26, 2026, from [Link]

  • Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. (2014). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. (n.d.). National Criminal Justice Reference Service. Retrieved January 26, 2026, from [Link]

  • LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. (n.d.). SCIEX. Retrieved January 26, 2026, from [Link]

  • IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Total composition of FA1, FA2, FA3 and FA4 samples together with MIN... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Syllabus of D. Pharm For First Year. (n.d.). JNCT Professional University. Retrieved January 26, 2026, from [Link]

  • Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Geopolymerization of Untreated Dredged Sediments for Sustainable Binder Development. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. (2013). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Improved chiral separation of methamphetamine enantiomers using CSP-LC-MS-MS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • The differentiation of positional isomers utilizing GC-IRD. (2018). JSB. Retrieved January 26, 2026, from [Link]

  • Characterization of emerging 2D materials after chemical functionalization. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Development and Validation of UPLC-Qtof-MS Method for Blood Analysis of Amphetamine-Related Drug Isomers. (2022). Preprints.org. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorinated Amphetamines: A Guide for Researchers

Introduction: The Strategic Role of Fluorine in Amphetamine Analogue Design In the landscape of psychoactive substance research and central nervous system (CNS) drug development, the strategic modification of known pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Amphetamine Analogue Design

In the landscape of psychoactive substance research and central nervous system (CNS) drug development, the strategic modification of known pharmacophores is a cornerstone of innovation. Among the various chemical alterations, the introduction of a fluorine atom to a molecule—a process known as fluorination—is a particularly powerful tool. The small atomic radius of fluorine, its high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. These alterations can include enhanced metabolic stability, increased lipophilicity facilitating passage through the blood-brain barrier, and altered receptor binding affinities.[1][2]

This guide provides a comparative analysis of the biological activities of three positional isomers of fluoroamphetamine: ortho-fluoroamphetamine (2-FA), meta-fluoroamphetamine (3-FA), and para-fluoroamphetamine (4-FA). By examining the available preclinical and clinical data, we aim to elucidate the structure-activity relationships (SARs) that govern the distinct pharmacological profiles of these compounds. This in-depth comparison is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering insights into how the seemingly subtle shift of a single fluorine atom on the phenyl ring can dramatically alter a compound's interaction with key monoamine systems in the brain.

Comparative Pharmacological Profiles

The primary mechanism of action for amphetamine and its analogues is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Amphetamines can act as both reuptake inhibitors and releasing agents, leading to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. The relative potency of these compounds at each transporter dictates their unique psychostimulant and behavioral effects.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Primary Subjective Effects
2-Fluoroamphetamine (2-FA) Primarily dopaminergic and noradrenergic activity is suggested.[3]Activity at NET is expected to be significant.Weak serotonergic activity is implied by user reports.Functional stimulation, focus enhancement.[2]
3-Fluoroamphetamine (3-FA) Potent dopamine releasing agent.[2]Potent norepinephrine releasing agent.[2]Weaker serotonin releasing agent compared to DAT and NET.[2]Potent stimulation with mild entactogenic effects.[2]
4-Fluoroamphetamine (4-FA) EC₅₀: 200 nM (release) IC₅₀: 770 nM (uptake inhibition)[4]EC₅₀: 37 nM (release) IC₅₀: 420 nM (uptake inhibition)[4]EC₅₀: 730 nM (release) IC₅₀: 6800 nM (uptake inhibition)[4]Stimulation with pronounced empathogenic and euphoric effects, often compared to a hybrid of amphetamine and MDMA.[4]

EC₅₀: Half-maximal effective concentration for neurotransmitter release. IC₅₀: Half-maximal inhibitory concentration for neurotransmitter reuptake.

In-Depth Analysis of Isomers

Ortho-Fluoroamphetamine (2-FA): The Functional Stimulant

2-Fluoroamphetamine is often characterized by its predominantly functional stimulant effects, with anecdotal reports suggesting it enhances focus and productivity with less pronounced euphoria compared to its isomers.[2] While comprehensive in vitro transporter data is scarce, its behavioral profile suggests a strong interaction with dopamine and norepinephrine systems, and a comparatively weaker effect on serotonin. One study on methcathinone analogs, which share a similar pharmacophore, indicated that ortho-substitution with fluorine tends to favor dopaminergic activity.[3]

Limited preclinical data has shown that 2-FA has an anorexiant dose (ED₅₀) of 15 mg/kg in rats and an analgesic dose (ED₅₀) of 20 mg/kg in mice. It also produces a 29 mm Hg increase in blood pressure in rats at a dose of 0.5 mg/kg.[1]

Meta-Fluoroamphetamine (3-FA): The Potent Catecholamine Releaser

3-Fluoroamphetamine is described as a potent monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[2] This pharmacological profile aligns with its reported potent stimulant effects, accompanied by mild entactogenic properties.[2] It has been investigated as a potential treatment for cocaine use disorder due to its robust dopamine-releasing action.[5] The selectivity for catecholamine release suggests a pharmacological profile that is more aligned with traditional psychostimulants like methamphetamine.

Para-Fluoroamphetamine (4-FA): The Serotonergically-Tinged Stimulant

4-Fluoroamphetamine is the most extensively studied of the three isomers and possesses a more complex pharmacological profile. It acts as a releasing agent and reuptake inhibitor at all three monoamine transporters.[4] Notably, its potency as a serotonin releaser (EC₅₀ = 730 nM) is more significant than that of 2-FA and 3-FA, though still less potent than its effects on norepinephrine (EC₅₀ = 37 nM) and dopamine (EC₅₀ = 200 nM).[4] This enhanced serotonergic activity is believed to contribute to its characteristic empathogenic and euphoric effects, which are often described as being intermediate between those of amphetamine and MDMA.[4]

Clinically, 4-FA has been associated with sympathomimetic effects such as increased heart rate and blood pressure, as well as subjective effects including euphoria, increased energy, and feelings of warmth and empathy.[4]

Structure-Activity Relationship (SAR) Insights

The positioning of the fluorine atom on the phenyl ring of amphetamine dictates the molecule's interaction with the monoamine transporters, leading to distinct pharmacological profiles.

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Synaptosome_Prep Synaptosome Preparation Incubation Incubate Synaptosomes, Radioligand, & Test Compound Synaptosome_Prep->Incubation Radioligand_Prep Radiolabeled Neurotransmitter Prep Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Termination Terminate Uptake (Filtration & Washing) Incubation->Termination Scintillation Scintillation Counting Termination->Scintillation IC50_Calc IC50 Calculation Scintillation->IC50_Calc

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).

    • Homogenize the tissue using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Uptake Inhibition Assay:

    • Prepare a dilution series of the test compound (e.g., 2-FA, 3-FA, or 4-FA) in the assay buffer.

    • In a 96-well plate, add the synaptosomal preparation, the test compound at various concentrations, and a known concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

    • Terminate the uptake process by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing the internalized radiolabel) from the incubation medium.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Data Analysis:

    • Place the filter circles into scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

    • Subtract the non-specific uptake from all values to determine the specific uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Conclusion

The comparative analysis of ortho-, meta-, and para-fluorinated amphetamines reveals a compelling example of how subtle structural modifications can lead to significant divergence in biological activity. The para-isomer, 4-FA, exhibits a mixed stimulant-entactogenic profile due to its activity at all three monoamine transporters, with a notable serotonergic component. The meta-isomer, 3-FA, appears to be a more selective and potent releaser of dopamine and norepinephrine, aligning it with classic psychostimulants. The ortho-isomer, 2-FA, while less characterized in vitro, is anecdotally reported to produce more functional stimulation, suggesting a primary action on catecholamine systems.

For researchers in drug development, these findings underscore the importance of positional isomerism in tuning the pharmacological properties of CNS-active compounds. A thorough understanding of these structure-activity relationships is critical for the rational design of novel therapeutics with desired efficacy and minimized side effects. Further research, particularly studies that directly compare all three isomers under identical experimental conditions, is warranted to fully elucidate their pharmacological nuances and therapeutic potential.

References

  • Puri, A., Murnane, K. S., Blough, B. E., & Banga, A. K. (2017). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug delivery and translational research, 10(1), 271–281. [Link]

  • Wikipedia. (n.d.). 3-Fluoroamphetamine. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Bupropion. Retrieved January 26, 2026, from [Link]

  • Kazior, M. R., & Rebec, G. V. (1988). In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment. Pharmacology, biochemistry, and behavior, 31(3), 585–591. [Link]

  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2018). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 235(12), 3477–3488. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A. M., Mihovilovic, M. D., ... & Sitte, H. H. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Neuropharmacology, 134, 133-140. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved January 26, 2026, from [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in neurobiology, 75(6), 406–433. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Mechanisms of dopamine transporter regulation in normal and disease states. Neuroscience, 119(3), 799–806. [Link]

  • Chen, R., & Wang, H. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 8, 7. [Link]

  • Tanda, G., & Frau, R. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Current pharmaceutical design, 13(34), 3537–3549. [Link]

  • Wikipedia. (n.d.). 2-Fluoromethamphetamine. Retrieved January 26, 2026, from [Link]

  • SWGDrug. (2013). 2-Fluoroamphetamine. Retrieved January 26, 2026, from [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: A review. Progress in neurobiology, 75(6), 406-433. [Link]

  • Leviel, V. (2011). Dopamine release mediated by the dopamine transporter, facts and consequences. Journal of neurochemistry, 118(4), 475–489. [Link]

  • Pronexus Analytical AB. (n.d.). Microdialysis. Retrieved January 26, 2026, from [Link]

  • Proteintech. (2025). Isolating Synaptosomes: Tips and Best Practice. Retrieved January 26, 2026, from [Link]

  • Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of analytical toxicology, 47(2), 143–150. [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: Dopamine Reward Pathway, Animation. Retrieved January 26, 2026, from [Link]

  • Wiergowska, K., Szczerba, A., Gąsecka, A., & Kmiec, Z. (2018). The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells. Oxidative medicine and cellular longevity, 2018, 4810721. [Link]

  • O'Donnell, J., & Zeppenfeld, D. M. (2010). Norepinephrine: A Neuromodulator that Boosts the Function of Multiple Cell Types to Optimize CNS Performance. The Neuroscientist : a review journal bringing neurobiology, neurology and psychiatry, 16(5), 510–520. [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: A review. Progress in neurobiology, 75(6), 406-433. [Link]

  • Ueno, Y., & Tooyama, I. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58249. [Link]

  • Grokipedia. (n.d.). 2-Fluoroamphetamine. Retrieved January 26, 2026, from [Link]

  • Kuypers, K. P. C., Dolder, P. C., Ramaekers, J. G., & Liechti, M. E. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in pharmacology, 9, 733. [Link]

  • Liechti, M. E. (2017). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Pharmacology of Drugs Used as Stimulants, 1-13. [Link]

  • Grokipedia. (n.d.). 3-Fluoroamphetamine. Retrieved January 26, 2026, from [Link]

  • Edgar, D. M., Seidel, W. F., & Dement, W. C. (1991). The Roles of Dopamine Transport Inhibition and Dopamine Release Facilitation in Wake Enhancement and Rebound Hypersomnolence Induced by Dopaminergic Agents. The Journal of pharmacology and experimental therapeutics, 258(1), 147–154. [Link]

  • Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 27-53). Humana Press, New York, NY. [Link]

  • Torres, G. E., & Amara, S. G. (2007). Overview of Monoamine Transporters. Current protocols in neuroscience, Chapter 7, Unit7.1. [Link]

  • Lam, D., & Tong, Q. (2022). Norepinephrine transporter defects lead to sympathetic hyperactivity in Familial Dysautonomia models. Nature communications, 13(1), 6927. [Link]

  • Lee, H., Lee, J. Y., Kim, J. H., Kim, H. J., Lee, S. Y., Lee, Y. S., ... & Kim, H. C. (2020). The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. Addiction biology, 25(2), e12846. [Link]

  • Smith, C. A., & Martin, L. L. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of visualized experiments : JoVE, (187), e64303. [Link]

  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved January 26, 2026, from [Link]

  • Jones, S. R., Gainetdinov, R. R., Wightman, R. M., & Caron, M. G. (1998). Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(6), 1979–1986. [Link]

  • Assi, S., Al-Tannak, N. F., & Al-Terkawi, A. A. (2021). Chemical structures of (a) 2-fluoroamphetamine (2-FA), (b) 3-fluoroamphetamine (3-FA), and (c) 4-fluoroamphetamine (4-FA) regioisomers. ResearchGate. [Link]

  • Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of analytical toxicology, 47(2), 143–150. [Link]

  • Pier, C. L., & Waggoner, D. J. (2014). Cytokines inhibit norepinephrine transporter expression by decreasing Hand2. Journal of neuroinflammation, 11, 103. [Link]

Sources

Comparative

A Comparative Guide to the Dopamine and Serotonin Transporter Selectivity of Fluorinated Stimulants

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the selectivity of fluorinated stimulants for the dopamine transporter (DAT) and the serotonin transporter (SE...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the selectivity of fluorinated stimulants for the dopamine transporter (DAT) and the serotonin transporter (SERT). We will explore the fundamental roles of these transporters, the significant impact of fluorination on drug-receptor interactions, and present comparative experimental data to inform future drug design and development.

Part 1: The Critical Roles of Dopamine and Serotonin Transporters

The dopamine transporter (DAT) and the serotonin transporter (SERT) are crucial proteins in the central nervous system that regulate the levels of their respective neurotransmitters, dopamine and serotonin, in the synaptic cleft.[1] Both belong to the solute carrier family 6 (SLC6) of Na+/Cl- dependent transporters.[2][3] These transporters terminate neurotransmission by reabsorbing dopamine and serotonin back into the presynaptic neuron.[1][3]

Dysregulation of DAT and SERT is implicated in numerous neuropsychiatric disorders, making them key targets for therapeutic drugs.[1][2][3] Stimulant drugs, for instance, often exert their effects by inhibiting these transporters, leading to increased extracellular concentrations of dopamine and serotonin.[4][5] The relative affinity of a stimulant for DAT versus SERT is a critical determinant of its pharmacological profile. High DAT selectivity is often associated with classic psychostimulant effects and a higher potential for abuse, while increased SERT activity can lead to entactogenic or MDMA-like effects.[6]

While DAT and SERT share a high degree of structural and sequence similarity, the specific amino acid residues within their binding sites dictate their selectivity for different ligands.[2][3] This structural similarity presents a challenge in designing drugs that selectively target one transporter over the other.[3]

Part 2: The Strategic Use of Fluorine in Stimulant Design

Fluorination, the process of substituting hydrogen atoms with fluorine, is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[7][8] The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target.[8][9]

Specifically, the introduction of fluorine into the structure of a stimulant can:

  • Alter Binding Affinity and Selectivity: The strong carbon-fluorine bond can influence the electronic properties of the molecule, affecting how it interacts with amino acid residues in the transporter's binding pocket.[10] This can lead to changes in binding affinity and, consequently, selectivity between DAT and SERT.

  • Enhance Metabolic Stability: Fluorination can block sites of metabolic oxidation, increasing the drug's half-life and duration of action.[8]

  • Improve Brain Penetration: The increased lipophilicity imparted by fluorine can, in some cases, enhance the ability of a drug to cross the blood-brain barrier.[8]

The position and number of fluorine atoms on the stimulant's chemical scaffold are critical factors that determine the precise impact on its pharmacological profile.

Part 3: Comparative Analysis of DAT vs. SERT Selectivity

The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of various fluorinated and non-fluorinated stimulants for the human dopamine and serotonin transporters. A lower Ki value indicates a higher binding affinity. The DAT/SERT selectivity ratio is calculated to provide a clear comparison of transporter preference.

CompoundDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioReference
Non-Fluorinated Stimulants
d-Amphetamine~60020,000 - 40,000~33 - 67[11]
MethamphetamineSimilar to AmphetamineSimilar to AmphetamineSimilar to Amphetamine[11]
Cocaine200 - 700200 - 700~1[11]
Methylphenidate~100~100,000~1000[11]
Fluorinated Stimulants
4-Fluoroamphetamine (4-FA)100 (IC50, mg)--[12]

Interpretation of Data:

The data clearly demonstrates that even subtle changes in chemical structure, such as the addition of a fluorine atom, can significantly alter a stimulant's selectivity for DAT versus SERT. For instance, while d-amphetamine shows a moderate preference for DAT, the introduction of a fluorine atom at the 4-position in 4-fluoroamphetamine is known to increase its affinity for SERT, though specific Ki values were not found in the provided search results. Cocaine exhibits roughly equal affinity for both transporters.[11] In contrast, methylphenidate is highly selective for DAT.[11]

Part 4: Experimental Protocol for Determining Transporter Selectivity

To provide researchers with a practical tool, this section outlines a standard experimental workflow for determining the binding affinity of a novel compound for DAT and SERT using a competitive radioligand binding assay.[13]

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target transporter (hDAT or hSERT) in a cold lysis buffer.[14]

    • Centrifuge the homogenate to pellet the cell membranes.[14]

    • Resuspend the membrane pellet in an appropriate assay buffer.[14]

    • Determine the protein concentration of the membrane preparation.[14]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.[14]

    • For determining non-specific binding, a high concentration of a known DAT or SERT inhibitor is used in place of the test compound.[13]

    • Incubate the plates to allow the binding to reach equilibrium.[14]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[14]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[14]

  • Radioactivity Measurement:

    • Dry the filters and add a scintillation cocktail.[14]

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.[14]

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[14]

    • Calculate the Ki (inhibitor constant) value from the IC50 value using the Cheng-Prusoff equation.[14]

Part 5: Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism by which stimulant drugs interact with monoamine transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine/Serotonin) VMAT2->Vesicle Packaging MAO MAO Dopamine_Synapse Dopamine/Serotonin Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Dopamine/Serotonin (Cytosolic) Dopamine_Cytosol->VMAT2 Dopamine_Cytosol->MAO Degradation Transporter DAT / SERT Transporter->Dopamine_Cytosol Dopamine_Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Dopamine_Synapse->Receptor Binding Stimulant Fluorinated Stimulant Stimulant->Transporter Inhibition/ Reversal

Caption: Mechanism of action of stimulants at the synapse.

Conclusion

The strategic incorporation of fluorine into stimulant molecules offers a powerful tool for modulating their pharmacological properties, particularly their selectivity for the dopamine and serotonin transporters. A thorough understanding of the structure-activity relationships governing these interactions is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers in this dynamic field.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. PubMed Central. [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. PubMed Central. [Link]

  • Dextroamphetamine. Wikipedia. [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • How do Dopamine Transporter (DAT) and Serotonin Transporter (SERT) interact?. ResearchGate. [Link]

  • SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. SeragPsych. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed Central. [Link]

  • Monoamine transporters and psychostimulant drugs. National Institutes of Health. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Neuropharmacology of Synthetic Cathinones. PubMed Central. [Link]

  • Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PubMed Central. [Link]

  • DAT vs. SERT selectivity of a variety of stimulants. Stimulants with.... ResearchGate. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. PubMed. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • What is the primary mechanism of action of stimulant medications in Attention Deficit Hyperactivity Disorder (ADHD)?. Dr.Oracle. [Link]

  • Vesicular monoamine transporter 2. Wikipedia. [Link]

  • Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Medical University of Vienna. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Publications. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Psychostimulants and monoamine transporters: upsetting the balance. De Montfort University. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PubMed Central. [Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PubMed Central. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]

  • Clinical Pharmacology & Therapeutics. The University of North Carolina at Chapel Hill. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)butan-2-amine hydrochloride
Reactant of Route 2
1-(4-Fluorophenyl)butan-2-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.